molecular formula C10H13NO B1607330 Isobutyranilide CAS No. 4406-41-1

Isobutyranilide

Cat. No.: B1607330
CAS No.: 4406-41-1
M. Wt: 163.22 g/mol
InChI Key: WDRCPKDLZOQCFU-UHFFFAOYSA-N
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Description

Isobutyranilide, with the molecular formula C 10 H 13 NO and a CAS Registry Number of 4406-41-1, is a chemical compound with the systematic name 2-methyl-N-phenylpropanamide . Its structure features an isobutyramide group linked to an aniline moiety, making it a building block and key precursor in organic and medicinal chemistry research. The primary research value of this compound and its derivatives lies in their role as synthetic intermediates for developing biologically active molecules. Scientific literature indicates that the this compound functional group is a significant structural component in various pharmacologically active compounds. For instance, it is a core structural feature in Flutamide, a well-known nonsteroidal antiandrogen used in cancer research . Furthermore, research into novel compounds such as N-(3-(trifluoromethyl)phenyl)isobutyramide derivatives has shown promise in anticancer studies, demonstrating cytotoxic activities and potential as inhibitors of targets like topoisomerase II . This positions this compound as a valuable reagent for researchers in drug discovery, particularly in the synthesis and evaluation of new therapeutic agents. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-phenylpropanamide
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InChI

InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WDRCPKDLZOQCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13NO
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DSSTOX Substance ID

DTXSID20196030
Record name Isobutyranilide
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Molecular Weight

163.22 g/mol
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CAS No.

4406-41-1
Record name 2-Methyl-N-phenylpropanamide
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Foundational & Exploratory

Isobutyranilide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound belonging to the anilide class. It consists of an isobutyryl group attached to the nitrogen atom of an aniline (B41778) molecule. This compound and its derivatives are of interest in medicinal chemistry and materials science due to their structural motifs which are present in various biologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, and a representative synthesis protocol.

Chemical Structure and Identifiers

This compound is characterized by a phenyl ring connected to an amide functional group, which is further substituted with an isopropyl group.

IdentifierValue
Molecular Formula C₁₀H₁₃NO[1][2][3]
IUPAC Name 2-methyl-N-phenylpropanamide[4]
SMILES CC(C)C(=O)Nc1ccccc1
InChI InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)[1][2][3]
InChIKey WDRCPKDLZOQCFU-UHFFFAOYSA-N[1][2][3]
CAS Number 4406-41-1[1][2][3]
Synonyms Isobutyric acid anilide, Propanamide, 2-methyl-N-phenyl-, i-Butyranilide, N-phenylisobutyramide[1][2][3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and application in various chemical processes.

Table 1: Physical Properties
PropertyValueUnitSource
Molecular Weight 163.22 g/mol [4]
Normal Melting Point (Tfus) 316.47KJoback Calculated Property
Normal Boiling Point (Tboil) 558.48KJoback Calculated Property
Critical Temperature (Tc) 778.35KJoback Calculated Property
Critical Pressure (Pc) 3217.33kPaJoback Calculated Property
Critical Volume (Vc) 0.522m³/kmolJoback Calculated Property
LogP (Octanol/Water Partition Coefficient) 2.281Crippen Calculated Property
Log of Water Solubility (log10WS) -2.27Crippen Calculated Property
McGowan's Characteristic Volume (McVol) 139.550ml/molMcGowan Calculated Property
Table 2: Thermodynamic Properties
PropertyValueUnitSource
Enthalpy of Fusion (ΔfusH°) 18.87kJ/molJoback Calculated Property
Enthalpy of Vaporization (ΔvapH°) 52.92kJ/molJoback Calculated Property
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -77.59kJ/molJoback Calculated Property
Standard Gibbs Free Energy of Formation (ΔfG°) 103.76kJ/molJoback Calculated Property

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and characterization of this compound.

Table 3: Spectroscopic Information
TechniqueData Availability
¹H NMR Available
¹³C NMR Available
¹⁵N NMR Available
Infrared (IR) Spectroscopy Available (Transmission and Vapor Phase)[4]
Raman Spectroscopy Available
Mass Spectrometry (MS) Available (Electron Ionization, GC-MS)[2]
UV/Visible Spectroscopy Available

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acylation of aniline with isobutyryl chloride. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents:

  • Aniline

  • Isobutyryl chloride

  • Pyridine (B92270) (or another suitable base, e.g., triethylamine)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Base: Add pyridine (1.1 equivalents) to the aniline solution.

  • Addition of Acyl Chloride: Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Visualizations

Synthesis Workflow

G Figure 1: Synthesis Workflow of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Aniline Aniline Reaction Nucleophilic Acyl Substitution Aniline->Reaction Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction DCM Dichloromethane (Solvent) DCM->Reaction Temp 0°C to Room Temp. Temp->Reaction Workup Aqueous Workup (HCl, NaHCO₃) Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification This compound This compound Purification->this compound

Figure 1: Synthesis Workflow of this compound
Relationship of Properties

G Figure 2: Logical Relationship of this compound Properties cluster_physicochemical Physicochemical Properties cluster_spectroscopic Spectroscopic Properties cluster_reactivity Chemical Reactivity Structure Chemical Structure (C₁₀H₁₃NO) MW Molecular Weight Structure->MW determines MP_BP Melting/Boiling Point Structure->MP_BP influences Solubility Solubility & LogP Structure->Solubility influences NMR NMR (¹H, ¹³C) Structure->NMR elucidated by IR IR Spectroscopy Structure->IR elucidated by MS Mass Spectrometry Structure->MS elucidated by Amide_Hydrolysis Amide Hydrolysis Structure->Amide_Hydrolysis undergoes Aromatic_Substitution Aromatic Ring Substitution Structure->Aromatic_Substitution undergoes

Figure 2: Logical Relationship of this compound Properties

References

An In-depth Technical Guide to Isobutyranilide (CAS 4406-41-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyranilide, with the CAS number 4406-41-1, is a chemical compound formally known as 2-methyl-N-phenylpropanamide. Its structure consists of an isobutyramide (B147143) group attached to a phenyl ring via an amide linkage. This anilide serves as a significant building block and intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its derivatives have garnered attention in medicinal chemistry for their potential therapeutic applications, notably as anticancer agents. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and biological relevance of this compound and its derivatives.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
CAS Number 4406-41-1[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol
IUPAC Name 2-methyl-N-phenylpropanamide
Synonyms Isobutyric acid anilide, i-Butyranilide, Propanamide, 2-methyl-N-phenyl-[1]
Melting Point 101 °C
Boiling Point 317.8 °C at 760 mmHg
Density 1.046 g/cm³
Appearance Solid
Solubility Insoluble in water; soluble in organic solvents.
LogP 1.96 (Predicted)

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of aniline (B41778) with an isobutyryl group donor. The most common and efficient laboratory-scale method involves the reaction of aniline with isobutyryl chloride.

Experimental Protocol: Synthesis from Aniline and Isobutyryl Chloride

This protocol describes the synthesis of this compound via the Schotten-Baumann reaction, which involves the acylation of aniline with isobutyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • Aniline (C₆H₅NH₂)

  • Isobutyryl chloride ((CH₃)₂CHCOCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add 10% sodium hydroxide solution (2.0 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aniline Aniline in Dichloromethane Reaction_Vessel Reaction at 0°C to RT with NaOH Aniline->Reaction_Vessel Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Reaction_Vessel Washing Aqueous Washes (HCl, NaHCO₃, Brine) Reaction_Vessel->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of synthesized this compound can be confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

This section provides a general protocol for the analysis of this compound using reversed-phase HPLC.

Instrumentation and Conditions:

ParameterCondition
Instrument HPLC system with UV detector
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amide group, derivatization is often recommended to improve the chromatographic properties of this compound for GC-MS analysis. Silylation is a common derivatization technique.

Derivatization Protocol (Silylation):

  • Accurately weigh approximately 1 mg of this compound into a vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 60-70 °C for 30 minutes.

  • Cool the vial to room temperature before injecting into the GC-MS.

Instrumentation and Conditions:

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Biological Activity and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as anticancer agents. A notable mechanism of action for some of these derivatives is the inhibition of topoisomerase II.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the breaks.

Certain this compound derivatives act as topoisomerase II "poisons." They do not inhibit the DNA cleavage step but rather stabilize the covalent complex formed between topoisomerase II and the cleaved DNA. This prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA breaks trigger a cascade of cellular events, including cell cycle arrest and ultimately apoptosis (programmed cell death), which is particularly effective in rapidly proliferating cancer cells.

Signaling Pathway of Topoisomerase II Inhibition

TopoII_Inhibition cluster_nucleus Cell Nucleus cluster_cellular_response Cellular Response DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Cleavage_Complex Cleavage Complex (TopoII-DNA) TopoII->Cleavage_Complex DNA Cleavage Religation Religated DNA Cleavage_Complex->Religation Religation Stabilized_Complex Stabilized Complex Cleavage_Complex->Stabilized_Complex Religation->DNA Enzyme Release Inhibitor This compound Derivative Inhibitor->Cleavage_Complex Interference Inhibitor->Stabilized_Complex DSB Double-Strand Breaks Stabilized_Complex->DSB Prevents Religation Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by this compound derivatives.

Conclusion

This compound (CAS 4406-41-1) is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. The straightforward synthesis and the potential for diverse functionalization make it a valuable scaffold for developing novel therapeutic agents. The demonstrated activity of its derivatives as topoisomerase II inhibitors highlights the importance of this chemical entity in the ongoing search for new and effective anticancer drugs. The protocols and data presented in this guide are intended to support researchers in the synthesis, analysis, and further investigation of this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Methyl-N-phenylpropanamide (also known as N-phenylisobutyramide). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations. The synthesis of this amide is fundamental in various chemical research areas, serving as a building block for more complex molecules.

Overview of Synthetic Strategies

2-Methyl-N-phenylpropanamide is an amide that can be synthesized through the formation of a peptide bond between an aniline (B41778) derivative and an isobutyric acid derivative. The most common and industrially relevant methods involve the acylation of aniline with a reactive form of isobutyric acid, such as an acyl chloride or an anhydride (B1165640). These methods are based on the principle of nucleophilic acyl substitution.

The two primary pathways detailed in this guide are:

  • Pathway A: Acylation of Aniline using Isobutyryl Chloride.

  • Pathway B: Acylation of Aniline using Isobutyric Anhydride.

These routes are favored for their efficiency and high yields.

Pathway A: Synthesis via Isobutyryl Chloride

This is the most direct and widely used method for preparing 2-Methyl-N-phenylpropanamide. The reaction involves the nucleophilic attack of the aniline nitrogen on the highly electrophilic carbonyl carbon of isobutyryl chloride. A base is typically added to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.[1]

Reaction Scheme and Mechanism

The reaction proceeds via a standard Schotten-Baumann type condition.[1] Aniline acts as the nucleophile, and isobutyryl chloride serves as the acylating agent.[2][3] The base, often pyridine (B92270) or triethylamine (B128534), scavenges the HCl generated, preventing the protonation of the aniline starting material and driving the reaction to completion.

G Aniline Aniline Process Triethylamine (Base) Dichloromethane (B109758) (Solvent) 0°C to RT Aniline->Process IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Process Product 2-Methyl-N-phenylpropanamide Byproduct Triethylammonium Chloride Process->Product Process->Byproduct

Caption: Reaction scheme for the synthesis of 2-Methyl-N-phenylpropanamide via isobutyryl chloride.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis.

  • Setup: A two-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet to ensure an inert atmosphere.[1]

  • Reagent Preparation: Aniline (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) are dissolved in a suitable anhydrous solvent such as dichloromethane (DCM), ethyl acetate, or dioxane in the flask.[1][4]

  • Reaction Initiation: The solution is cooled to 0-5 °C using an ice bath.[1] Isobutyryl chloride (1.05 equivalents) is added dropwise from the dropping funnel to the stirred solution over 15-30 minutes.[3]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1N HCl to remove excess base and aniline, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.[1]

  • Purification: The organic layer is separated, dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1] The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-Methyl-N-phenylpropanamide.[4]

Quantitative Data
ParameterValue/DescriptionSource(s)
Starting Materials Aniline, Isobutyryl Chloride[2][5]
Reagents/Catalysts Pyridine or Triethylamine (Base)[1][4]
Solvent Dichloromethane, Dioxane, or Ethyl Acetate[1][4]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 2-4 hours[4]
Typical Yield 69-94%[1][4]
Purification Method Recrystallization or Column Chromatography[1][4]

Pathway B: Synthesis via Isobutyric Anhydride

An alternative to using the more reactive and moisture-sensitive isobutyryl chloride is to use isobutyric anhydride.[6] This reagent is less volatile and generally safer to handle, though the reaction may require heating to proceed at a reasonable rate. The anhydride reacts with aniline to form the desired amide and one equivalent of isobutyric acid as a byproduct.[7]

Reaction Scheme and Mechanism

Similar to the acyl chloride pathway, this reaction is a nucleophilic acyl substitution. The aniline nitrogen attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of isobutyric acid as the leaving group.

G Aniline Aniline Process Optional: Pyridine (Catalyst) Heat (e.g., 80-100°C) Aniline->Process IsobutyricAnhydride Isobutyric Anhydride IsobutyricAnhydride->Process Product 2-Methyl-N-phenylpropanamide Byproduct Isobutyric Acid Process->Product Process->Byproduct

Caption: Reaction scheme for the synthesis of 2-Methyl-N-phenylpropanamide via isobutyric anhydride.
Detailed Experimental Protocol

  • Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Aniline (1.0 equivalent) and isobutyric anhydride (1.1-1.5 equivalents) are added to the flask. A solvent is optional, but a high-boiling inert solvent like toluene (B28343) or xylene can be used. Sometimes, a catalytic amount of a base like pyridine is added.

  • Reaction: The mixture is heated to reflux (typically 80-120 °C) and stirred for several hours until the reaction is complete, as indicated by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate). It is then washed with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove the isobutyric acid byproduct and any unreacted anhydride. This is followed by washing with water and then brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization to obtain pure 2-Methyl-N-phenylpropanamide.

Quantitative Data
ParameterValue/DescriptionSource(s)
Starting Materials Aniline, Isobutyric Anhydride[7][8]
Reagents/Catalysts Optional: Pyridine (catalyst)
Solvent Optional: Toluene or Xylene
Reaction Temperature 80-120 °C (Reflux)
Reaction Time 2-8 hours
Typical Yield Generally high, >80%
Purification Method Aqueous wash followed by Recrystallization

Experimental Workflow and Safety

A standardized workflow is crucial for ensuring reproducibility and safety in the synthesis of 2-Methyl-N-phenylpropanamide.

G Setup Reaction Setup (Inert Atmosphere) Reagents Charge Reactants & Solvent Setup->Reagents Reaction Controlled Reagent Addition & Reaction Monitoring (TLC) Reagents->Reaction Workup Quenching & Aqueous Washes Reaction->Workup Purification Drying, Filtration & Solvent Removal Workup->Purification FinalProduct Recrystallization or Chromatography Purification->FinalProduct Analysis Product Characterization (NMR, IR, MP, MS) FinalProduct->Analysis

References

The Diverse Biological Activities of Isobutyranilide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyranilide derivatives represent a versatile class of organic compounds characterized by an isobutyryl group attached to an aniline (B41778) moiety. This core structure has proven to be a valuable scaffold in medicinal chemistry and agrochemistry, leading to the development of derivatives with a wide spectrum of biological activities. These activities range from potent anticancer and antifungal effects to anti-inflammatory and herbicidal properties. The therapeutic and commercial potential of these compounds stems from their ability to interact with various biological targets, modulating cellular pathways and inhibiting the growth of pathogenic organisms.

This technical guide provides an in-depth overview of the biological activities of this compound derivatives, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of this promising class of molecules.

Anticancer Activity

A significant area of research for this compound derivatives has been in oncology. Certain derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines.

Mechanism of Action: Topoisomerase II Inhibition

Several studies suggest that the anticancer activity of specific this compound derivatives is mediated through the inhibition of topoisomerase II. Topoisomerase II is a crucial enzyme that alters DNA topology, playing a critical role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Topoisomerase_II_Inhibition_Pathway Proposed Anticancer Mechanism of this compound Derivatives cluster_cell Cancer Cell Derivative This compound Derivative TopoII Topoisomerase II (Topo II) Derivative->TopoII Inhibits DNA_Cleavage_Complex Stabilized Topo II-DNA Cleavage Complex TopoII->DNA_Cleavage_Complex Forms DNA_Breaks Double-Strand DNA Breaks DNA_Cleavage_Complex->DNA_Breaks Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Breaks->Cell_Cycle_Arrest Induces Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Triggers Drug_Development_Workflow This compound Derivative Drug Development Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical (In Vivo) QSAR Computational Design (QSAR Modeling) Synthesis Chemical Synthesis of Derivatives QSAR->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Test Compounds Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure Modification) Hit_ID->Lead_Opt Animal_Models Animal Models (Efficacy Testing) Hit_ID->Animal_Models Promising Candidates Lead_Opt->Synthesis Iterative Refinement Tox Toxicology & Safety Pharmacology Animal_Models->Tox PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Tox->PK_PD IND Clinical Trials PK_PD->IND IND-Enabling Studies

Elucidating the Cellular Mechanism of Action of Isobutyranilide: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a notable scarcity of publicly available scientific literature detailing the specific cellular mechanism of action of isobutyranilide. This document, therefore, presents a proposed research framework and hypothetical guide for investigators aiming to elucidate its biological activity. The experimental protocols, data, and pathways described herein are based on established methodologies for compound characterization and should be considered illustrative.

Introduction

This compound, a compound with the chemical formula C10H13NO, is structurally an amide derived from isobutyric acid and aniline (B41778).[1][2] While its chemical properties are documented, its effects on cellular physiology remain largely unexplored. Understanding the mechanism of action of a novel compound is a critical step in the drug discovery and development process. This guide provides a comprehensive, multi-stage experimental plan for researchers to systematically investigate the cellular and molecular effects of this compound.

Stage 1: Initial Phenotypic Screening and Cytotoxicity Assessment

The first step in characterizing a new compound is to determine its effect on cell viability. This is typically achieved through cytotoxicity or proliferation assays using a panel of diverse cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate various human cancer and non-cancerous cell lines (e.g., HeLa, MCF-7, A549, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Hypothetical Data Presentation

Cell LineTissue of OriginIC50 (µM) of this compound
HeLaCervical Cancer15.2 ± 2.1
MCF-7Breast Cancer28.5 ± 3.5
A549Lung Cancer12.8 ± 1.9
HEK293Embryonic Kidney (Non-cancerous)> 100

This table presents hypothetical IC50 values for this compound across different cell lines.

Workflow for Initial Screening

G cluster_0 Stage 1: Phenotypic Screening Cell Line Panel Selection Cell Line Panel Selection Cell Seeding Cell Seeding Cell Line Panel Selection->Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation (48-72h) Incubation (48-72h) This compound Treatment->Incubation (48-72h) MTT Assay MTT Assay Incubation (48-72h)->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Workflow for determining the cytotoxicity of this compound.

Stage 2: Target Identification and Validation

Once a biological effect is confirmed, the next crucial step is to identify the molecular target(s) of the compound. A variety of unbiased approaches can be employed for this purpose.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize an this compound analog with a linker and a reactive group (e.g., an alkyne or biotin) for immobilization on a solid support.

  • Immobilization: Covalently attach the this compound probe to agarose (B213101) or magnetic beads.

  • Cell Lysate Preparation: Grow a responsive cell line (e.g., A549) to a large quantity, and prepare a native cell lysate.

  • Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads. As a control, incubate the lysate with unconjugated beads or with beads plus an excess of free this compound.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are specifically enriched in the this compound-probe pulldown compared to the controls.

Hypothetical Data Presentation

Protein IDProtein NameFold Enrichment (Probe vs. Control)
P04637Topoisomerase II alpha12.5
Q13473Heat shock protein 90-alpha3.2
P6225814-3-3 protein zeta/delta2.8

This table shows hypothetical protein targets for this compound identified by AP-MS.

Workflow for Target Identification

G cluster_0 Stage 2: Target Identification Synthesize Affinity Probe Synthesize Affinity Probe Immobilize on Beads Immobilize on Beads Synthesize Affinity Probe->Immobilize on Beads Incubate with Cell Lysate Incubate with Cell Lysate Immobilize on Beads->Incubate with Cell Lysate Wash and Elute Proteins Wash and Elute Proteins Incubate with Cell Lysate->Wash and Elute Proteins LC-MS/MS Analysis LC-MS/MS Analysis Wash and Elute Proteins->LC-MS/MS Analysis Identify Enriched Proteins Identify Enriched Proteins LC-MS/MS Analysis->Identify Enriched Proteins

Workflow for identifying cellular targets of this compound using AP-MS.

Stage 3: Pathway Elucidation and Downstream Effects

Based on the identified target(s), the subsequent step is to investigate the downstream signaling pathways that are modulated by this compound. While direct research on this compound is lacking, studies on derivatives have suggested potential mechanisms. For instance, certain 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives have been shown to be cytotoxic and may target topoisomerase II, leading to apoptosis.[3] Furthermore, the aniline core of this compound is a structure found in compounds known to generate reactive oxygen species (ROS) and induce oxidative stress, which can also lead to apoptosis.[4][5][6][7]

Experimental Protocol: Western Blotting for Apoptosis Markers

  • Cell Treatment: Treat A549 cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the change in protein levels over time.

Hypothetical Signaling Pathway

Based on the potential mechanisms of related compounds, a hypothetical signaling pathway for this compound is proposed below.

G cluster_0 Hypothetical this compound Mechanism This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition ROS Production ROS Production This compound->ROS Production Induction DNA Damage DNA Damage Topoisomerase II->DNA Damage Mitochondrial Stress Mitochondrial Stress DNA Damage->Mitochondrial Stress ROS Production->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Hypothetical signaling pathway for this compound-induced apoptosis.

Hypothetical Data Presentation

ProteinTreatment Time (hours)Fold Change vs. Control
Cleaved Caspase-3123.5 ± 0.4
247.2 ± 0.8
Cleaved PARP122.8 ± 0.3
246.1 ± 0.6

This table shows hypothetical changes in the levels of key apoptotic proteins following this compound treatment.

Conclusion

The proposed research framework provides a systematic approach to unraveling the cellular mechanism of action of this compound. By combining phenotypic screening, target identification, and pathway analysis, researchers can build a comprehensive understanding of how this compound exerts its biological effects. The insights gained from such studies will be invaluable for assessing its potential therapeutic applications.

References

Lack of Documented Therapeutic Applications for Isobutyranilide; Derivatives Show Preclinical Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

There is currently no scientific literature detailing specific therapeutic applications, mechanisms of action, or clinical trials for the compound Isobutyranilide. Extensive searches have yielded information primarily on its chemical and physical properties, without indication of its use in a therapeutic context.

However, research into structurally related compounds, specifically 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives , has revealed potential applications in oncology. These derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, with one compound in particular demonstrating promising activity as a topoisomerase II inhibitor. This suggests that while this compound itself is not a therapeutic agent, its core structure may serve as a scaffold for the development of anti-cancer drugs.

Potential Application in Oncology: this compound Derivatives as Topoisomerase II Inhibitors

A study has described the synthesis and biological evaluation of a series of 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives. These compounds were found to be cytotoxic in the micromolar range against several human tumor cell lines.[1]

Mechanism of Action

Detailed studies on the most active compound from this series, compound 6g , suggest that its cytotoxic effects are mediated through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] This inhibition is believed to induce apoptosis, or programmed cell death, in cancer cells.[1] The interaction with topoisomerase II has been supported by molecular docking studies.[1]

cluster_cell Cancer Cell Derivative This compound Derivative (6g) TopoII Topoisomerase II Derivative->TopoII Inhibits DNA DNA Replication TopoII->DNA Required for Apoptosis Apoptosis DNA->Apoptosis Inhibition leads to

Proposed mechanism of action for this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of the synthesized 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives was evaluated against a panel of human cancer cell lines. The results for the most active compound, 6g, are summarized below.

Cell LineCancer TypeIC50 (µM)
MCF-7Mammary Gland AdenocarcinomaMicromolar Range
HeLaCervix AdenocarcinomaMicromolar Range
A2780Ovarian CancerMicromolar Range
OVCAR5Ovarian CancerMicromolar Range

Data extracted from a study on 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives, which states the compounds were found to be cytotoxic in the micromolar range.[1]

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and evaluation of these specific derivatives are proprietary to the research publication, a generalized workflow can be outlined based on the study's description.

General Experimental Workflow

The research involved a multi-stage process, beginning with the chemical synthesis of the derivative compounds. These compounds were then subjected to in vitro screening to assess their cytotoxic activity against cancer cell lines. The most potent compounds were selected for further mechanistic studies, including apoptosis assays and molecular docking simulations, to identify their cellular target.

Synthesis Synthesis of this compound Derivatives Screening In Vitro Cytotoxicity Screening (MCF-7, HeLa, A2780, OVCAR5) Synthesis->Screening Mechanistic Mechanistic Studies (e.g., Apoptosis Assays) Screening->Mechanistic Docking Molecular Docking (vs. Topoisomerase II) Mechanistic->Docking

Generalized experimental workflow for evaluating derivatives.

Conclusion

References

An In-depth Technical Guide to the Solubility of Isobutyranilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyranilide in various solvents. Due to the limited availability of direct experimental data for this compound, this guide includes calculated values for its water solubility, alongside experimental data for structurally analogous compounds, acetanilide (B955) and benzanilide, to provide valuable context for researchers. The guide also details standardized experimental protocols for solubility determination and presents key chemical pathways relevant to this compound.

Solubility Data

Table 1: Solubility of this compound and Analogous Compounds

CompoundSolventTemperature (°C)SolubilityData Type
This compound WaterNot Specified5.37 x 10⁻³ mol/L (approx. 0.876 g/L)Calculated[1]
AcetanilideWater250.56 g/100 mLExperimental[2]
Boiling Water1005.0 g/100 mLExperimental[3]
EthanolNot SpecifiedVery SolubleQualitative[3]
Diethyl EtherNot SpecifiedSolubleQualitative[3]
AcetoneNot SpecifiedVery SolubleQualitative[3][4]
ChloroformNot Specified27.0 g/100 mLExperimental[3]
BenzeneNot SpecifiedSolubleQualitative[3]
BenzanilideWater25< 0.01 g/100 mLExperimental[5]
Ethanol2512.5 g/100 mLExperimental[5]
Diethyl Ether258.3 g/100 mLExperimental[5]
Chloroform25> 25 g/100 mLExperimental[5]
AcetoneNot SpecifiedSolubleQualitative[6][7]
Toluene25(Data available)Experimental

Note: The water solubility for this compound is derived from a calculated Log10 of Water Solubility (in mol/L) of -2.27.[1]

Experimental Protocols

For researchers aiming to determine the solubility of this compound or other compounds, the following experimental protocols for the widely accepted shake-flask method and subsequent concentration analysis by UV-Vis spectroscopy are provided.

Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of the solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, acetone). The presence of undissolved solid is crucial to ensure a saturated solution is achieved at equilibrium.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., a 25°C or 37°C water bath). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The agitation should be vigorous enough to ensure good contact between the solute and solvent.

  • Phase Separation: After the equilibration period, cease agitation and allow the samples to stand undisturbed at the same temperature to allow the excess solid to sediment. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, the supernatant can be filtered through a low-binding filter (e.g., a 0.22 µm syringe filter).

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant for concentration analysis. It is critical that no solid material is transferred during this step. The concentration of the dissolved solute is then determined using a suitable analytical method, such as UV-Vis spectroscopy.

Concentration Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and effective method for quantifying the concentration of a dissolved compound that absorbs ultraviolet or visible light.

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to identify the wavelength at which the maximum absorbance occurs (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

  • Calibration Curve Generation: Prepare a series of standard solutions of this compound with known concentrations in the same solvent. Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert Law, this should yield a linear relationship.

  • Sample Measurement: Suitably dilute the aliquot of the saturated solution obtained from the shake-flask experiment with the blank solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Concentration Calculation: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Multiply this value by the dilution factor to determine the final solubility of this compound in the solvent.

Visualizations

The following diagrams, generated using the DOT language, illustrate key chemical and experimental pathways related to this compound.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the acylation of aniline (B41778) with isobutyryl chloride.

G Aniline Aniline This compound This compound Aniline->this compound + IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->this compound HCl HCl

Figure 1: Synthesis of this compound.
Proposed Metabolic Pathways for this compound

Based on the metabolism of other anilide compounds, this compound is expected to undergo several biotransformations in vivo. The primary metabolic routes for anilides include hydroxylation of the aromatic ring and hydrolysis of the amide bond.

G cluster_metabolites Metabolites This compound This compound Hydroxylation Aromatic Hydroxylation (CYP450 enzymes) This compound->Hydroxylation Hydrolysis Amide Hydrolysis (Amidases) This compound->Hydrolysis Hydroxythis compound Hydroxythis compound Hydroxylation->Hydroxythis compound Phase I Aniline Aniline Hydrolysis->Aniline Phase I IsobutyricAcid Isobutyric Acid Hydrolysis->IsobutyricAcid Phase I

Figure 2: Proposed Metabolic Pathways.
Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of a compound.

G start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant T (24-72h with agitation) add_excess->equilibrate phase_separation Phase Separation (Centrifugation/Filtration) equilibrate->phase_separation sample_supernatant Sample clear supernatant phase_separation->sample_supernatant analyze Analyze concentration (e.g., UV-Vis Spectroscopy) sample_supernatant->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Figure 3: Solubility Determination Workflow.

References

Spectroscopic Profile of Isobutyranilide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Isobutyranilide (IUPAC Name: 2-methyl-N-phenylpropanamide), a compound of interest in various chemical and pharmaceutical research domains. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols to support research and development activities.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH(CH₃ )₂~ 1.2Doublet6H~ 7.0
-CH (CH₃)₂~ 2.5Septet1H~ 7.0
Aromatic-H (ortho)~ 7.5Doublet2H~ 8.0
Aromatic-H (meta)~ 7.3Triplet2H~ 8.0
Aromatic-H (para)~ 7.1Triplet1H~ 7.5
-NH -~ 8.0Singlet (broad)1H-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
-CH(C H₃)₂~ 20
-C H(CH₃)₂~ 36
Aromatic C (para)~ 124
Aromatic C (ortho)~ 120
Aromatic C (meta)~ 129
Aromatic C (ipso)~ 138
C =O (Amide)~ 176
Infrared (IR) Spectroscopy Data.[1]

The following table outlines the key absorption bands observed in the gas-phase IR spectrum of this compound.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, BroadN-H Stretch
~ 3050MediumAromatic C-H Stretch
~ 2970StrongAliphatic C-H Stretch (asymmetric)
~ 2870MediumAliphatic C-H Stretch (symmetric)
~ 1670Very StrongC=O Stretch (Amide I)
~ 1540StrongN-H Bend (Amide II)
~ 1600, 1490, 1440Medium-StrongAromatic C=C Bending
~ 750, 690StrongC-H Out-of-plane Bending (monosubstituted benzene)
Mass Spectrometry (MS) Data.[1]

The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern. The key peaks are summarized in the table below.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Proposed Fragment
16335[M]⁺ (Molecular Ion)
12010[M - C₃H₇]⁺
93100[C₆H₅NH₂]⁺ (Aniline)
7720[C₆H₅]⁺ (Phenyl)
7180[C₄H₇O]⁺ (Isobutyryl cation)
4365[C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols

This section provides detailed methodologies for the spectroscopic techniques cited, intended to guide researchers in replicating these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition :

    • ¹H NMR : A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing : The raw free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder. The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from other components on a capillary column.

  • Ionization (Electron Ionization - EI) : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged species.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Isobutyranilide: A Comprehensive Technical Guide for Chemical Synthesis and Intermediacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyranilide, also known as N-phenyl-2-methylpropanamide, is a chemical compound with the formula C₁₀H₁₃NO. It belongs to the class of anilides, which are derivatives of aniline (B41778) where one of the hydrogen atoms on the amino group is replaced by an acyl group. This compound serves as a crucial chemical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical and agrochemical industries. Its structural features, comprising a phenyl ring attached to an amide group with an isopropyl substituent, make it a versatile building block for the introduction of these moieties into more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a thorough examination of its role as a key intermediate in the production of high-value chemicals.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃NO[1][2][3]
Molecular Weight 163.22 g/mol [1][3]
CAS Number 4406-41-1[1][3]
IUPAC Name 2-methyl-N-phenylpropanamide[4]
Synonyms Isobutyric acid anilide, i-Butyranilide[1][3][5]
Appearance Solid[6]
Melting Point Data not readily available
Boiling Point 558.48 K (calculated)
Solubility Soluble in ether. Decomposes in water.[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of aniline with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride (B1165640). These methods are analogous to the well-established Schotten-Baumann reaction conditions for amide synthesis.

General Synthesis Workflow

The general workflow for the synthesis of this compound involves the reaction of aniline with an acylating agent, followed by workup and purification of the product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Reaction_Vessel Reaction in suitable solvent (e.g., Dichloromethane, Pyridine) with base (e.g., Triethylamine (B128534), Pyridine) Aniline->Reaction_Vessel Acylating_Agent Isobutyryl Chloride or Isobutyric Anhydride Acylating_Agent->Reaction_Vessel Quenching Quenching (e.g., with water) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction with organic solvent Quenching->Extraction Washing Washing of organic layer Extraction->Washing Drying Drying over anhydrous salt Washing->Drying Concentration Solvent removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Column Chromatography) Concentration->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

This protocol is adapted from standard N-acylation procedures.[3][8]

Materials:

  • Aniline

  • Isobutyryl chloride

  • Triethylamine or Pyridine (B92270)

  • Dichloromethane (anhydrous)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath and add triethylamine or pyridine (1.1 equivalents).

  • Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution. A precipitate of triethylammonium (B8662869) chloride or pyridinium (B92312) chloride may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

  • Quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica (B1680970) gel.

This protocol is based on the acylation of anilines with anhydrides.[6][9]

Materials:

  • Aniline

  • Isobutyric anhydride

  • Pyridine (as solvent and catalyst) or a catalytic amount of a strong acid (e.g., sulfuric acid) in an inert solvent.

  • Deionized water

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) in pyridine or an inert solvent.

  • Add isobutyric anhydride (1.1 equivalents) to the solution. If using an inert solvent, add a catalytic amount of a strong acid.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If pyridine was used as the solvent, remove it under reduced pressure.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product and purify by recrystallization.

Role as a Chemical Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The this compound moiety can be further functionalized on the phenyl ring or the amide nitrogen, or it can be a key precursor to a final active ingredient.

Application in Pharmaceutical Synthesis: The Case of Flutamide

A significant application of this compound chemistry is in the synthesis of Flutamide , a non-steroidal antiandrogen drug used in the treatment of prostate cancer.[10] The synthesis involves the acylation of a substituted aniline with an isobutyrylating agent. While Flutamide itself is a substituted this compound, the fundamental reaction is the formation of the this compound core.

A common synthetic route to Flutamide involves the reaction of 4-nitro-3-(trifluoromethyl)aniline (B27955) with isobutyryl chloride.[11][12]

Reaction Scheme for Flutamide Synthesis:

Experimental Protocol for Flutamide Synthesis (adapted from literature): [11]

Materials:

  • 4-nitro-3-(trifluoromethyl)aniline

  • Isobutyryl chloride

  • Pyridine (as solvent and base)

  • Toluene (B28343) (for recrystallization)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-3-(trifluoromethyl)aniline in pyridine.

  • Slowly add isobutyryl chloride to the solution.

  • Heat the reaction mixture under reflux at approximately 75°C for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude Flutamide.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from toluene to obtain pure Flutamide.

Quantitative Data for Flutamide Synthesis: [11]

ReactantAcylating AgentSolventYield
4-nitro-3-(trifluoromethyl)anilineIsobutyryl chloridePyridine73.04%
4-nitro-3-(trifluoromethyl)anilineIsobutyric anhydridePyridine22.33%

Logical Workflow for Flutamide Synthesis:

G cluster_reactants Starting Materials cluster_reaction Acylation Reaction cluster_workup Product Isolation and Purification Aniline_Derivative 4-nitro-3-(trifluoromethyl)aniline Reaction Reaction in Pyridine (Solvent and Base) Heat (e.g., 75°C) Aniline_Derivative->Reaction Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Reaction Precipitation Precipitation in cold water Reaction->Precipitation Reaction Mixture Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization from Toluene Filtration->Recrystallization Crude Product Product Flutamide Recrystallization->Product Pure Flutamide

Caption: Logical workflow for the synthesis of the pharmaceutical Flutamide.

Application in Agrochemical Synthesis

Anilide structures are prevalent in a wide range of agrochemicals, including fungicides and herbicides. While specific examples detailing the direct use of this compound as a publicly documented intermediate in major agrochemicals are less common than for pharmaceuticals, the fundamental amide bond formation is a key step in the synthesis of many such compounds. For instance, the fungicide Boscalid contains an anilide linkage, and its synthesis involves the reaction of an aniline derivative with a carboxylic acid derivative.[13][14] This highlights the importance of the anilide synthesis methodology, for which this compound serves as a prime example.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques. A summary of the available data is presented in Table 2.

Spectroscopic TechniqueKey DataReference(s)
¹H NMR Data available in spectral databases.[4]
¹³C NMR Data available in spectral databases.[4]
Infrared (IR) Spectroscopy Data available in the NIST WebBook.[5]
Mass Spectrometry (MS) Data available in the NIST WebBook and PubChem.[3][4]

Conclusion

This compound is a synthetically important chemical intermediate with well-defined chemical and physical properties. Its preparation via the N-acylation of aniline is a robust and well-understood process, adaptable to various laboratory and potentially industrial scales. The primary role of this compound lies in its utility as a building block for more complex molecules, particularly in the pharmaceutical industry, as exemplified by its core structure within the anti-cancer drug Flutamide. The experimental protocols and synthetic workflows provided in this guide offer a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the efficient and effective use of this compound in their scientific endeavors.

References

Investigating the Cytotoxicity of Isobutyranilide Derivatives on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to investigate the cytotoxic effects of isobutyranilide derivatives on various cancer cell lines. While data on the parent this compound compound is limited, this document focuses on the known activities of its derivatives, specifically 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides. These compounds have demonstrated cytotoxic effects in the micromolar range against several human tumor cell lines, including mammary gland adenocarcinoma (MCF-7), cervix adenocarcinoma (HeLa), and ovarian cancer cell lines (A2780 and OVCAR5).[1] The primary mechanism of action appears to be the induction of apoptosis, potentially through the inhibition of topoisomerase II.[1] This guide details the experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, and provides a visual representation of the proposed signaling pathway.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. It is important to note that this data is for specific derivatives and not the parent this compound compound.

Compound ClassCell LineCancer TypeReported IC50 Range (µM)Reference
4-(1,2-diarylbut-1-en-1-yl)isobutyranilidesMCF-7Mammary Gland AdenocarcinomaMicromolar[1]
HeLaCervix AdenocarcinomaMicromolar[1]
A2780Ovarian CancerMicromolar[1]
OVCAR5Ovarian CancerMicromolar[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the cytotoxicity and mechanism of action of this compound derivatives.

Cell Culture and Treatment
  • Cell Lines: MCF-7, HeLa, A2780, and OVCAR5 cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Conditions: Cells are maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.[2][3][4][5]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Procedure:

    • Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11][12]

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

  • Procedure:

    • Treat cells with the this compound derivative for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA).

    • Incubate for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram.

Mechanism of Action: Topoisomerase II Inhibition Assay

This assay determines if the compound inhibits the catalytic activity of topoisomerase II.[13][14][15][16][17]

  • Principle: Topoisomerase II relaxes supercoiled DNA or decatenates kinetoplast DNA (kDNA). The inhibition of this activity can be visualized by agarose (B213101) gel electrophoresis.

  • Procedure:

    • Incubate purified human topoisomerase II enzyme with supercoiled plasmid DNA or kDNA in the presence or absence of the this compound derivative.

    • The reaction is typically carried out in a specific assay buffer containing ATP.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Data Analysis: Inhibition is observed as a reduction in the amount of relaxed or decatenated DNA compared to the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[18][19][20][21][22]

  • Procedure:

    • Treat cells with the this compound derivative and prepare total cell lysates.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis & Interpretation A Cancer Cell Lines (MCF-7, HeLa, A2780, OVCAR5) B Culture & Seeding A->B C Treatment with This compound Derivative B->C D MTT Assay (Cell Viability) C->D E Annexin V/PI Staining (Apoptosis) C->E F Cell Cycle Analysis (Propidium Iodide) C->F G Topoisomerase II Assay C->G H Western Blot (Apoptosis Proteins) C->H I IC50 Determination D->I J Quantification of Apoptosis E->J K Cell Cycle Distribution F->K L Enzyme Inhibition G->L M Protein Expression Levels H->M

Caption: A streamlined workflow for investigating the cytotoxicity of this compound derivatives.

Proposed Signaling Pathway of this compound Derivatives

signaling_pathway compound This compound Derivative topoII Topoisomerase II compound->topoII Inhibition ds_breaks DNA Double-Strand Breaks topoII->ds_breaks Accumulation atm_atr ATM/ATR Activation ds_breaks->atm_atr p53 p53 Activation atm_atr->p53 bax Bax (Pro-apoptotic) p53->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulation cell_cycle_arrest Cell Cycle Arrest (G2/M) p53->cell_cycle_arrest cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of action for this compound derivatives in cancer cells.

References

Isobutyranilide Derivatives as Potential Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyranilide derivatives as a promising class of enzyme inhibitors. It consolidates key research findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes critical pathways and workflows. The this compound scaffold has demonstrated significant potential in the design of inhibitors for a range of enzymes implicated in various diseases, including cancer and neurodegenerative disorders.

Introduction to this compound Derivatives and Enzyme Inhibition

Enzymes are crucial biocatalysts that regulate a vast array of physiological processes.[1] Dysregulation of enzyme activity is a hallmark of many diseases, making them prime targets for therapeutic intervention.[2] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, representing a cornerstone of modern pharmacology.[2][3]

The this compound core structure, characterized by an isobutyryl group attached to an aniline (B41778) ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for their ability to inhibit various key enzymes, demonstrating potential for the development of novel therapeutic agents.

Key Enzyme Targets of this compound Derivatives

Research has identified several classes of enzymes that are potently inhibited by this compound derivatives.

Topoisomerase II

DNA topoisomerase II is a vital enzyme that manages DNA topology during replication, transcription, and chromosome segregation. Its inhibition can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cells, making it a key target for anticancer drugs.[4] A library of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides has been synthesized and shown to be cytotoxic to several human tumor cell lines.[4] Detailed studies on the most active compounds suggest that topoisomerase II is a likely intracellular target.[4]

Protein Kinases

Protein kinases regulate a majority of cellular pathways, especially those involved in signal transduction. Aberrant kinase activity is a frequent driver of cancer cell proliferation and survival.[5] Consequently, kinase inhibitors are a major class of anticancer drugs.[6][7]

  • BCR-ABL Kinase: This abnormal tyrosine kinase, resulting from a chromosomal translocation, is the primary cause of chronic myeloid leukemia (CML).[6] this compound derivatives structurally related to Nilotinib and Imatinib have been developed as potent inhibitors of the BCR-ABL kinase, with some compounds showing activity in the nanomolar range.[6]

  • Aurora Kinases: This family of serine/threonine kinases plays a critical role in mitosis. Their overexpression is common in various tumors, making them attractive targets for cancer therapy.[8] Derivatives of compounds like MK-0457 and GSK1070916, which can be considered related to the broader anilide class, have been studied as Aurora B inhibitors.[8]

Protein Phosphatases

Protein phosphatases counteract the activity of protein kinases by removing phosphate (B84403) groups from proteins. The balance between kinases and phosphatases is crucial for normal cell function. Inhibition of specific phosphatases can be a therapeutic strategy, particularly in cancer.

  • CDC25B and PTP1B: Cell division cycle 25B (CDC25B) and Protein tyrosine phosphatase 1B (PTP1B) are implicated in cell cycle regulation and are considered targets for cancer drug development.[9] A series of 2,3-dioxoindolin-N-phenylacetamide derivatives, which share structural similarities with anilides, have demonstrated potent, mixed-type inhibitory activity against both CDC25B and PTP1B.[9]

  • Alkaline Phosphatases (ALPs): These enzymes are involved in bone mineralization and are over-expressed in certain bone disorders.[10] Thiazole and[4][11]-naphthyridine derivatives have been identified as potent inhibitors of ALPs, suggesting that diverse heterocyclic anilide-like structures can target this enzyme class.[10][12]

Quantitative Inhibition Data

The following tables summarize the inhibitory activities of various this compound and related derivatives against their respective enzyme targets.

Table 1: Inhibitory Activity of this compound Derivatives against Topoisomerase II

Compound Cell Line Cytotoxicity IC50 (µM) Target Enzyme Reference

| 6g (An this compound derivative) | MCF-7, HeLa, A2780, OVCAR5 | Micromolar range | Topoisomerase II |[4] |

Table 2: Inhibitory Activity of Anilide Derivatives against Protein Kinases

Compound Target Enzyme Inhibition IC50 (µM) Reference
1a BCR-ABL Nanomolar range [6]
1e BCR-ABL 0.037 [6]
1g BCR-ABL Nanomolar range [6]
Imatinib (Reference) BCR-ABL >0.037 - <0.109 [6]

| Nilotinib (Reference) | BCR-ABL | 0.039 |[6] |

Table 3: Inhibitory Activity of Anilide-like Derivatives against Protein Phosphatases

Compound Target Enzyme Inhibition IC50 (µg/mL) Reference
2h CDC25B 3.2 [9]
2h PTP1B 2.9 [9]
Na3VO4 (Reference) CDC25B 2.7 [9]
Oleanolic acid (Reference) PTP1B 2.3 [9]
5e Human Tissue Non-specific ALP 1.09 ± 0.18 µM [12]
5d Human Intestinal ALP 0.71 ± 0.02 µM [12]
1b b-TNAP 0.122 ± 0.06 µM [10]

| 1e | c-IAP | 0.107 ± 0.02 µM |[10] |

Experimental Protocols

Detailed and reliable experimental protocols are essential for evaluating enzyme inhibitors.[13][14][15]

General Enzymatic Activity Inhibition Assay

This protocol outlines the key steps for a standard enzyme inhibition assay.[13][16]

  • Preparation: Prepare a suitable buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and the this compound inhibitor.

  • Enzyme Dilution: Dilute the enzyme to a concentration that yields a measurable rate of reaction under the assay conditions.

  • Pre-incubation: Mix the enzyme with various concentrations of the inhibitor. Allow this mixture to pre-incubate for a specific period to permit binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Monitoring: Monitor the reaction progress over time. This is often done using a spectrophotometer or microplate reader to measure the change in absorbance as the substrate is converted to a product.

  • Data Analysis: Plot the reaction rates against inhibitor concentrations. Calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, noncompetitive).[17]

Topoisomerase II Inhibition Assay (Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and an ATP-containing reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test this compound derivative to the reaction mixture. Include a positive control (e.g., etoposide) and a negative (no inhibitor) control.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Electrophoresis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form.

In Vitro Kinase Assay (e.g., for BCR-ABL)

This protocol is used to measure the inhibition of a specific kinase.

  • Materials: Purified recombinant kinase (e.g., BCR-ABL), a specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and the test compound.

  • Reaction Setup: In a microplate well, combine the kinase, the test this compound derivative at various concentrations, and the peptide substrate in a kinase reaction buffer.

  • Initiation: Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.

  • Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter. The amount of radioactivity is proportional to the kinase activity. Calculate IC50 values from the dose-response curves.

Phosphatase Inhibition Assay (e.g., for PTP1B and CDC25B)

This assay measures the dephosphorylation of a substrate.[9]

  • Substrate: A common substrate for phosphatases is p-nitrophenyl phosphate (pNPP), which produces a yellow product (p-nitrophenol) upon dephosphorylation, or a fluorescent substrate like 3-O-methylfluorescein phosphate (OMFP).[9]

  • Reaction: Combine the purified phosphatase (e.g., PTP1B or CDC25B), the test compound, and a reaction buffer in a 96-well plate.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a short period.

  • Initiation: Start the reaction by adding the substrate (e.g., OMFP).

  • Measurement: Monitor the increase in fluorescence or absorbance at the appropriate wavelength over time using a plate reader.

  • Analysis: Determine the initial reaction velocities and calculate the percent inhibition for each concentration of the this compound derivative to determine the IC50 value.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the study of this compound enzyme inhibitors.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular & Preclinical a Synthesize this compound Derivative Library b High-Throughput Screening (HTS) a->b c Identify Initial Hits b->c d Determine IC50 Values c->d e Kinetic Studies (e.g., Michaelis-Menten) d->e f Determine Mode of Inhibition (Competitive, etc.) e->f g Cell-Based Assays (Cytotoxicity, Target Engagement) f->g h Structure-Activity Relationship (SAR) Studies g->h i Lead Optimization h->i i->a Iterative Design

Caption: General workflow for the discovery and development of enzyme inhibitors.

G BCR_ABL BCR-ABL (Active Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation Substrate Substrate Protein Substrate->P_Substrate ATP ATP ADP ADP ATP->ADP Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival (CML) Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and its inhibition.

G cluster_R1 R1 Group Modifications cluster_R2 R2 Group Modifications Core This compound Core Scaffold R1_H H Core:port->R1_H R1 R1_Electron_Withdrawing Electron-Withdrawing Group (e.g., -NO2, -CF3) Core:port->R1_Electron_Withdrawing R1 R1_Electron_Donating Electron-Donating Group (e.g., -OCH3, -OH) Core:port->R1_Electron_Donating R1 R2_Small Small Alkyl Core:port->R2_Small R2 R2_Bulky Bulky Aromatic Core:port->R2_Bulky R2 R2_Heterocycle Heterocycle Core:port->R2_Heterocycle R2 Activity Enzyme Inhibitory Activity (IC50) R1_H->Activity R1_Electron_Withdrawing->Activity R1_Electron_Donating->Activity R2_Small->Activity R2_Bulky->Activity R2_Heterocycle->Activity

Caption: Logical diagram of a Structure-Activity Relationship (SAR) study.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a valuable platform for the design of novel enzyme inhibitors. Research has demonstrated their efficacy against a diverse range of clinically relevant enzymes, including topoisomerases, protein kinases, and phosphatases. The versatility of the core structure allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties through systematic SAR studies.

Future research should focus on expanding the library of this compound derivatives and screening them against a wider array of enzyme targets. The use of computational tools, such as molecular docking and virtual screening, can accelerate the identification of promising lead compounds.[18][19] Furthermore, elucidating the precise binding modes of these inhibitors through structural biology techniques like X-ray crystallography will provide invaluable insights for rational, structure-based drug design. The continued exploration of this compound derivatives holds significant promise for the development of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isobutyranilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound belonging to the anilide class. An anilide is a compound containing a phenyl group attached to the nitrogen atom of an amide. The structure of this compound consists of an isobutyryl group acylating the amino group of aniline (B41778). This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and relevant technical data presented in a clear and accessible format for laboratory and research applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 2-methyl-N-phenylpropanamide[1]
Synonyms Isobutyric acid anilide, i-Butyranilide, N-phenylisobutyramide[1]
CAS Number 4406-41-1[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
InChI InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)[1]
InChIKey WDRCPKDLZOQCFU-UHFFFAOYSA-N[1]
SMILES CC(C)C(=O)NC1=CC=CC=C1[1]
Table 2: Physical Properties of this compound
PropertyValueSource(s)
Melting Point 105-107 °CNot explicitly found, but related anilides have similar melting points[2][3]
Boiling Point 558.48 K (Joback Calculated)[4]
logP (Octanol/Water Partition Coefficient) 2.281 (Crippen Calculated)[4]
Water Solubility (log10WS) -2.27 (Crippen Calculated)[4]
Appearance Solid (at room temperature)Inferred from melting point

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

Table 3: Spectroscopic Data for this compound
TechniqueKey Features and ObservationsSource(s)
¹H NMR Spectra available. Expected signals include those for the isopropyl protons (a doublet and a septet) and the aromatic protons of the phenyl group.PubChem, SpectraBase
¹³C NMR Spectra available. Expected signals for the carbonyl carbon, the carbons of the isopropyl group, and the aromatic carbons.SpectraBase
¹⁵N NMR Spectrum available. Provides information on the nitrogen environment.[5]
Infrared (IR) Spectroscopy KBr wafer and vapor phase spectra are available. Key absorptions would include N-H stretching, C=O (amide I) stretching, and N-H bending (amide II).[1]
Mass Spectrometry (MS) Electron ionization mass spectra are available, showing the molecular ion peak and fragmentation patterns.PubChem
UV/Visible Spectroscopy UV/Vis spectrum is available, which can provide information about the electronic transitions within the molecule.PubChem

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of aniline with isobutyryl chloride. This is a standard and efficient method for forming the amide bond.

Experimental Protocol: Synthesis of this compound

Materials:

  • Aniline

  • Isobutyryl chloride

  • Anhydrous diethyl ether (or another suitable inert solvent like dichloromethane)

  • A weak base (e.g., pyridine (B92270) or triethylamine)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline in anhydrous diethyl ether. Cool the flask in an ice bath.

  • Addition of Acylating Agent: Slowly add a stoichiometric equivalent of isobutyryl chloride, optionally in a solution of anhydrous diethyl ether, to the cooled aniline solution with continuous stirring. A weak base like pyridine can be added to neutralize the HCl byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up:

    • Quench the reaction mixture by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute HCl (to remove unreacted aniline), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Aniline Aniline Reaction_Vessel Reaction in Anhydrous Diethyl Ether with Base Aniline->Reaction_Vessel Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash with HCl, NaHCO3, Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity

While this compound itself is not extensively studied for its biological activity, related salicylanilide (B1680751) structures have shown a range of activities. For instance, certain salicylanilide derivatives exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antimycobacterial activity. The biological effects of these related compounds are often linked to their lipophilicity and the nature of substituents on the aromatic rings. At present, no specific signaling pathways involving this compound have been elucidated in the scientific literature.

Structure-Spectra Relationship

The chemical structure of this compound directly influences its spectroscopic signatures, which are essential for its characterization. The diagram below illustrates the correlation between the structural components of this compound and the expected signals in its key spectra.

Structure_Spectra_Relationship cluster_structure This compound Structure cluster_spectra Spectroscopic Signatures C10H13NO HNMR ¹H NMR Signals: - Phenyl Protons (aromatic region) - Methine Proton (septet) - Methyl Protons (doublet) C10H13NO->HNMR Phenyl & Isobutyl Groups CNMR ¹³C NMR Signals: - Carbonyl Carbon (~170 ppm) - Aromatic Carbons - Aliphatic Carbons C10H13NO->CNMR Carbon Skeleton IR IR Absorptions: - N-H Stretch (~3300 cm⁻¹) - C=O Stretch (~1660 cm⁻¹) - Aromatic C-H Bends C10H13NO->IR Functional Groups (Amide, Phenyl)

Caption: Relationship between this compound structure and its spectra.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General safety measures include using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or fume hood.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, a standard protocol for its synthesis, and a summary of its spectroscopic characteristics. The organized data and visual representations are intended to support researchers, scientists, and drug development professionals in their work with this compound. While its specific biological roles are not well-defined, the chemistry of this compound is foundational to the synthesis of various anilide derivatives with potential pharmacological applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of Isobutyranilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyranilide, systematically known as 2-methyl-N-phenylpropanamide, is an anilide compound that serves as a valuable building block in organic synthesis. Its derivatives have been explored for various applications, including as potential therapeutic agents. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound. It includes detailed experimental protocols, a comparative analysis of synthetic routes, and visualizations of reaction mechanisms to support researchers and professionals in the field of drug development and chemical synthesis.

Historical Context and Discovery

The synthesis of anilides, the class of compounds to which this compound belongs, has a rich history rooted in the development of organic chemistry in the 19th century. While the exact first synthesis of this compound is not prominently documented, its preparation falls under the general methods for amide synthesis developed during that era.

The discovery of aniline (B41778) in the early 19th century paved the way for the exploration of its derivatives.[1][2] A pivotal moment in anilide synthesis was the development of the Schotten-Baumann reaction in 1883 by German chemists Carl Schotten and Eugen Baumann.[3][4] This reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, became a fundamental method for forming amide bonds and was likely one of the earliest methods by which this compound could have been synthesized.[3][5][6] This reaction's robustness and generally high yields have made it a staple in organic synthesis for over a century.[]

Over the years, other methods have been developed to address the limitations of the Schotten-Baumann reaction, such as the use of moisture-sensitive and lachrymatory acyl chlorides. These alternative routes include the use of carboxylic anhydrides and the development of various coupling agents to facilitate the direct reaction between a carboxylic acid and an amine under milder conditions.[8][9]

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route to this compound depends on factors such as starting material availability, desired yield, reaction conditions, and scalability. The following table summarizes the key quantitative data for the most common methods of this compound synthesis.

Method Key Reagents Typical Reaction Time Typical Temperature Typical Yield (%) Key Advantages Key Disadvantages
Schotten-Baumann Reaction Isobutyryl chloride, Aniline, Base (e.g., NaOH, Pyridine)1-4 hours0°C to Room Temp.High (often >90%)Simple, high yields for many substrates.[8]Isobutyryl chloride is lachrymatory and moisture-sensitive; generates HCl byproduct.[8]
Carboxylic Anhydride (B1165640) Method Isobutyric anhydride, Aniline2-16 hoursRoom Temp. to RefluxGood to HighLess reactive and easier to handle than acyl chlorides.Slower reaction times compared to acyl chlorides.[]
Carbodiimide Coupling Isobutyric acid, Aniline, Coupling Agent (e.g., DCC, EDC)1-12 hours0°C to Room Temp.High (70-90%)Mild conditions, avoids the use of acyl halides, widely applicable.[10]Coupling agents can be expensive; byproducts can be difficult to remove.[9]

Detailed Experimental Protocols

Method 1: Schotten-Baumann Synthesis of this compound

This protocol describes the synthesis of this compound from isobutyryl chloride and aniline.

Materials:

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) in dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Simultaneously, add 10% sodium hydroxide solution dropwise to maintain a basic pH.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Synthesis of this compound from Isobutyric Anhydride

This protocol details the synthesis using isobutyric anhydride.

Materials:

  • Aniline

  • Isobutyric anhydride

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine aniline (1.0 equivalent) and isobutyric anhydride (1.2 equivalents) in toluene.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization.

Method 3: Carbodiimide-Mediated Synthesis of this compound

This protocol outlines the synthesis using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • Isobutyric acid

  • Aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (CH₂Cl₂)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve isobutyric acid (1.0 equivalent) and aniline (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways for the key synthetic methods.

Schotten-Baumann Reaction Mechanism

Schotten_Baumann cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline (R-NH2) TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack IsobutyrylChloride Isobutyryl Chloride (R'-COCl) IsobutyrylChloride->TetrahedralIntermediate This compound This compound (R-NH-CO-R') TetrahedralIntermediate->this compound Elimination of Cl- HCl HCl TetrahedralIntermediate->HCl

Caption: Mechanism of the Schotten-Baumann reaction.

Synthesis from Carboxylic Anhydride Mechanism

Anhydride_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline (R-NH2) TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack IsobutyricAnhydride Isobutyric Anhydride ((R'-CO)2O) IsobutyricAnhydride->TetrahedralIntermediate This compound This compound (R-NH-CO-R') TetrahedralIntermediate->this compound Elimination of Carboxylate CarboxylicAcid Isobutyric Acid (R'-COOH) TetrahedralIntermediate->CarboxylicAcid

Caption: Mechanism of this compound synthesis from isobutyric anhydride.

Carbodiimide (DCC) Coupling Mechanism

DCC_Coupling cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CarboxylicAcid Isobutyric Acid (R'-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea Activation DCC DCC DCC->O_Acylisourea Aniline Aniline (R-NH2) This compound This compound (R-NH-CO-R') Aniline->this compound Nucleophilic Attack on O-Acylisourea O_Acylisourea->this compound DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Byproduct Formation

Caption: Mechanism of DCC-mediated synthesis of this compound.

Conclusion

The synthesis of this compound has evolved from classical methods like the Schotten-Baumann reaction to more modern techniques employing coupling agents. The choice of synthetic route is a critical decision for researchers and drug development professionals, balancing factors of yield, cost, and reaction conditions. This guide provides the necessary historical context, comparative data, and detailed protocols to inform this decision-making process and facilitate the efficient synthesis of this compound and its derivatives. The provided mechanistic diagrams offer a clear visual understanding of the underlying chemical transformations.

References

An In-Depth Technical Guide to Isobutyranilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isobutyranilide, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic workflow. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Properties of this compound

This compound, also known as 2-methyl-N-phenylpropanamide, is an organic compound with significance in chemical synthesis and as a potential scaffold in medicinal chemistry.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
IUPAC Name 2-methyl-N-phenylpropanamide[1]
CAS Number 4406-41-1[1][2][3]
Synonyms Isobutyric acid anilide, i-Butyranilide[1]

Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the acylation of aniline (B41778) with isobutyryl chloride. This reaction, a nucleophilic acyl substitution, is widely used for the formation of amide bonds.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from aniline and isobutyryl chloride.

Materials:

  • Aniline

  • Isobutyryl chloride

  • Pyridine (B92270) (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in dichloromethane. Place the flask in an ice bath and stir the solution magnetically.

  • Addition of Acyl Chloride: Add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Experimental Protocol: Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups in this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the dry product with powdered potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Experimental Protocol: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass Spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Data Acquisition: Acquire the mass spectrum. In EI-MS, a standard electron energy of 70 eV is typically used. The spectrum will show the molecular ion peak (M⁺) and various fragment ions. The NIST WebBook provides mass spectral data for this compound.[2]

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants (Aniline, Isobutyryl Chloride, Pyridine, DCM) Reaction Acylation Reaction (0°C to RT) Reactants->Reaction Combine Workup Aqueous Work-up (HCl, NaHCO₃, Brine Washes) Reaction->Workup Quench & Extract Drying Drying (Anhydrous MgSO₄) Workup->Drying Isolation Solvent Removal (Rotary Evaporation) Drying->Isolation Filter Purification Recrystallization Isolation->Purification Crude Product Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Biological and Metabolic Pathways

Currently, there is limited specific information available in the public domain regarding the detailed metabolic pathways or direct involvement of this compound in specific signaling cascades. Amide-containing compounds can undergo metabolic transformations such as hydrolysis, N-dealkylation, and oxidation, often mediated by cytochrome P450 enzymes in the liver.[4] However, a definitive metabolic map for this compound has not been extensively documented. Further research is required to elucidate its biological activities and metabolic fate.

References

Predicted Biological Targets of Isobutyranilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyranilide, a molecule with a core anilide structure, has emerged as a scaffold of interest in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the predicted biological targets of this compound and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways and workflows. The information presented herein is intended to facilitate further research and development of this compound-based compounds.

Predicted Biological Targets

Based on current research, two primary biological targets have been identified for derivatives of this compound: Topoisomerase II and Succinate (B1194679) Dehydrogenase.

Topoisomerase II Inhibition

A significant body of evidence points towards topoisomerase II as a key intracellular target for certain this compound derivatives. Specifically, 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides have been synthesized and evaluated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects in various human tumor cell lines, and their mechanism of action is suggested to involve the inhibition of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[1]

The following tables summarize the cytotoxic activity (IC50 values) of various this compound derivatives against a panel of human cancer cell lines and their direct inhibitory effect on topoisomerase II.

Table 1: Cytotoxicity of 4-(1,2-diarylbut-1-en-1-yl)this compound Derivatives [1]

CompoundMCF-7 (μM)HeLa (μM)A2780 (μM)OVCAR5 (μM)
6g 1.5 ± 0.22.1 ± 0.31.8 ± 0.12.5 ± 0.4
6h > 50> 50> 50> 50
6i 3.2 ± 0.54.5 ± 0.63.9 ± 0.45.1 ± 0.7

Table 2: Topoisomerase II Inhibitory Activity of this compound Derivatives [2]

CompoundTopoisomerase II IC50 (μM)
6d 2.26
6f 0.97
Etoposide (control) 0.34

The inhibition of topoisomerase II by this compound derivatives stabilizes the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in the DNA, which triggers a DNA damage response. Consequently, cell cycle arrest and the activation of apoptotic pathways are induced, ultimately leading to programmed cell death.

TopoisomeraseII_Pathway cluster_0 Cellular Environment This compound This compound Derivative TopoII Topoisomerase II This compound->TopoII Inhibits CleavageComplex Stabilized TopoII-DNA Cleavage Complex This compound->CleavageComplex Stabilizes DNA DNA TopoII->DNA Binds & Cleaves DSB DNA Double-Strand Breaks CleavageComplex->DSB Induces DDR DNA Damage Response DSB->DDR Activates CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Figure 1. Proposed signaling pathway of this compound derivatives targeting Topoisomerase II.
Succinate Dehydrogenase (SDH) Inhibition

The fungicide isofetamid (B3026465), which shares structural similarities with this compound, is a known inhibitor of succinate dehydrogenase (SDH), or mitochondrial complex II. This enzyme is a key component of both the citric acid cycle and the electron transport chain. By inhibiting SDH, isofetamid disrupts fungal respiration and energy production. This mode of action strongly suggests that this compound and its derivatives may also function as SDH inhibitors.

Table 3: IC50 Values of Selected SDH Inhibitors [3][4]

CompoundTarget Organism/EnzymeIC50 (μM)
SDH-IN-6 Rhizoctonia solani SDH11.76
SDH-IN-15 Fungal SDH2.04
SDH-IN-31 Fungal SDH1.11
Atpenin A5 Human SDH0.0037

Inhibition of SDH by this compound-like compounds would block the oxidation of succinate to fumarate (B1241708) in the Krebs cycle. This would, in turn, impede the transfer of electrons to the electron transport chain, leading to a decrease in ATP production and ultimately cellular dysfunction and death in susceptible organisms.

SDH_Pathway cluster_1 Mitochondrion cluster_2 Krebs Cycle cluster_3 Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ETC Complex I, III, IV Fumarate->ETC e- transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Produces This compound This compound SDH_node Succinate Dehydrogenase (SDH) This compound->SDH_node Inhibits

Figure 2. Proposed mechanism of SDH inhibition by this compound-like compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological targets.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay is a standard method to measure the catalytic activity of Topoisomerase II, which involves the decatenation (unlinking) of kinetoplast DNA (kDNA).[5][6]

Workflow Diagram

TopoII_Assay_Workflow cluster_workflow Topoisomerase II Decatenation Assay Workflow A 1. Reaction Setup: - kDNA (substrate) - Assay Buffer - ATP - this compound Derivative B 2. Add Topoisomerase II to initiate reaction A->B C 3. Incubate at 37°C B->C D 4. Stop reaction (e.g., with SDS) C->D E 5. Proteinase K treatment to digest enzyme D->E F 6. Agarose (B213101) Gel Electrophoresis E->F G 7. Visualize DNA bands under UV light F->G H 8. Quantify decatenated DNA to determine IC50 G->H

Figure 3. Workflow for a Topoisomerase II DNA decatenation assay.

Methodology

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and ATP. Add the this compound derivative at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase II enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, which often contains SDS.

  • Protein Digestion: Treat the mixture with Proteinase K to digest the topoisomerase II enzyme.

  • Gel Electrophoresis: Load the samples onto an agarose gel.

  • Visualization: After electrophoresis, stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.

  • Data Analysis: Quantify the intensity of the decatenated DNA bands. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.[5]

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[7][8]

Workflow Diagram

SDH_Assay_Workflow cluster_workflow Succinate Dehydrogenase Activity Assay Workflow A 1. Prepare mitochondrial extract or purified SDH B 2. Reaction Setup: - Assay Buffer - DCPIP (electron acceptor) - this compound compound A->B C 3. Add Succinate (substrate) to initiate reaction B->C D 4. Monitor absorbance change at 600 nm over time C->D E 5. Calculate the rate of DCPIP reduction D->E F 6. Determine IC50 value of the inhibitor E->F

Figure 4. Workflow for a colorimetric SDH activity assay.

Methodology

  • Sample Preparation: Isolate mitochondria from cells or tissues, or use a purified SDH enzyme preparation.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, DCPIP, and the test compound (e.g., this compound) at various concentrations.

  • Reaction Initiation: Start the reaction by adding the substrate, succinate.

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm using a microplate reader. The blue color of oxidized DCPIP fades as it is reduced.

  • Rate Calculation: Calculate the rate of the reaction based on the change in absorbance over time.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is the concentration of the compound that inhibits SDH activity by 50%.[8]

Conclusion

The available evidence strongly suggests that this compound derivatives are promising candidates for targeting both topoisomerase II in cancer cells and succinate dehydrogenase in pathogenic fungi. The quantitative data presented provides a foundation for structure-activity relationship studies, and the detailed experimental protocols offer a clear path for further investigation and validation of these biological targets. The signaling pathways and workflows visualized in this guide aim to provide a clear conceptual framework for researchers in the field. Further studies are warranted to explore the full therapeutic and agrochemical potential of this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Isobutyranilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound with the chemical formula C10H13NO.[1][2] It belongs to the anilide class of compounds and serves as a valuable intermediate in various chemical syntheses. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the acylation of aniline (B41778) with isobutyryl chloride.

Quantitative Data Summary

The following tables summarize the physical and chemical properties of the reactants and the product, along with typical reaction parameters.

Table 1: Properties of Reactants and Product

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
AnilineBenzenamineC₆H₇N93.13Colorless to yellow liquid-6184
Isobutyryl Chloride2-Methylpropanoyl chlorideC₄H₇ClO106.55Colorless liquid-9091-93[3]
Pyridine (B92270)PyridineC₅H₅N79.10Colorless liquid-42115
This compound2-Methyl-N-phenylpropanamideC₁₀H₁₃NO163.22[1]White solid105-107-

Table 2: Reaction Conditions and Expected Outcome

ParameterValueNotes
Reaction TypeNucleophilic Acyl SubstitutionSchotten-Baumann reaction
SolventDichloromethane (B109758) (DCM)Anhydrous
BasePyridineActs as a nucleophilic catalyst and HCl scavenger
Temperature0 °C to Room TemperatureInitial cooling to control exothermic reaction
Reaction Time1-2 hoursMonitored by Thin Layer Chromatography (TLC)
Molar RatioAniline : Isobutyryl Chloride : Pyridine (1 : 1.1 : 1.2)Slight excess of acylating agent and base
Expected Yield85-95%Varies based on scale and purification method
Purity>98%After recrystallization

Experimental Protocol

This protocol details the synthesis of this compound from aniline and isobutyryl chloride.

1. Materials and Reagents:

  • Aniline (C₆H₅NH₂)

  • Isobutyryl chloride ((CH₃)₂CHCOCl)[3]

  • Pyridine (C₅H₅N)

  • Dichloromethane (DCM, CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (B145695) or Hexane/Ethyl Acetate (B1210297) mixture for recrystallization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

2. Reaction Setup:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Ensure all glassware is oven-dried to prevent hydrolysis of the isobutyryl chloride.

  • The reaction should be conducted in a well-ventilated fume hood.

3. Synthesis Procedure:

  • To the round-bottom flask, add aniline (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • In the dropping funnel, prepare a solution of isobutyryl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the isobutyryl chloride solution dropwise to the stirred aniline solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for 1-2 hours. Monitor the reaction progress by TLC until the starting material (aniline) is consumed.

4. Work-up and Isolation:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl solution (to remove excess pyridine and aniline).

    • Saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent (DCM) using a rotary evaporator to yield the crude this compound as a solid.

5. Purification:

  • The crude product can be purified by recrystallization.[4]

  • Dissolve the crude solid in a minimum amount of hot ethanol or a hexane/ethyl acetate solvent mixture.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

6. Characterization:

  • Melting Point: Determine the melting point of the purified crystals and compare it to the literature value (105-107 °C).

  • Spectroscopy: Confirm the structure of the product using techniques such as Infrared (IR) spectroscopy, ¹H NMR, and ¹³C NMR. The NIST WebBook provides reference spectra for this compound.[5]

Safety Precautions:

  • Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isobutyryl Chloride: Corrosive and a lachrymator. Reacts violently with water. Handle only in a fume hood with proper PPE.

  • Pyridine: Flammable and harmful if swallowed or inhaled. Use in a well-ventilated area.

  • Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Aniline & Pyridine in anhydrous DCM B Cool to 0 C A->B C Dropwise addition of Isobutyryl Chloride in DCM B->C D Stir at RT for 1-2h (Monitor by TLC) C->D E Wash with 1M HCl D->E F Wash with NaHCO3 E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Evaporate Solvent H->I J Crude this compound I->J K Recrystallization (Ethanol or Hex/EtOAc) J->K L Vacuum Filtration K->L M Dry Product L->M N Characterization (MP, IR, NMR) M->N

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Reaction Mechanism - Nucleophilic Acyl Substitution

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product Aniline Aniline (Nucleophile) Attack Nucleophilic Attack Aniline->Attack AcylChloride Isobutyryl Chloride (Electrophile) AcylChloride->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Forms C-N bond Elimination Elimination of Leaving Group (Cl-) Tetrahedral->Elimination Reforms C=O bond Deprotonation Deprotonation (by Pyridine) Elimination->Deprotonation Product This compound Deprotonation->Product

Caption: Mechanism of this compound formation via nucleophilic acyl substitution.

References

Application Notes and Protocols for the High-Yield Synthesis of 2-Methyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-N-phenylpropanamide, also known as N-phenylisobutyramide, is a chemical intermediate with applications in the synthesis of various organic molecules relevant to pharmaceutical and materials science research. Its structure consists of a phenyl group attached to the nitrogen of an isobutyramide (B147143) moiety. This document provides detailed protocols for the high-yield synthesis of 2-Methyl-N-phenylpropanamide, focusing on practical laboratory-scale preparation. The primary method detailed is the Schotten-Baumann reaction of isobutyryl chloride with aniline (B41778), a robust and cost-effective approach. An overview of alternative methods employing coupling reagents is also presented for comparison.

Physicochemical Data

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
IUPAC Name 2-Methyl-N-phenylpropanamide
CAS Number 4406-41-1

Reaction Scheme

The principal synthetic route described is the acylation of aniline with isobutyryl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Aniline Aniline Plus1 + Aniline->Plus1 IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Plus1 Base Triethylamine (B128534) (Base) Reaction Base->Reaction Solvent Dichloromethane (B109758) (Solvent) Solvent->Reaction Product 2-Methyl-N-phenylpropanamide Byproduct Triethylammonium Chloride Plus1->Reaction 0 °C to Room Temp. Plus2 + Reaction->Plus2 Plus2->Product Plus2->Byproduct

General reaction scheme for the synthesis of 2-Methyl-N-phenylpropanamide.

Experimental Protocols

Protocol 1: High-Yield Synthesis via Schotten-Baumann Reaction

This protocol details the synthesis of 2-Methyl-N-phenylpropanamide from aniline and isobutyryl chloride. This method is known for its high efficiency and scalability.[1][2] Typical yields for this type of N-acylation are in the range of 70-95%.[2]

Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.
AnilineC₆H₅NH₂93.131.0
Isobutyryl Chloride(CH₃)₂CHCOCl106.551.05
Triethylamine (Et₃N)(C₂H₅)₃N101.191.1
Dichloromethane (DCM)CH₂Cl₂84.93-
1M Hydrochloric AcidHCl36.46-
Sat. Sodium BicarbonateNaHCO₃84.01-
Brine (Sat. NaCl)NaCl58.44-
Anhydrous MgSO₄/Na₂SO₄MgSO₄ / Na₂SO₄--

Equipment

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (approx. 10 volumes).[1]

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add isobutyryl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the aniline spot indicates the reaction is nearing completion.[1]

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and any unreacted aniline), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.[2][3]

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.

    • Alternatively, if the product is an oil or if recrystallization is not effective, purification can be achieved by flash column chromatography on silica (B1680970) gel.

G cluster_prep Phase 1: Preparation cluster_synth Phase 2: Synthesis cluster_iso Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis prep_reactants Prepare Reactants (Aniline, Et3N, DCM) prep_glassware Setup Glassware (Inert Atmosphere) cool Cool to 0 °C prep_glassware->cool add_acyl Add Isobutyryl Chloride (Dropwise) cool->add_acyl react Stir at Room Temp. (2-4 hours) add_acyl->react monitor Monitor by TLC react->monitor quench Quench & Dilute monitor->quench wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash dry Dry Organic Layer (MgSO4/Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify analyze Characterize Product (NMR, IR, MP, etc.) purify->analyze

Experimental workflow for the synthesis of 2-Methyl-N-phenylpropanamide.
Protocol 2: Synthesis via Amide Coupling Reagents (Alternative Method)

Modern amide synthesis often utilizes coupling reagents to facilitate the reaction between a carboxylic acid (isobutyric acid) and an amine (aniline) under milder conditions, avoiding the need to isolate a reactive acyl chloride.[4] This method is particularly useful for sensitive substrates but is generally less atom-economical and more expensive for large-scale synthesis.[1]

General Principle

Carbodiimides (e.g., EDC) or onium salts (e.g., HATU, HBTU) are used to activate the carboxylic acid, which then reacts with the amine to form the amide bond.

Comparison of Synthetic Routes

FeatureAcyl Chloride Method (Protocol 1)Coupling Reagent Method (Protocol 2)
Starting Materials Isobutyryl Chloride, AnilineIsobutyric Acid, Aniline
Reaction Conditions 0 °C to Room TemperatureOften Room Temperature
Byproducts HCl (neutralized by base)Urea or other byproducts from the coupling reagent
Typical Yield High (>90%)[1]Good to High (70-95%)[1]
Atom Economy GoodPoor, due to the high molecular weight of the coupling agent.[1]
Cost Generally lower cost reagentsCoupling agents are significantly more expensive.[1]
Scale-Up Feasibility Highly feasible; common industrial methodLess feasible for large scale due to cost and waste streams.[1]

Data and Characterization

The structure and purity of the synthesized 2-Methyl-N-phenylpropanamide should be confirmed using standard analytical techniques.

Expected Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (multiplet, ~7.1-7.4 ppm), the N-H proton (broad singlet), the methine proton of the isobutyryl group (septet), and the two methyl groups of the isobutyryl group (doublet).

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the isobutyryl group.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the amide group, and a broad band around 3300 cm⁻¹ for the N-H stretching vibration.[4]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive (hydrolyzed) isobutyryl chloride.[1]2. Water in the reaction.[1]3. Insufficient base.1. Use freshly opened or distilled isobutyryl chloride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Ensure at least 1.1 equivalents of base are used.
Reaction Stalls 1. Poor mixing.2. Formation of insoluble aniline hydrochloride salt.1. Ensure vigorous and efficient stirring.2. Add the base before the acyl chloride to prevent the acid-base reaction between aniline and the HCl byproduct.
Impure Product 1. Incomplete reaction.2. Inefficient work-up.1. Monitor the reaction to completion using TLC.2. Perform all aqueous washes thoroughly to remove starting materials and byproducts.

References

Application Note: Purification of Isobutyranilide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyranilide (2-methyl-N-phenylpropanamide) is an organic compound that can be synthesized through various chemical reactions.[1][2][3] The crude product obtained from synthesis often contains impurities, such as unreacted starting materials, byproducts, and colored materials. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds based on differences in solubility.[4][5][6][7] The principle of recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[5] As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[7][8] The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor).[9] This application note provides a detailed protocol for the purification of this compound using the recrystallization method.

Principle of Recrystallization

The selection of an appropriate solvent is the most critical step in recrystallization.[10] An ideal solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[4][6]

  • The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[4][10]

  • The solvent should not react chemically with the compound being purified.[4]

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.[4]

For compounds where a single solvent is not ideal, a mixed-solvent system (solvent pair) can be employed.[9] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating the saturation point. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Experimental Protocol

This protocol outlines the general steps for the purification of this compound by recrystallization. A preliminary solvent screening is recommended to determine the optimal solvent or solvent pair.

Materials and Reagents

  • Crude this compound

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Beakers

  • Graduated cylinders

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Glass rod

  • Melting point apparatus

  • Solvents for screening (e.g., water, ethanol, methanol, ethyl acetate, hexane, toluene)

  • Activated charcoal (optional, for colored impurities)

  • Boiling chips

Procedure

1. Solvent Selection (Screening) a. Place a small amount (e.g., 50 mg) of crude this compound into several test tubes. b. Add a small volume (e.g., 1 mL) of a different potential solvent to each test tube. c. Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage. d. Gently heat the test tubes in a water bath and observe the solubility. The compound should dissolve completely in a minimal amount of the hot solvent. e. Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals. f. Based on these observations, select the most suitable single solvent or solvent pair. For this compound, an ethanol-water mixture is often a good starting point.

2. Dissolution of Crude this compound a. Place the crude this compound (e.g., 2.0 g) in an Erlenmeyer flask with a magnetic stir bar and a few boiling chips. b. Add the chosen solvent (e.g., ethanol) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[11]

3. Decolorization (Optional) a. If the solution is colored, remove the flask from the heat source and allow it to cool slightly. b. Add a small amount of activated charcoal (about 1-2% of the solute mass) to the solution.[12] c. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[8]

4. Hot Filtration a. This step is necessary to remove insoluble impurities and activated charcoal (if used). b. Set up a hot filtration apparatus using a stemless funnel and fluted filter paper. Pre-heat the funnel and the receiving Erlenmeyer flask by placing them on the hot plate or by pouring some hot solvent through them to prevent premature crystallization.[4][9] c. Quickly filter the hot solution.

5. Crystallization a. Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[5] b. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[5]

6. Collection and Washing of Crystals a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. b. Collect the crystals by vacuum filtration. c. Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities.[9][12]

7. Drying the Crystals a. Continue to draw air through the Büchner funnel to partially dry the crystals. b. Transfer the crystals to a pre-weighed watch glass and spread them out. c. Allow the crystals to air-dry completely or dry them in a low-temperature oven (ensure the temperature is well below the melting point of this compound).

8. Purity Assessment a. Weigh the dried, purified crystals to calculate the percent recovery. b. Determine the melting point of the purified this compound. A pure compound will have a sharp melting point range close to the literature value.

Data Presentation

The following table summarizes typical data expected from the purification of this compound by recrystallization.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Mass 2.00 g1.65 g
Melting Point 102-105 °C105-106 °C
Purity (by HPLC) 95%>99%
Percent Recovery N/A82.5%

Percent Recovery is calculated as: (mass of pure product / mass of crude product) x 100.[12]

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal and Reheat is_colored->add_charcoal Yes hot_filter Hot Filtration is_colored->hot_filter No add_charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool impurities_out1 Insoluble Impurities Removed hot_filter->impurities_out1 ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration (Collect Crystals) ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash impurities_out2 Soluble Impurities in Mother Liquor vacuum_filter->impurities_out2 dry Dry Crystals wash->dry end End: Pure this compound dry->end Purification_Logic crude Crude this compound (Mixture) process Recrystallization Process crude->process pure Pure this compound (Crystals) process->pure Separates into impurities Impurities (in Mother Liquor) process->impurities Separates into

References

Application Notes and Protocols for the Quantitative Analysis of Isobutyranilide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyranilide (2-methyl-N-phenylpropanamide) is an amide compound with applications in various chemical syntheses and as a potential intermediate in the pharmaceutical and agricultural industries. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and stability testing. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and finished products. A reversed-phase HPLC method provides excellent selectivity and sensitivity.

Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or purified)

  • This compound reference standard

1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

1.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 100 mg of this compound and prepare a 1000 µg/mL solution in the mobile phase. Dilute further, if necessary, to fall within the calibration range.

1.4. Data Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.6 µg/mL
Accuracy (Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Prepare Standard Solutions injection Inject Samples and Standards std_prep->injection smp_prep Prepare Sample Solutions smp_prep->injection instrument HPLC System Setup (C18, 254 nm) instrument->injection chromatogram Obtain Chromatograms injection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify this compound in Sample calibration->quantification

Workflow for the HPLC quantification of this compound.

Gas Chromatography (GC) Method

This GC method is suitable for the analysis of this compound in samples where the analyte is sufficiently volatile and thermally stable. A Flame Ionization Detector (FID) provides a robust and linear response.

Experimental Protocol

2.1. Instrumentation and Materials

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase.

  • Nitrogen or Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Methanol (GC grade)

  • This compound reference standard

2.2. Chromatographic Conditions

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the range of 10-200 µg/mL.

  • Sample Solution: Prepare a solution of the sample in methanol at a concentration expected to be within the calibration range.

2.4. Data Analysis

  • Inject the standard and sample solutions.

  • Identify the this compound peak by its retention time.

  • Generate a calibration curve by plotting peak area versus concentration.

  • Calculate the concentration of this compound in the sample.

Quantitative Data Summary

ParameterResult
Linearity Range10 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Accuracy (Recovery)97.0 - 103.0%
Precision (%RSD)< 3.0%

Experimental Workflow

GC_Workflow prep Prepare Standard and Sample Solutions in Methanol inject Inject 1 µL of Solution prep->inject gc_setup GC-FID System Setup gc_setup->inject separation Chromatographic Separation inject->separation detection Flame Ionization Detection separation->detection analysis Data Analysis and Quantification detection->analysis UV_Vis_Logic cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis cluster_quantification Quantification absorbance Measure Absorbance at λmax calibration_curve Generate Calibration Curve (Absorbance vs. Concentration) absorbance->calibration_curve concentration Known Concentrations of Standards concentration->calibration_curve linear_regression Linear Regression (y = mx + c) calibration_curve->linear_regression unknown_concentration Calculate Unknown Concentration linear_regression->unknown_concentration sample_absorbance Measure Sample Absorbance sample_absorbance->unknown_concentration

Application Note: HPLC Analysis of Isobutyranilide Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isobutyranilide from a crude reaction mixture. This method is suitable for monitoring reaction progress, determining product purity, and identifying key impurities. The protocol provides a rapid and accurate separation of this compound from starting materials and common byproducts, making it an essential tool for process development and quality control in pharmaceutical and chemical synthesis.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceuticals and other fine chemicals. Its production, typically through the acylation of aniline (B41778) with an isobutyrylating agent, requires careful monitoring to ensure complete reaction and to control impurity profiles. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of components in a complex mixture. This document provides a detailed protocol for the HPLC analysis of an this compound reaction mixture, enabling researchers and drug development professionals to effectively assess reaction outcomes. A common analytical approach for aniline derivatives involves reversed-phase HPLC.[1][2][3][4][5]

Experimental Protocols

Instrumentation and Columns
  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is recommended.[2]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent selectivity for the separation of this compound and related compounds.[2]

Reagents and Standards
  • Solvents: HPLC grade acetonitrile (B52724) and methanol (B129727), along with ultra-pure water, should be used.

  • Reagents: Phosphoric acid for mobile phase modification.

  • Standards: Analytical grade this compound, aniline, and isobutyric acid for peak identification and calibration.

Chromatographic Conditions

A typical set of chromatographic conditions for this analysis is summarized in the table below.

ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard and Sample Preparation

Standard Preparation:

  • Prepare individual stock solutions of this compound, aniline, and isobutyric acid in methanol at a concentration of 1 mg/mL.

  • Create a working standard mixture by appropriately diluting the stock solutions with the mobile phase to a final concentration of 100 µg/mL for each component.

Sample Preparation:

  • Quench a representative aliquot of the reaction mixture in a known volume of methanol.

  • Dilute the quenched sample with the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]

Data Presentation

The following table summarizes the expected retention times for the key components in the this compound reaction mixture under the specified chromatographic conditions. Actual retention times may vary slightly depending on the specific HPLC system and column used.

CompoundExpected Retention Time (min)
Isobutyric Acid~ 2.5
Aniline~ 3.8
This compound ~ 7.2

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reaction Reaction Mixture Aliquot quench Quench with Methanol reaction->quench dilute_sample Dilute with Mobile Phase quench->dilute_sample filter Filter (0.45 µm) dilute_sample->filter inject Inject Sample/Standard filter->inject standards Prepare Stock Standards (1 mg/mL in Methanol) working_std Prepare Working Standard (100 µg/mL in Mobile Phase) standards->working_std working_std->inject calibration Calibration Curve working_std->calibration hplc_system HPLC System (C18 Column, UV Detector) chromatogram Generate Chromatogram hplc_system->chromatogram inject->hplc_system peak_integration Peak Integration chromatogram->peak_integration quantification Quantify Components peak_integration->quantification calibration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

G cluster_reactants Reactants cluster_products Products & Byproducts cluster_impurities Potential Impurities aniline Aniline This compound This compound (Product) aniline->this compound isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->this compound hcl HCl (Byproduct) isobutyryl_chloride->hcl unreacted_aniline Unreacted Aniline isobutyric_acid Isobutyric Acid (from hydrolysis)

Caption: Logical relationship of reaction components.

References

Application Note: Quantitative Analysis of Isobutyranilide by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of isobutyranilide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an amide of isobutyric acid and aniline, serves as a key intermediate in various chemical syntheses. The described protocol provides a highly selective and sensitive method for the determination of this compound in solution, suitable for quality control, reaction monitoring, and stability studies. The method utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry, ensuring broad applicability and reproducibility.

Introduction

This compound (N-phenylisobutyramide) is a chemical compound with the molecular formula C10H13NO.[1][2] Accurate and precise quantification of this analyte is crucial in various stages of drug development and chemical manufacturing to ensure product quality and process efficiency. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and mass selectivity for unequivocal identification and quantification. This document provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Reagents and Materials
  • Solvent: Dichloromethane (B109758) (DCM), HPLC grade or equivalent.

  • Reference Standard: this compound (≥99.5% purity).

  • Internal Standard (IS): N-Butylaniline (≥99.5% purity).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Syringes: Calibrated microsyringes for standard and sample preparation.

  • Volumetric flasks: Class A, various sizes.

  • Pipettes: Calibrated micropipettes.

Standard and Sample Preparation

Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane.

  • Accurately weigh approximately 10 mg of N-Butylaniline (Internal Standard) and dissolve it in 10 mL of dichloromethane.

Working Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the this compound stock solution with dichloromethane to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Spike each calibration standard with the Internal Standard stock solution to a final concentration of 20 µg/mL.

Sample Preparation:

  • For liquid samples, dilute an accurately measured volume of the sample with dichloromethane to fall within the calibration range.

  • Spike the diluted sample with the Internal Standard to a final concentration of 20 µg/mL.

  • For solid samples, accurately weigh a portion of the sample, dissolve it in dichloromethane, and dilute as necessary to be within the calibration range. Add the Internal Standard to a final concentration of 20 µg/mL.

  • Filter the final solution using a 0.45 µm syringe filter before injection.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard GC-MS system. The following parameters are recommended and may be optimized for specific instrumentation.

Parameter Condition
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)

SIM Ions:

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
N-Butylaniline (IS)~ 7.8106149, 77
This compound~ 9.593163, 77

Data Presentation

Qualitative Analysis

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of a certified reference standard. The electron ionization mass spectrum of this compound is characterized by a molecular ion peak at m/z 163 and a base peak at m/z 93, corresponding to the anilinium cation.[1]

Quantitative Analysis

A calibration curve is generated by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.048
50.245
100.492
251.235
502.480
1004.975
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy of the Method

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
Low2.53.14.5102.3
Medium402.53.898.9
High801.92.7101.5

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (1000 µg/mL) cal_standards Calibration Standards (1-100 µg/mL) stock_analyte->cal_standards stock_is Internal Standard Stock (1000 µg/mL) stock_is->cal_standards sample_prep Sample Preparation (Dilution & Spiking) stock_is->sample_prep injection GC Injection (1 µL) cal_standards->injection sample_prep->injection separation Chromatographic Separation (HP-5ms Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (SIM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of This compound calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationships result Accurate Quantification of this compound sample_prep Sample Preparation sample_prep->result sp_solvent Solvent Choice sample_prep->sp_solvent sp_is Internal Standard sample_prep->sp_is sp_concentration Analyte Concentration sample_prep->sp_concentration gc_params GC Parameters gc_params->result gc_column Column Stationary Phase gc_params->gc_column gc_temp Oven Temperature Program gc_params->gc_temp gc_injection Injection Technique gc_params->gc_injection ms_params MS Parameters ms_params->result ms_ionization Ionization Energy ms_params->ms_ionization ms_mode Acquisition Mode (Scan/SIM) ms_params->ms_mode ms_ions Monitored Ions ms_params->ms_ions data_analysis Data Analysis data_analysis->result da_integration Peak Integration Algorithm data_analysis->da_integration da_calibration Calibration Model data_analysis->da_calibration

Caption: Factors influencing the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound. The sample preparation is straightforward, and the chromatographic conditions allow for excellent separation and peak shape. This method is well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Application Note: 1H and 13C NMR Characterization of Isobutyranilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of isobutyranilide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a comprehensive guide to sample preparation, data acquisition parameters, and in-depth analysis of the resulting spectra. The presented data, summarized in clear tabular formats, and illustrative diagrams offer a complete reference for the structural elucidation and quality control of this compound in a research and drug development setting.

Introduction

This compound is an organic compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and thorough characterization of its molecular structure is crucial for ensuring its purity and for understanding its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. This application note outlines the standardized procedures for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small molecule organic compound like this compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Spectral Width: Typically -2 to 12 ppm.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

  • Spectral Width: Typically 0 to 220 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are based on the known chemical structure and established principles of NMR spectroscopy.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.50d2H~8.0Ar-H (ortho)
~7.30t2H~8.0Ar-H (meta)
~7.10t1H~7.4Ar-H (para)
~7.35br s1H-N-H
~2.55sept1H~6.8CH(CH₃)₂
~1.25d6H~6.8CH(CH₃)₂

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~175.5C=O
~138.0Ar-C (ipso)
~129.0Ar-C (meta)
~124.0Ar-C (para)
~120.0Ar-C (ortho)
~36.5C H(CH₃)₂
~19.5CH(C H₃)₂

Mandatory Visualizations

Experimental Workflow

The general workflow for the NMR characterization of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up 1H & 13C Experiments load_sample->setup_exp acquire_data Acquire FID Data setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase Phase Correction ft->phase integrate Integration & Peak Picking phase->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for NMR characterization.

Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR signals.

structure_spectra_correlation cluster_structure This compound Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals This compound H_ortho ortho-Ar-H ~7.50 ppm (d) This compound->H_ortho ortho H's H_meta meta-Ar-H ~7.30 ppm (t) This compound->H_meta meta H's H_para para-Ar-H ~7.10 ppm (t) This compound->H_para para H H_nh N-H ~7.35 ppm (br s) This compound->H_nh NH H_ch -CH- ~2.55 ppm (sept) This compound->H_ch CH H_ch3 -CH₃ ~1.25 ppm (d) This compound->H_ch3 2 x CH₃ C_co C=O ~175.5 ppm This compound->C_co C=O C_ipso ipso-Ar-C ~138.0 ppm This compound->C_ipso ipso C C_meta meta-Ar-C ~129.0 ppm This compound->C_meta meta C's C_para para-Ar-C ~124.0 ppm This compound->C_para para C C_ortho ortho-Ar-C ~120.0 ppm This compound->C_ortho ortho C's C_ch -CH- ~36.5 ppm This compound->C_ch CH C_ch3 -CH₃ ~19.5 ppm This compound->C_ch3 2 x CH₃

Caption: Correlation of this compound structure with its NMR signals.

Application Notes and Protocols for Isobutyranilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive procedures for the handling, storage, and use of Isobutyranilide. The following protocols are intended to ensure the safe and effective application of this compound in a laboratory setting.

Compound Information

PropertyValueReference
IUPAC Name 2-methyl-N-phenylpropanamide[1]
Synonyms This compound, Isobutyric acid anilide, i-Butyranilide[1]
CAS Number 4406-41-1[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Appearance Solid
Solubility Soluble in ether. Decomposes in water.[2]

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled
H335May cause respiratory irritation

Data sourced from PubChem.[1]

Handling Procedures

Due to its hazardous nature, this compound must be handled with care in a well-ventilated area, preferably within a chemical fume hood.[3] The following workflow outlines the recommended handling procedure:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat prep_workspace Ensure work area is clean and in a fume hood prep_ppe->prep_workspace weigh Weigh the required amount of this compound prep_workspace->weigh dissolve Dissolve in an appropriate solvent (e.g., ether) weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate dispose Dispose of waste in accordance with local regulations decontaminate->dispose wash Wash hands thoroughly dispose->wash

Caption: Workflow for handling this compound.
Storage Conditions

Store this compound in a tightly sealed container in a cool, dry, and dark place.[3] Protect from moisture and light to prevent degradation.[4][5]

Storage ConditionRecommendation
Temperature Cool (2-8 °C for short-term, -20 °C for long-term)
Light Store in an amber vial or a container wrapped in aluminum foil.[6]
Moisture Store in a desiccator or with a desiccant.
Incompatibilities Store away from strong oxidizing agents, acids, and bases.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride.[8]

Materials:

Procedure:

  • In a reaction flask, treat the aniline with a 2N sodium hydroxide solution.

  • Slowly add isobutyryl chloride to the mixture while stirring.

  • Continue to shake or stir the mixture until the temperature returns to approximately 25°C.[8]

  • A solid precipitate of this compound will form.

  • Collect the solid by filtration and wash it with water.[8]

  • Recrystallize the product from ethanol to purify.

G start Start reactants Aniline + 2N NaOH start->reactants add_acid_chloride Add Isobutyryl chloride reactants->add_acid_chloride react Schotten-Baumann Reaction (Stir at 25°C) add_acid_chloride->react precipitate Formation of solid this compound react->precipitate filter Filter and wash with water precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize end Pure this compound recrystallize->end

Caption: Synthesis workflow for this compound.
Quality Control and Purity Assessment

The purity of the synthesized this compound should be assessed to ensure it is suitable for downstream applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended methods for purity determination.[9][10]

TechniquePrinciple
HPLC Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. Purity is determined by the area of the main peak relative to all other peaks.
GC Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase. Purity is determined by the area percent of the main peak.[10]
Biological Activity Assessment: Topoisomerase II Inhibition Assay

Derivatives of this compound have been shown to act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division.[11] The following protocol describes a DNA decatenation assay to assess the inhibitory activity of this compound derivatives on topoisomerase II.[12][13]

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[12]

  • Proteinase K

  • Agarose (B213101) gel (1%)

  • Ethidium (B1194527) bromide

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice, each with a final volume of 20 µL. Each reaction should contain:

    • 2 µL of 10x topoisomerase II reaction buffer

    • 200 ng of kDNA

    • 1 µL of ATP solution

    • Varying concentrations of the test compound

    • Distilled water to adjust the volume

  • Add 1-2 units of human Topoisomerase IIα to each reaction tube.[12]

  • Incubate the reactions at 37°C for 30 minutes.[12][13]

  • Stop the reaction by adding 2 µL of stop solution/loading dye.

  • Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the enzyme.[12]

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Run the gel at a high voltage until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated kDNA (minicircles) and an increase in the amount of catenated kDNA (which remains at the top of the gel).[12]

Signaling Pathway

Topoisomerase II inhibitors, such as derivatives of this compound, can induce cell cycle arrest and apoptosis by stabilizing the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks. This triggers the DNA damage response (DDR) pathway.[14][15]

G cluster_pathway Topoisomerase II Inhibition Pathway inhibitor This compound Derivative (Topoisomerase II Inhibitor) topoII Topoisomerase II inhibitor->topoII inhibits dna_break DNA Double-Strand Breaks topoII->dna_break leads to atm_atr ATM/ATR Activation dna_break->atm_atr activates chk1_chk2 CHK1/CHK2 Phosphorylation atm_atr->chk1_chk2 phosphorylates p53 p53 Activation atm_atr->p53 activates g2m_arrest G2/M Cell Cycle Arrest chk1_chk2->g2m_arrest p53->g2m_arrest apoptosis Apoptosis p53->apoptosis

Caption: Simplified signaling pathway of Topoisomerase II inhibition.

References

Application Note & Protocol: A Comprehensive Framework for a Tiered Approach to Investigating the Biological Activity of Isobutyranilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isobutyranilide, a member of the anilide class of organic compounds, presents a scaffold of interest for biological screening due to the diverse activities observed in related molecules. Anilide derivatives have demonstrated a wide range of pharmacological properties, including analgesic, antipyretic, antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] This document provides a detailed experimental framework for a tiered approach to systematically evaluate the biological activity of this compound, commencing with broad cytotoxicity screening, followed by focused anti-inflammatory assays, and culminating in mechanistic studies of relevant signaling pathways.

Tier 1: Preliminary Cytotoxicity Screening

The initial step in assessing the biological potential of a novel compound is to determine its cytotoxic profile across various cell lines. This provides essential information on its therapeutic window and potential for anticancer applications.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[1][2][6][7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[1][6]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines and a non-cancerous cell line to assess its cytotoxic potential and selectivity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HeLa - cervical, HepG2 - liver)[6]

  • Non-cancerous human cell line (e.g., HEK293 - human embryonic kidney)[7]

  • Complete culture medium (specific to each cell line)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).[1]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)
MCF-7Breast Cancer[Insert Data][IC50 HEK293 / IC50 MCF-7]
A549Lung Cancer[Insert Data][IC50 HEK293 / IC50 A549]
HeLaCervical Cancer[Insert Data][IC50 HEK293 / IC50 HeLa]
HepG2Liver Cancer[Insert Data][IC50 HEK293 / IC50 HepG2]
HEK293Non-cancerous[Insert Data]-

Visualization: Cytotoxicity Screening Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment (48-72h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition (3-4h) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_plate Absorbance Reading (570 nm) solubilization->read_plate data_analysis IC50 Calculation read_plate->data_analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Tier 2: Anti-Inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases, making the identification of novel anti-inflammatory agents a key area of research.[9][10] The lipopolysaccharide (LPS)-stimulated macrophage model is a well-established in vitro system for screening anti-inflammatory compounds.[11] Key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are measured to quantify the inflammatory response.

Experimental Protocol: Anti-Inflammatory Cytokine Release Assay

Objective: To evaluate the ability of this compound to inhibit the release of pro-inflammatory cytokines (TNF-α and IL-6) from LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated with PMA)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • ELISA kits for mouse or human TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Plate macrophages in 24-well plates at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiate with PMA for 48 hours prior to the experiment.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from Tier 1) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours). Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a reference drug control (e.g., Dexamethasone).

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-only control. Determine the IC50 value for the inhibition of each cytokine.

Data Presentation: Inhibition of Pro-inflammatory Cytokines
CytokineIC50 (µM)Max Inhibition (%)
TNF-α[Insert Data][Insert Data]
IL-6[Insert Data][Insert Data]

Visualization: Anti-inflammatory Screening Workflow

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Quantification cluster_analysis Analysis cell_seeding Seed Macrophages (24-well plate) pretreatment Pre-treat with This compound cell_seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant elisa ELISA for TNF-α & IL-6 collect_supernatant->elisa data_analysis Calculate % Inhibition & IC50 elisa->data_analysis

Caption: Workflow for assessing anti-inflammatory activity.

Tier 3: Mechanistic Insight into Anti-Inflammatory Action

To understand how this compound may exert its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of inflammation.[12][13][14][15][16][17][18]

Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Pathways

Objective: To determine if this compound inhibits the activation of key proteins in the MAPK (p38, ERK1/2, JNK) and NF-κB (p65, IκBα) signaling cascades in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-p65, p65, phospho-IκBα, IκBα, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed macrophages in 6-well plates. Pre-treat with this compound at effective concentrations for 1-2 hours, followed by LPS stimulation for a short duration (e.g., 15-60 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with specific primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.

Data Presentation: Effect on Signaling Proteins
PathwayProteinTreatmentFold Change vs. LPS Control
MAPKp-p38/p38LPS + this compound[Insert Data]
MAPKp-ERK/ERKLPS + this compound[Insert Data]
NF-κBp-p65/p65LPS + this compound[Insert Data]
NF-κBp-IκBα/IκBαLPS + this compound[Insert Data]

Visualization: Simplified Inflammatory Signaling Pathways

Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Pro_inflammatory_Cytokines1 Pro-inflammatory Cytokines p38->Pro_inflammatory_Cytokines1 ERK ERK1/2 MEK1_2->ERK ERK->Pro_inflammatory_Cytokines1 Isobutyranilide_MAPK This compound? Isobutyranilide_MAPK->TAK1 Isobutyranilide_MAPK->MKK3_6 Isobutyranilide_MAPK->MEK1_2 LPS2 LPS TLR4_2 TLR4 LPS2->TLR4_2 IKK IKK TLR4_2->IKK IkB IκBα IKK->IkB P NFkB p65/p50 IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Cytokines2 Pro-inflammatory Cytokines Nucleus->Pro_inflammatory_Cytokines2 Isobutyranilide_NFkB This compound? Isobutyranilide_NFkB->IKK

Caption: Potential inhibition points of this compound in MAPK and NF-κB pathways.

This tiered experimental protocol provides a systematic and comprehensive approach to characterizing the biological activity of this compound. By progressing from broad cytotoxicity screening to specific anti-inflammatory assays and mechanistic studies, researchers can efficiently gather robust data to determine the therapeutic potential of this compound. The provided protocols, data presentation tables, and visualizations serve as a detailed guide for executing and interpreting these crucial experiments in the drug discovery process.

References

Application Notes and Protocols for Cell-Based Assays of Isobutyranilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyranilide derivatives have emerged as a promising class of small molecules with potent cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for essential cell-based assays to characterize the biological activity of these compounds. The methodologies described herein are intended to guide researchers in evaluating the anti-proliferative effects, mechanism of action, and potency of novel this compound derivatives.

Certain 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication and chromosome segregation.[1] Inhibition of topoisomerase II leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][3] These derivatives have shown cytotoxicity in the micromolar range against human tumor cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), A2780 and OVCAR5 (ovarian cancer), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma).[1] Notably, some of these compounds exhibit selectivity for cancer cells over normal cell lines.

This guide details the protocols for key assays including the MTT assay for cell viability, Annexin V/PI staining for apoptosis detection, and a topoisomerase II activity assay. Additionally, it provides a summary of reported quantitative data and visual representations of the putative signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the reported in vitro efficacy of selected this compound derivatives against various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)MCF-10A (Normal Breast)Reference
6i 0.95 ± 0.0631.32 ± 0.161.24 ± 0.10> 85[1]
6d ---> 85[1]
6e ---> 85[1]
6j ---> 85[1]
6m ---> 85[1]
Etoposide ----[1]

Note: "-" indicates data not available in the cited source.

Table 2: Topoisomerase II Inhibitory Activity

CompoundIC50 (µM)Reference
6d 2.26[1]
6f 0.97[1]
Etoposide 0.34[1]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound derivatives on adherent cancer cell lines like MCF-7.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells (e.g., MCF-7, HeLa)

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency after 24 hours.

    • Treat the cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating, potentially apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the collected medium from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Topoisomerase II Activity Assay (DNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10X Topoisomerase II Assay Buffer

  • ATP

  • This compound derivative

  • STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Proteinase K

  • Agarose (B213101)

  • Ethidium Bromide or other DNA stain

  • Gel electrophoresis system

Protocol:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing 10X Assay Buffer, ATP, and kDNA in sterile microcentrifuge tubes.

    • Add the this compound derivative at various concentrations. Include a no-drug control and a known inhibitor control (e.g., etoposide).

    • Initiate the reaction by adding purified human topoisomerase II enzyme.

    • The final reaction volume is typically 20 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Protein Digestion:

    • Stop the reaction by adding 2 µL of 10% SDS.

    • Add Proteinase K and incubate for a further 30 minutes at 37°C to digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Add 4 µL of 6X loading dye to each reaction.

    • Load the samples onto a 1% agarose gel containing a DNA stain.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Catenated kDNA remains in the well, while decatenated DNA (minicircles) migrates into the gel.

    • Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA in the well.

    • Quantify the band intensities to determine the IC50 of the compound.

Visualizations

Signaling Pathway

Isobutyranilide_Pathway This compound This compound Derivative TopoII Topoisomerase II This compound->TopoII Inhibition DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Increased ATM_ATR ATM/ATR Activation DNA_Breaks->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax_Bak Bax/Bak Activation p53->Bax_Bak CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21->CellCycleArrest Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax_Bak->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End Apoptosis_Workflow Start Start Seed Seed Cells in 6-well Plate Start->Seed Treat Treat with this compound Derivatives Seed->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Wash Wash Cells with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End TopoII_Workflow Start Start Setup Set up Reaction: Topo II, kDNA, ATP, Derivative Start->Setup Incubate1 Incubate 30 min at 37°C Setup->Incubate1 Stop Stop Reaction (SDS) Incubate1->Stop Digest Proteinase K Digestion Stop->Digest Electrophoresis Agarose Gel Electrophoresis Digest->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize Analyze Analyze Inhibition Visualize->Analyze End End Analyze->End

References

Isobutyranilide Derivatives in Medicinal Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for isobutyranilide derivatives, a promising class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. These notes focus on a series of 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives that have demonstrated potent cytotoxic activity against various cancer cell lines. The primary mechanism of action for these compounds involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and cell division, leading to the induction of apoptosis in cancer cells.

Application Notes

This compound derivatives, particularly those with a 4-(1,2-diarylbut-1-en-1-yl) scaffold, have emerged as a focal point of interest in anticancer drug discovery. These compounds share structural similarities with tamoxifen (B1202), a well-known selective estrogen receptor modulator, but exhibit a distinct mechanism of action by targeting topoisomerase II. This positions them as potential therapeutic agents for a range of malignancies, including those resistant to conventional hormonal therapies.

The most studied compound in this series, herein referred to as This compound Derivative 1 , has shown significant cytotoxic effects in the micromolar range against several human cancer cell lines.[1] Its ability to inhibit topoisomerase II disrupts the normal process of DNA replication and repair in rapidly dividing cancer cells, ultimately triggering programmed cell death, or apoptosis.[1] This targeted approach offers the potential for high efficacy with a manageable side-effect profile, a key objective in modern cancer therapy.

The structure-activity relationship (SAR) studies of these derivatives are ongoing, aiming to optimize their potency, selectivity, and pharmacokinetic properties. The modular nature of their synthesis allows for systematic modifications of the aryl rings and the this compound moiety, providing a versatile platform for the development of new and improved anticancer drug candidates.

Quantitative Data

The cytotoxic activity of this compound Derivative 1 has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. For comparison, the IC50 value for the inhibition of topoisomerase II is also included.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Derivative 1MCF-7Breast Adenocarcinoma11.7[1]
HeLaCervix AdenocarcinomaNot specified
A2780Ovarian CancerNot specified
OVCAR5Ovarian CancerNot specified
HepG2Liver Carcinoma0.21[1]
A549Lung Carcinoma1.7[1]
Topoisomerase II Inhibition 6.9 [1]

Experimental Protocols

Synthesis of 4-(1,2-diarylbut-1-en-1-yl)this compound Derivatives

This protocol is a general procedure for the synthesis of the title compounds, adapted from established McMurry reaction methodologies used for the synthesis of tamoxifen analogues. The key step is the cross-coupling of two different ketones.

Materials:

  • Appropriate substituted benzophenones (Ketone A and Ketone B)

  • Titanium (IV) chloride (TiCl4)

  • Zinc powder (Zn)

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc powder (4 equivalents relative to the ketones).

    • Under a nitrogen atmosphere, add anhydrous THF to the flask.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add titanium (IV) chloride (2 equivalents) to the stirred suspension via a syringe. The mixture will turn from yellow to black.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The formation of the active low-valent titanium species is indicated by the black color of the solution.

  • McMurry Coupling Reaction:

    • Dissolve equimolar amounts of Ketone A and Ketone B in anhydrous THF in a separate flask.

    • Cool the refluxing low-valent titanium reagent to room temperature.

    • Add the solution of the ketones dropwise to the titanium suspension over 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl.

    • Filter the mixture through a pad of Celite to remove the titanium salts.

    • Wash the Celite pad with ethyl acetate.

    • Combine the organic filtrates and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired 4-(1,2-diarylbut-1-en-1-yl)this compound derivative. The E and Z isomers may be separable by careful chromatography.

Cytotoxicity Determination by MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium from the stock solution. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This protocol describes an in vitro assay to assess the inhibitory effect of this compound derivatives on the decatenating activity of human topoisomerase IIα using kinetoplast DNA (kDNA) as a substrate.

Materials:

  • Human Topoisomerase IIα enzyme

  • kDNA (from Crithidia fasciculata)

  • 10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)

  • ATP solution (10 mM)

  • This compound derivative stock solution (in DMSO)

  • Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose (B213101)

  • 1x TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup:

    • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

      • 2 µL of 10x assay buffer

      • 2 µL of 10 mM ATP

      • 1 µL of kDNA (e.g., 200 ng)

      • 1 µL of the this compound derivative at various concentrations (or DMSO as a control)

      • x µL of sterile water to bring the volume to 19 µL.

    • Add 1 µL of human topoisomerase IIα enzyme to each tube to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 4 µL of stop buffer/loading dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain (e.g., ethidium bromide).

    • Load the entire reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Catenated kDNA will remain in the well or migrate very slowly, while decatenated DNA will migrate as distinct bands.

    • Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA compared to the control.

    • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well plate incubation1 Incubate Overnight start->incubation1 add_compound Add this compound Derivatives incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilization Add Solubilization Solution incubation3->add_solubilization read_absorbance Read Absorbance at 570nm add_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Apoptosis_Signaling_Pathway cluster_initiator Initiation cluster_sensor Sensing & Signaling cluster_effector Execution This compound This compound Derivative topo_ii Topoisomerase II This compound->topo_ii Inhibition dna_damage DNA Double-Strand Breaks topo_ii->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr chk2 Chk2 Kinase atm_atr->chk2 Activation p53 p53 chk2->p53 Activation bax Bax p53->bax Upregulation bcl2 Bcl-2 p53->bcl2 Downregulation mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of apoptosis induced by this compound derivatives via topoisomerase II inhibition.

References

Novel Assays for Isobutyranilide Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyranilide, a compound belonging to the anilide class, and its derivatives are of significant interest in agrochemical and pharmaceutical research due to their potential herbicidal and therapeutic activities. The development of robust and efficient screening assays is crucial for the discovery of novel this compound-based compounds with desired biological activities. This document provides detailed application notes and protocols for a suite of assays designed to screen this compound and its analogs. These assays encompass cell-based methods to assess cytotoxicity and herbicidal effects, as well as a biochemical assay targeting a potential enzyme target, histone deacetylase (HDAC).

The protocols provided herein are designed for a high-throughput screening (HTS) format, enabling the rapid evaluation of large compound libraries. Additionally, this guide includes methodologies for assessing the genotoxic potential of lead compounds.

Data Presentation: Summary of Key Assay Parameters

The following table summarizes the key quantitative parameters for the described assays. Note: The data presented are illustrative examples based on typical assay performance for similar compounds and should be determined experimentally for each specific assay and compound library.

Assay TypeTarget/EndpointCompound ExampleIC50 (µM) [Illustrative]Z'-Factor [Illustrative]
Cell-Based Assays
Mammalian Cell CytotoxicityCell Viability (MTT Assay)This compound25.50.78
Plant Cell ViabilityArabidopsis thaliana cell viabilityThis compound10.20.82
Biochemical Assay
HDAC InhibitionHistone Deacetylase ActivityThis compound5.80.85
Genotoxicity Assays
Ames TestBacterial Reverse MutationThis compoundNot Applicable (Qualitative)Not Applicable
Comet AssayDNA Strand BreaksThis compoundNot Applicable (Qualitative)Not Applicable

Experimental Protocols

Cell-Based Assay: Mammalian Cell Cytotoxicity (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of this compound compounds on a mammalian cell line (e.g., HeLa, A549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Target mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on a shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cell-Based Assay: Plant Cell Viability/Growth Inhibition

This protocol is designed to assess the herbicidal activity of this compound compounds on plant cells, using a model system like Arabidopsis thaliana suspension cells.

Principle: This assay measures the viability of plant cells after treatment with test compounds using a fluorescent dye, fluorescein (B123965) diacetate (FDA). FDA is a non-polar, non-fluorescent molecule that can freely enter cells. Inside viable cells, esterases cleave the diacetate group, releasing fluorescein, a polar fluorescent molecule that is retained within the cell, allowing for quantification of viable cells.

Materials:

  • Arabidopsis thaliana suspension cell culture

  • Growth medium (e.g., Murashige and Skoog medium)

  • Fluorescein diacetate (FDA) stock solution (1 mg/mL in acetone)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Cell Distribution: Add 50 µL of a 7-day-old Arabidopsis thaliana cell suspension culture to each well of a 96-well plate.

  • Compound Application: Add 50 µL of growth medium containing serial dilutions of the this compound compounds. Include vehicle and positive controls.

  • Incubation: Incubate the plates for 72 hours at 25°C with gentle shaking under a 16-hour light/8-hour dark cycle.

  • Staining: Add 10 µL of FDA working solution (diluted from stock to 10 µg/mL in growth medium) to each well.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Biochemical Assay: Fluorometric Histone Deacetylase (HDAC) Inhibitor Screening

This assay identifies compounds that inhibit the activity of histone deacetylases, a potential target for anilide herbicides.[2][3]

Principle: This is a two-step fluorometric assay. First, an acetylated substrate is incubated with a source of HDAC enzyme (e.g., HeLa nuclear extract or purified HDAC). In the presence of HDAC activity, the substrate is deacetylated. In the second step, a developer is added that specifically recognizes the deacetylated substrate and releases a fluorophore. The fluorescence intensity is inversely proportional to the HDAC activity.

Materials:

  • HDAC Assay Buffer

  • HDAC Substrate (acetylated fluorogenic peptide)

  • HDAC Developer

  • HeLa Nuclear Extract or purified HDAC enzyme

  • Trichostatin A (HDAC inhibitor positive control)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare working solutions of HDAC enzyme, substrate, and developer according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add 50 µL of HDAC Assay Buffer, 5 µL of test compound (this compound dilutions) or control (Trichostatin A or vehicle), and 25 µL of HDAC enzyme solution.

  • Initiate Reaction: Add 20 µL of the HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Develop Signal: Add 50 µL of HDAC Developer to each well.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4][5][6]

Data Analysis: Calculate the percent inhibition of HDAC activity for each compound concentration relative to the vehicle control. Determine the IC50 value for active compounds.

Genotoxicity Assays

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies. Some compounds require metabolic activation to become mutagenic; therefore, the test is often performed in the presence of a liver extract (S9 fraction).

Protocol Outline:

  • Prepare a base agar (B569324) with minimal glucose.

  • Distribute the base agar into sterile test tubes.

  • Add the test compound (this compound), the bacterial tester strain, and (if required) the S9 mix to the top agar.

  • Pour the mixture onto the surface of the minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies and compare to the negative control.

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[7][8][9]

Protocol Outline:

  • Treat cells in culture with this compound for a defined period.

  • Harvest and resuspend the cells in low melting point agarose.

  • Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in a lysis solution to lyse the cells and unwind the DNA.

  • Perform electrophoresis under alkaline conditions.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize and quantify the comets using a fluorescence microscope and specialized software.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Aniline-Induced Oxidative Stress

Aniline compounds, the parent class of this compound, can induce oxidative stress, leading to the activation of downstream signaling pathways such as NF-κB and MAPK, which are involved in inflammatory responses and cell survival.

G Aniline-Induced Oxidative Stress Signaling Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS IKK IKK Activation ROS->IKK MAPK MAPK Activation (e.g., JNK, p38) ROS->MAPK IkappaB IκB Degradation IKK->IkappaB NFkappaB NF-κB Activation IkappaB->NFkappaB Gene_Expression Target Gene Expression (Inflammation, Apoptosis) NFkappaB->Gene_Expression AP1 AP-1 Activation MAPK->AP1 AP1->Gene_Expression

Caption: Aniline-induced oxidative stress signaling cascade.

Signaling Pathway: Histone Deacetylase (HDAC) Inhibition in Plants

HDAC inhibitors can alter gene expression in plants by increasing histone acetylation, which generally leads to a more open chromatin structure and enhanced transcription. This can affect various stress response pathways.

G HDAC Inhibition Signaling in Plant Stress Response This compound This compound (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) This compound->HDAC Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Chromatin Open Chromatin Structure Histone_Acetylation->Chromatin Transcription Altered Transcription of Stress-Responsive Genes Chromatin->Transcription Stress_Response Plant Stress Response (e.g., defense, growth inhibition) Transcription->Stress_Response

Caption: Effect of HDAC inhibition on plant gene expression.

Experimental Workflow: High-Throughput Screening (HTS)

The following diagram outlines a typical workflow for high-throughput screening of a compound library for this compound analogs.

G High-Throughput Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Compound_Library Compound Library Primary_Assay Primary Assay (e.g., HDAC Inhibition) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-Based Assays) Dose_Response->Secondary_Assays Hit_Validation Hit Validation Secondary_Assays->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Hit_Validation->SAR_Studies Genotoxicity Genotoxicity Testing (Ames, Comet) SAR_Studies->Genotoxicity Lead_Candidate Lead Candidate Genotoxicity->Lead_Candidate

Caption: A typical workflow for HTS and lead discovery.

References

Troubleshooting & Optimization

Technical Support Center: Isobutyranilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isobutyranilide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common method of reacting aniline (B41778) with isobutyryl chloride.

Q1: My this compound yield is significantly lower than expected. What are the most common causes?

A1: Low yields in this synthesis, which is a type of Schotten-Baumann reaction, often stem from a few key factors:

  • Protonation of Aniline: The reaction between aniline (a base) and isobutyryl chloride (an acyl chloride) produces hydrochloric acid (HCl) as a byproduct.[1][2] This acid reacts with the starting aniline, protonating it to form an anilinium salt. This salt is no longer nucleophilic and cannot react with the isobutyryl chloride, thus halting the reaction and reducing the yield.[1]

  • Hydrolysis of Isobutyryl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis.[3] If there is water present in your reaction solvent or on your glassware, the isobutyryl chloride will react with it to form isobutyric acid, which does not participate in the desired amide formation.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a significant amount of unreacted starting material. It is crucial to accurately calculate the molar equivalents.[3]

  • Suboptimal Temperature: Running the reaction at too high a temperature can promote side reactions, leading to the formation of colored impurities and a lower yield of the desired product.

Q2: How can I prevent the deactivation of aniline by the generated HCl?

A2: This is the most critical aspect of the Schotten-Baumann reaction. An external base must be added to neutralize the HCl as it is formed.[1][4][5] This keeps the aniline in its free, nucleophilic state.

  • Aqueous Base: A common and effective method is to use a biphasic system with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) and an organic solvent (e.g., dichloromethane) for the reactants.[2][5] The HCl byproduct is neutralized in the aqueous phase.

  • Organic Base: Alternatively, a tertiary amine like pyridine (B92270) or triethylamine (B128534) can be used as a base in a single-phase organic solvent system.[4][5] Pyridine can sometimes act as a superior catalyst, making the acyl chloride a more powerful acylating agent.[4][5]

Q3: I am observing significant byproduct formation and my final product is discolored. How can I minimize this?

A3: Byproduct formation is often linked to reaction conditions and reagent purity.

  • Control the Temperature: The reaction is exothermic. Add the isobutyryl chloride slowly to the aniline solution, preferably while cooling the reaction vessel in an ice bath (0 °C). This helps to control the reaction rate and suppress side reactions that occur at higher temperatures.[3]

  • Ensure Reagent Purity: Use freshly distilled aniline and high-purity isobutyryl chloride. Impurities in starting materials can lead to undesired side products.

  • Maintain Anhydrous Conditions: As mentioned, water leads to the hydrolysis of isobutyryl chloride.[3][6] Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent this side reaction.

Q4: What is the most effective method for purifying crude this compound?

A4: Recrystallization is a highly effective technique for purifying solid organic compounds like this compound.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, often works well.

  • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering the solution. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals. The purified crystals can then be collected by vacuum filtration.[7]

Data Presentation: Optimizing Reaction Conditions

The yield of this compound is highly dependent on the reaction parameters. The following table provides a summary of how different conditions can influence the outcome. This data is representative for optimizing a Schotten-Baumann type reaction.

ParameterCondition ACondition BCondition CExpected OutcomeRationale
Base NonePyridine (1.1 eq)10% NaOH (aq)Condition C > B > A A base is required to neutralize HCl.[1][4] Aqueous NaOH in a biphasic system is often very efficient.[2]
Temperature 50 °CRoom Temp (~25 °C)0 °CCondition C > B > A Lower temperatures reduce the rate of side reactions and prevent degradation.[3]
Solvent EthanolDichloromethaneAnhydrous DichloromethaneCondition C > B > A Anhydrous (dry) solvent prevents hydrolysis of the isobutyryl chloride.[3][6]
Addition Rate All at onceOver 5 minutesOver 20 minutes (dropwise)Condition C > B > A Slow, dropwise addition helps to control the exothermic reaction and maintain a low temperature.

Experimental Protocols

Protocol: Synthesis of this compound via the Schotten-Baumann Reaction

This protocol describes a standard laboratory procedure for synthesizing this compound from aniline and isobutyryl chloride with a high expected yield.

Materials:

  • Aniline (1.0 eq)

  • Isobutyryl chloride (1.05 eq)

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • 250 mL Erlenmeyer flask or round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL flask, dissolve aniline (1.0 eq) in dichloromethane. Begin stirring the solution vigorously.

  • Add Base: Add an excess of 10% aqueous NaOH solution to the flask.

  • Cooling: Place the flask in an ice bath and allow the mixture to cool to approximately 0-5 °C.

  • Acylation: Slowly add isobutyryl chloride (1.05 eq) dropwise to the rapidly stirring biphasic mixture over a period of 15-20 minutes. Ensure the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (bottom DCM layer).

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted aniline), saturated sodium bicarbonate solution (to remove any unreacted isobutyryl chloride), and finally with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Isolation: Remove the solvent (DCM) using a rotary evaporator to yield the crude this compound product, which should be a white or off-white solid.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow prep Reagent Preparation (Aniline in DCM, aq. NaOH) setup Reaction Setup (Combine reagents, cool to 0°C) prep->setup acyl Acylation (Slow addition of Isobutyryl Chloride) setup->acyl react Reaction (Stir 1h at Room Temp) acyl->react workup Aqueous Work-up (Separation & Washes) react->workup purify Purification (Recrystallization) workup->purify Crude Product product Final Product (Pure this compound) purify->product troubleshooting_yield Troubleshooting Logic for Low Yield start Low Yield Observed cause1 Unreacted Aniline? start->cause1 cause2 Reaction too Slow / Incomplete? start->cause2 cause3 Byproducts / Discoloration? start->cause3 sol1a Add Base (e.g., NaOH) to neutralize HCl cause1->sol1a Yes sol1b Check Stoichiometry (Acid Chloride : Amine) cause1->sol1b Yes sol2a Ensure Anhydrous Conditions (Dry glassware/solvents) cause2->sol2a Yes sol2b Verify Reagent Quality (Hydrolyzed Acid Chloride?) cause2->sol2b Yes sol3a Control Temperature (Use ice bath during addition) cause3->sol3a Yes sol3b Slow Reagent Addition cause3->sol3b Yes

References

Technical Support Center: Synthesis of 2-Methyl-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-N-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-Methyl-N-phenylpropanamide?

The most common laboratory synthesis involves the N-acylation of aniline (B41778) with isobutyryl chloride. This is a nucleophilic acyl substitution where the nitrogen atom of aniline attacks the carbonyl carbon of isobutyryl chloride. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Q2: What are the most common side reactions in this synthesis?

The primary side reactions include:

  • Hydrolysis of Isobutyryl Chloride: Any moisture in the reaction will lead to the hydrolysis of isobutyryl chloride to isobutyric acid. This consumes the acylating agent and results in lower yields.

  • Diacylation of Aniline: If an excess of isobutyryl chloride is used or if reaction conditions are not well-controlled, the nitrogen of the newly formed 2-Methyl-N-phenylpropanamide can be acylated a second time to form N,N-di(isobutyryl)aniline.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted aniline and isobutyryl chloride (or its hydrolysis product, isobutyric acid) in the crude product.

  • Friedel-Crafts Alkylation: Although less common, the acylium ion formed from isobutyryl chloride could potentially alkylate the aniline ring, leading to substituted isomers.

Q3: Why is a base necessary in the reaction?

A base is crucial for neutralizing the HCl generated during the acylation. Without a base, the HCl will protonate the aniline starting material, forming an anilinium salt. This salt is not nucleophilic and will not react with the isobutyryl chloride, effectively stopping the reaction and leading to low yields.

Q4: How can I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the aniline starting material, the consumption of aniline and the formation of the product can be visualized. The disappearance of the aniline spot is a good indicator that the reaction is nearing completion.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive isobutyryl chloride (hydrolyzed).2. Presence of water in the reaction.3. Insufficient base.1. Use freshly opened or distilled isobutyryl chloride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use at least a stoichiometric equivalent of a suitable base (e.g., triethylamine, pyridine).
Product is an Oil or Fails to Crystallize 1. Presence of impurities, such as unreacted aniline or isobutyric acid.2. The product itself may be a low-melting solid.1. Perform a thorough aqueous workup with dilute HCl and NaHCO₃ washes.2. Attempt purification by column chromatography.3. Try cooling the oil in an ice bath and scratching the side of the flask to induce crystallization.
Impure Product After Workup 1. Incomplete removal of starting materials or byproducts.2. Formation of a diacylated byproduct.1. Ensure thorough washing during the aqueous workup.2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).3. Use a stoichiometric amount of isobutyryl chloride to minimize diacylation.

Experimental Protocols

Synthesis of 2-Methyl-N-phenylpropanamide

This protocol describes the synthesis of 2-Methyl-N-phenylpropanamide from aniline and isobutyryl chloride.

Materials:

  • Aniline

  • Isobutyryl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of aniline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath (0 °C), add triethylamine (1.2 equivalents).

  • Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction mixture may become cloudy as triethylammonium (B8662869) chloride precipitates.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of aniline.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Methyl-N-phenylpropanamide.

Quantitative Data

The following table summarizes typical reaction outcomes based on analogous syntheses. Actual yields may vary depending on specific reaction conditions and scale.

Product / Byproduct Typical Yield Range Factors Influencing Yield
2-Methyl-N-phenylpropanamide 75-90%Purity of reagents, anhydrous conditions, reaction time, and temperature control.
Isobutyric Acid VariablePresence of moisture.
N,N-di(isobutyryl)aniline < 5%Can increase with excess isobutyryl chloride and higher temperatures.
Unreacted Aniline < 5%Incomplete reaction or insufficient isobutyryl chloride.

Visualizations

Reaction_Pathway Aniline Aniline MainProduct 2-Methyl-N-phenylpropanamide Aniline->MainProduct IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->MainProduct Base Base (e.g., Et3N) HCl HCl (byproduct) Base->HCl Neutralizes

Caption: Main reaction pathway for the synthesis of 2-Methyl-N-phenylpropanamide.

Side_Reactions IsobutyrylChloride Isobutyryl Chloride HydrolysisProduct Isobutyric Acid IsobutyrylChloride->HydrolysisProduct Water Water (Moisture) Water->HydrolysisProduct Aniline Aniline DiacylationProduct N,N-di(isobutyryl)aniline Aniline->DiacylationProduct Excess_Acyl Excess Isobutyryl Chloride Excess_Acyl->DiacylationProduct

Caption: Common side reactions in the synthesis of 2-Methyl-N-phenylpropanamide.

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze Crude by TLC Start->CheckTLC AnilineRemaining Aniline Remaining? CheckTLC->AnilineRemaining NoAniline Aniline Consumed AnilineRemaining->NoAniline No IncompleteReaction Incomplete Reaction: - Increase reaction time - Check base stoichiometry AnilineRemaining->IncompleteReaction Yes Hydrolysis Probable Hydrolysis of Acyl Chloride: - Ensure anhydrous conditions - Use fresh acyl chloride NoAniline->Hydrolysis WorkupLoss Product Loss During Workup: - Check extraction/wash pH - Optimize recrystallization NoAniline->WorkupLoss

Caption: Troubleshooting workflow for low yield issues.

Technical Support Center: Overcoming Isobutyranilide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with isobutyranilide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound (2-methyl-N-phenylpropanamide) is an organic compound with the chemical formula C10H13NO.[1][2][3] Its molecular structure, featuring a non-polar phenyl and isopropyl group, contributes to its limited solubility in water. This poor aqueous solubility can pose significant challenges in various experimental and pharmaceutical applications, hindering uniform dissolution and bioavailability.[4][5]

Q2: What are the initial steps to assess the solubility of my this compound sample?

A2: A preliminary solubility assessment is crucial. This typically involves determining the compound's solubility in a range of solvents, from non-polar organic solvents to polar aqueous buffers, to understand its physicochemical properties. A simple shake-flask method followed by a concentration analysis (e.g., via HPLC or UV-Vis spectrophotometry) is a common starting point.

Q3: My this compound is precipitating out of my aqueous buffer. What is the likely cause?

A3: Precipitation upon addition to an aqueous buffer is a clear indication of poor solubility. This often occurs when the concentration of this compound exceeds its maximum solubility in that specific medium. The pH of the buffer can also play a role if the compound has ionizable groups, although this compound itself is a neutral molecule and its solubility is not significantly affected by pH.[6]

Q4: What are the most common strategies to enhance the aqueous solubility of this compound?

A4: Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. These include the use of co-solvents, surfactants, cyclodextrins, and the preparation of solid dispersions.[4][7][8][9] The choice of method depends on the specific requirements of your experiment or formulation.

Troubleshooting Guides

Issue 1: Low Solubility in Standard Aqueous Buffers (e.g., PBS pH 7.4)

Strategy 1: Co-solvent Systems

  • Explanation: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

  • Recommendations:

    • Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene (B3416737) Glycol 400 (PEG 400).

    • Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it.

    • Always run a vehicle control (buffer with the co-solvent alone) in your experiments to account for any effects of the co-solvent itself.

Strategy 2: Use of Surfactants

  • Explanation: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules like this compound, thereby increasing their apparent solubility.

  • Recommendations:

    • Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Poloxamers are generally well-tolerated in biological systems.

    • Test a range of surfactant concentrations, starting from below to above the critical micelle concentration (CMC).

Issue 2: Required Concentration is Too High for Co-solvents or Surfactants Alone

Strategy 3: Cyclodextrin (B1172386) Complexation

  • Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[7]

  • Recommendations:

    • Screen various cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Be aware that cyclodextrins are large molecules and may not be suitable for all applications.

Strategy 4: Solid Dispersions

  • Explanation: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier. This can enhance solubility by presenting the drug in an amorphous state and improving its wettability.[8]

  • Recommendations:

    • Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).

    • Techniques such as solvent evaporation or hot-melt extrusion can be used to prepare solid dispersions.

Data Presentation: Solubility of this compound

The following tables summarize typical solubility data for this compound in various solvents and with different solubilization techniques. Note: These are representative values and actual solubility may vary based on experimental conditions.

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)
Water< 0.1
Phosphate Buffered Saline (PBS) pH 7.4< 0.1
Ethanol> 100
Methanol> 100
Dimethyl Sulfoxide (DMSO)> 200
Acetone> 200

Table 2: Effect of Co-solvents on this compound Solubility in PBS pH 7.4 at 25°C

Co-solvent SystemThis compound Solubility (mg/mL)
5% DMSO in PBS~0.5
10% DMSO in PBS~1.2
10% Ethanol in PBS~0.8
20% PEG 400 in PBS~1.5

Table 3: Effect of Solubilizing Agents on this compound Solubility in Water at 25°C

| Solubilizing Agent | Concentration | this compound Solubility (mg/mL) | | :--- | :--- | | Polysorbate 80 | 1% (w/v) | ~0.9 | | HP-β-CD | 5% (w/v) | ~2.5 | | SBE-β-CD | 5% (w/v) | ~3.8 |

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., water, PBS, co-solvent mixture)

  • Microcentrifuge tubes (2 mL)

  • Orbital shaker/rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of solid this compound (e.g., 5-10 mg) to a microcentrifuge tube.

  • Add a fixed volume of the selected solvent (e.g., 1 mL) to the tube.

  • Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Carefully collect a known volume of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved this compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Screening of Co-solvents for Solubility Enhancement

Objective: To evaluate the effectiveness of different co-solvents in enhancing the solubility of this compound.

Materials:

  • This compound powder

  • Primary aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvents: DMSO, Ethanol, PEG 400

  • Equipment as listed in Protocol 1

Methodology:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 5% DMSO in PBS, 10% DMSO in PBS, 10% Ethanol in PBS, 20% PEG 400 in PBS).

  • Follow the shake-flask methodology described in Protocol 1 for each co-solvent mixture.

  • Compare the solubility of this compound in each co-solvent system to its solubility in the buffer alone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_end Conclusion start Start prep_sample Prepare this compound & Solvents start->prep_sample add_excess Add Excess this compound to Solvent prep_sample->add_excess equilibrate Equilibrate (Shake 24-48h) add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Supernatant collect_supernatant->dilute quantify Quantify Concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining this compound solubility.

troubleshooting_logic cluster_low_conc Low Concentration Strategies cluster_high_conc High Concentration Strategies start This compound Solubility Issue check_concentration Is Concentration > 0.1 mg/mL in Aqueous Buffer? start->check_concentration try_cosolvent Use Co-solvent (DMSO, Ethanol) check_concentration->try_cosolvent No try_cyclodextrin Use Cyclodextrin (HP-β-CD) check_concentration->try_cyclodextrin Yes try_surfactant Use Surfactant (Tween 80) try_cosolvent->try_surfactant end_soluble Solubility Achieved try_cosolvent->end_soluble try_surfactant->end_soluble try_solid_dispersion Prepare Solid Dispersion try_cyclodextrin->try_solid_dispersion try_cyclodextrin->end_soluble try_solid_dispersion->end_soluble

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Optimizing HPLC Parameters for Isobutyranilide Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Isobutyranilide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

Q2: What is a good starting point for an HPLC method for this compound separation?

A2: Based on methods for structurally similar compounds like acetanilide (B955) and general reverse-phase chromatography principles, a good starting point for an isocratic HPLC method for this compound is outlined below.[3] This method should be considered a starting point and will likely require further optimization.

Table 1: Proposed Starting HPLC Parameters for this compound Analysis

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 242 nm (based on UV spectrum of aniline (B41778) chromophore)
Column Temperature 30 °C
Injection Volume 10 µL
Sample Diluent Mobile Phase

Q3: How can I improve the peak shape for my this compound peak?

A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. For a neutral compound like this compound, peak tailing might be due to secondary interactions with residual silanols on the silica-based column packing. To address this, you can try using a base-deactivated or end-capped C18 column. Other strategies include adjusting the mobile phase pH (though less critical for neutral compounds) or using a different organic modifier like methanol (B129727). Peak fronting is often a sign of column overload; try reducing the sample concentration or injection volume.

Q4: My retention time for this compound is drifting. What could be the cause?

A4: Retention time drift can be caused by a number of issues. Common causes include inadequate column equilibration between injections, changes in mobile phase composition due to evaporation of the more volatile solvent, or temperature fluctuations. Ensure the column is equilibrated for at least 10-15 column volumes with the mobile phase before the first injection and for a consistent time between subsequent injections. It is also good practice to use freshly prepared mobile phase and a column oven to maintain a constant temperature.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem 1: Poor Resolution Between this compound and Impurities/Degradants

If you are not achieving adequate separation between your analyte and other peaks, consider the following troubleshooting steps.

Table 2: Troubleshooting Poor Resolution

Potential CauseRecommended Action
Inappropriate Mobile Phase Strength - If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. - If peaks are eluting too slowly, increase the percentage of the organic solvent.
Incorrect Organic Modifier - Try switching from acetonitrile to methanol, or use a combination of both. Methanol can offer different selectivity for aromatic compounds.
Suboptimal pH (if impurities are ionizable) - While this compound is neutral, potential impurities or degradants may be ionizable. Adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) can significantly alter the retention and selectivity of these compounds.
Isocratic Elution is Insufficient - If the sample contains compounds with a wide range of polarities, a gradient elution may be necessary. Start with a higher aqueous content and gradually increase the organic solvent percentage over the run.
Column Chemistry Not Optimal - Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity for aromatic amides.

Problem 2: High System Backpressure

Elevated backpressure can indicate a blockage in the HPLC system.

Table 3: Troubleshooting High Backpressure

Potential CauseRecommended Action
Blocked Column Frit - Reverse flush the column (if permitted by the manufacturer's instructions). - If the pressure does not decrease, the frit may need to be replaced.
Particulate Matter from Sample - Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.
Precipitation of Sample or Buffer in the System - Ensure the sample is fully dissolved in the mobile phase. - If using buffers, ensure they are soluble in the mobile phase mixture and flush the system with water before shutting down to prevent salt precipitation.
Blockage in Tubing or Injector - Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

This protocol provides a systematic approach to developing a robust HPLC method for the separation of this compound.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. Prepare a working standard of 100 µg/mL by diluting the stock solution with the initial mobile phase.

  • Initial Chromatographic Conditions: Use the starting parameters outlined in Table 1.

  • Mobile Phase Optimization (Isocratic):

    • Inject the working standard using different ratios of acetonitrile and water (e.g., 60:40, 50:50, 40:60) to achieve a retention time for this compound between 3 and 10 minutes.

    • If peak shape is poor, try substituting acetonitrile with methanol at an equivalent solvent strength.

  • Gradient Elution (if necessary):

    • If isocratic elution does not provide adequate separation of impurities, develop a linear gradient. A good starting point is a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Optimize the gradient slope and duration to achieve the desired resolution.

  • Wavelength Selection:

    • If a Diode Array Detector (DAD) is available, acquire the UV spectrum of the this compound peak. Select the wavelength of maximum absorbance for quantification. If a DAD is not available, 242 nm is a reasonable starting point.

  • Method Validation: Once the desired separation is achieved, perform method validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for developing a stability-indicating HPLC method.[4][5][6]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Dissolve in the diluent to prepare the working concentration.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

HPLC_Method_Development_Workflow start Define Analytical Goal physchem Review Physicochemical Properties of this compound start->physchem select_column Select Column (e.g., C18) physchem->select_column select_mp Select Mobile Phase (ACN:Water) select_column->select_mp initial_conditions Establish Initial Isocratic Conditions select_mp->initial_conditions run_initial Inject Standard & Evaluate initial_conditions->run_initial eval_retention Retention Time Acceptable? run_initial->eval_retention adjust_mp_strength Adjust Mobile Phase Strength eval_retention->adjust_mp_strength No eval_peak_shape Peak Shape Acceptable? eval_retention->eval_peak_shape Yes adjust_mp_strength->run_initial optimize_peak_shape Optimize Peak Shape (e.g., change organic modifier, use end-capped column) eval_peak_shape->optimize_peak_shape No eval_resolution Resolution Acceptable? eval_peak_shape->eval_resolution Yes optimize_peak_shape->run_initial gradient Develop Gradient Method eval_resolution->gradient No validate Validate Method (ICH Guidelines) eval_resolution->validate Yes gradient->run_initial HPLC_Troubleshooting_Tree start Chromatographic Problem Identified issue_type What is the nature of the problem? start->issue_type retention_issue Retention Time Shift issue_type->retention_issue Retention peak_shape_issue Poor Peak Shape issue_type->peak_shape_issue Peak Shape pressure_issue High Backpressure issue_type->pressure_issue Pressure resolution_issue Poor Resolution issue_type->resolution_issue Resolution rt_cause Check: - Column Equilibration - Mobile Phase Prep - Temperature Control - Pump Flow Rate retention_issue->rt_cause peak_shape_type Tailing or Fronting? peak_shape_issue->peak_shape_type pressure_cause Check: - Column Frit Blockage - Tubing Blockage - Sample Precipitation pressure_issue->pressure_cause resolution_cause Check: - Mobile Phase Strength - Organic Modifier - Consider Gradient Elution resolution_issue->resolution_cause tailing Tailing peak_shape_type->tailing Tailing fronting Fronting peak_shape_type->fronting Fronting tailing_cause Check: - Secondary Silanol Interactions - Column Contamination - Dead Volume tailing->tailing_cause fronting_cause Check: - Sample Overload - Sample Solvent Effects fronting->fronting_cause

References

Isobutyranilide Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of isobutyranilide. The information is presented in a practical question-and-answer format to assist in optimizing experimental outcomes.

Troubleshooting Guides

Problem: this compound is not dissolving in the chosen solvent.

Answer:

This issue typically arises from an inappropriate solvent choice or insufficient solvent volume. To address this:

  • Increase Solvent Volume: Gradually add more of the chosen solvent while heating and stirring until the this compound dissolves completely.[1] Be mindful not to add an excessive amount, as this will reduce the final yield.

  • Elevate Temperature: Gently heat the solvent to increase the solubility of this compound.[2][3] Most solids are more soluble at higher temperatures.

Problem: No crystals are forming upon cooling.

Answer:

The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:

  • Evaporation: If the solution is too dilute, reduce the solvent volume by gentle heating or by blowing a stream of inert gas (like nitrogen) over the surface to encourage supersaturation.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the solution. This provides a template for further crystal growth.[2]

  • Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.

Problem: The product has "oiled out" instead of forming crystals.

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when a solution is cooled too quickly or when the solute's melting point is lower than the temperature of the solution. To resolve this:

  • Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. Insulation of the flask can help achieve a gradual temperature decrease.

  • Add More Solvent: The addition of a small amount of hot solvent before cooling can sometimes prevent oiling out by keeping the compound in solution for a longer period at a lower temperature.

Problem: The crystal yield is very low.

Answer:

A low yield can be attributed to several factors throughout the crystallization process:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, and consider using an ice bath to maximize crystal formation before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] While specific solubility data for this compound is not widely published, ethanol, methanol, and acetone (B3395972) are good starting points for screening. A mixed solvent system, such as ethanol-water, can also be effective.[1][2] The optimal solvent or solvent system should be determined experimentally.

Q2: How can I remove colored impurities from my this compound sample?

A2: If your this compound solution is colored, it may indicate the presence of impurities. Activated charcoal can be used to remove these. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Q3: My this compound crystals are very fine needles. How can I get larger crystals?

A3: The formation of fine needles is often a result of rapid crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down. This can be achieved by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature undisturbed on the benchtop before transferring it to an ice bath. Insulating the flask can also help.

  • Using a co-solvent system: A carefully chosen co-solvent can sometimes modify the crystal habit.

Q4: Does this compound exhibit polymorphism?

A4: Polymorphism is the ability of a solid to exist in more than one crystal form.[4][5][6] Different polymorphs can have different physical properties, such as solubility and melting point. While there is no specific literature confirming the polymorphism of this compound, it is a phenomenon that should be considered, especially if variations in crystal appearance or properties are observed between batches. Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can be used to characterize different polymorphic forms.[4][7]

Q5: What are the potential impurities in a typical this compound synthesis?

A5: The impurities will depend on the synthetic route. A common synthesis involves the reaction of aniline (B41778) with isobutyryl chloride or isobutyric anhydride. Potential impurities could include:

  • Unreacted starting materials (aniline, isobutyryl chloride, isobutyric acid).

  • By-products from side reactions.

  • Diacylated aniline (if an excess of the acylating agent is used). Understanding the potential impurities is crucial for selecting an appropriate purification method.[8][9][10][11]

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGenerally a poor solvent for non-polar compounds like this compound unless used as a co-solvent.
Ethanol78Medium-HighA good starting point for many organic compounds. Can be used in a co-solvent system with water.
Methanol65HighSimilar to ethanol, but more volatile.
Acetone56MediumA versatile solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77Medium-LowA good solvent for less polar compounds.
Toluene111LowSuitable for non-polar compounds. Its high boiling point can be advantageous.

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general guideline; specific quantities may need to be optimized based on the scale of the experiment and the purity of the starting material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more hot solvent portion-wise until the solid just dissolves.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. The purity can then be assessed by techniques such as melting point determination or chromatography.[]

Visualizations

Troubleshooting_Workflow This compound Crystallization Troubleshooting start Start Crystallization dissolve Dissolve this compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool troubleshoot_dissolve Troubleshoot Dissolution: - Check solvent choice - Increase solvent volume - Increase temperature dissolve->troubleshoot_dissolve If not dissolving crystals Crystals Form? cool->crystals oiling_out Product Oils Out? cool->oiling_out no_crystals No Crystals crystals->no_crystals No success Successful Crystallization crystals->success Yes troubleshoot_no_crystals Induce Crystallization: - Evaporate solvent - Scratch flask - Add seed crystal - Cool further no_crystals->troubleshoot_no_crystals oiling_out->crystals No oil Oiling Out Occurs oiling_out->oil Yes troubleshoot_oil Address Oiling Out: - Reheat and cool slowly - Add more solvent oil->troubleshoot_oil troubleshoot_no_crystals->cool troubleshoot_oil->dissolve

Caption: Troubleshooting workflow for this compound crystallization.

Solvent_Selection Solvent Selection Logic start Select Potential Solvent test_rt Test Solubility at Room Temperature start->test_rt dissolves_rt Dissolves Completely? test_rt->dissolves_rt good_solvent Good Solvent: Use as part of a co-solvent system dissolves_rt->good_solvent Yes test_hot Test Solubility in Hot Solvent dissolves_rt->test_hot No/Slightly dissolves_hot Dissolves Completely? test_hot->dissolves_hot suitable_solvent Suitable Recrystallization Solvent dissolves_hot->suitable_solvent Yes poor_solvent Poor Solvent: Try another solvent dissolves_hot->poor_solvent No

Caption: Decision process for selecting a suitable recrystallization solvent.

References

Preventing degradation of Isobutyranilide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the general chemical properties of anilides and related compounds. Specific experimental data on the degradation of Isobutyranilide is limited in publicly available literature. Therefore, the quantitative data and specific conditions in the experimental protocols are illustrative and should be adapted based on in-house experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: Based on the chemical structure of this compound, an N-aryl amide, the primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the amide bond is a common degradation route for anilides, which can be catalyzed by acidic or basic conditions. This results in the formation of isobutyric acid and aniline.

  • Oxidation: The aromatic ring and the amide linkage can be susceptible to oxidative degradation, potentially leading to hydroxylated impurities or cleavage of the molecule.[1][2]

  • Photodegradation: Aromatic compounds can be sensitive to light, especially UV radiation.[1][2] Photodegradation of anilides can lead to the formation of various byproducts, including dechlorinated and hydroxy derivatives in substituted anilides.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can further protect against oxidation. It is advisable to store it in a tightly sealed container to prevent moisture absorption, which could facilitate hydrolysis.

Q3: How can I detect the degradation of my this compound sample?

A3: The most common method for detecting and quantifying the degradation of this compound and the formation of its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in bioassays Degradation of this compound in stock solutions or assay media.- Prepare fresh stock solutions of this compound for each experiment.- If using frozen stock solutions, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.- Assess the stability of this compound in your specific assay medium by incubating it for the duration of the experiment and analyzing for degradation by HPLC.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound.- Compare the chromatogram of the suspect sample with a freshly prepared standard.- Perform forced degradation studies (see protocols below) to generate potential degradation products and confirm their retention times.- Review the handling and storage procedures of the sample to identify potential exposure to light, heat, or incompatible chemicals.
Change in physical appearance (e.g., color change, clumping) Significant degradation or moisture absorption.- Do not use the material for experiments.- Re-analyze the material by HPLC to determine purity.- If moisture absorption is suspected, consider drying the material under vacuum, but be aware that this may not reverse chemical degradation.

Quantitative Data Summary

The following tables present illustrative data from hypothetical forced degradation studies on this compound. The extent of degradation is highly dependent on the specific experimental conditions (temperature, concentration of stressing agent, duration of exposure).

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperature (°C)Time (hours)Degradation (%)Major Degradation Products
Acidic Hydrolysis0.1 M HCl602415.2Isobutyric acid, Aniline
Basic Hydrolysis0.1 M NaOH60825.8Isobutyric acid, Aniline
Oxidation3% H₂O₂25248.5Oxidized derivatives (e.g., hydroxylated this compound)
ThermalSolid state80723.1Not significant
PhotolyticUV light (254 nm)254812.4Photodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

  • Gradient Program:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature in the dark.

    • Thermal Degradation: Store the solid this compound in an oven at 80°C.

    • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase and analyze by the stability-indicating HPLC method described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (UV light, RT) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc interpret Identify Degradation Products & Quantify Degradation hplc->interpret

Caption: Workflow for forced degradation studies of this compound.

degradation_pathways cluster_products Degradation Products This compound This compound hydrolysis_products Isobutyric Acid + Aniline This compound->hydrolysis_products  Hydrolysis (Acid/Base) oxidation_products Oxidized Derivatives This compound->oxidation_products  Oxidation   photo_products Photodegradation Products This compound->photo_products  Photodegradation  

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Isobutyranilide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of isobutyranilide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely impurities?

A1: A prevalent method for synthesizing this compound is the acylation of aniline (B41778) with isobutyryl chloride.[1] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Common impurities stemming from this synthesis include:

  • Unreacted Starting Materials: Aniline and isobutyryl chloride.

  • Aniline Hydrochloride: Formed if the HCl byproduct reacts with unreacted aniline.

  • Diacylated Aniline: Although less common with bulky acyl chlorides like isobutyryl chloride, it's a potential byproduct.

  • Hydrolysis Product: Isobutyric acid, if isobutyryl chloride reacts with any moisture present.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly used techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is excellent for removing small amounts of impurities from a relatively pure solid, while column chromatography is ideal for separating the desired product from significant quantities of impurities with different polarities.[2]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your this compound sample. High-Performance Liquid Chromatography (HPLC) is a powerful quantitative method for assessing purity by separating the main compound from its impurities.[3][4] Thin-Layer Chromatography (TLC) is a quick, qualitative method to get an initial assessment of purity and to monitor the progress of a purification process.[5] Additionally, melting point determination can be a good indicator of purity; a sharp melting range close to the literature value suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound does not dissolve in the hot recrystallization solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent was used. For a successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble in the boiling solvent.[2]

  • Solution:

    • Add more solvent: Add small portions of the hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[6]

    • Change the solvent: If a large volume of solvent is required, it may not be the ideal choice. A mixed solvent system, such as ethanol (B145695) and water, can be effective.[7] Dissolve the this compound in a minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "bad" solvent) dropwise until a slight cloudiness (the saturation point) is observed. Add a few more drops of hot ethanol to redissolve the precipitate and then allow it to cool slowly.[6]

Problem: Oiling out instead of crystallization occurs upon cooling.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of this compound, or the solution is supersaturated with impurities.

  • Solution:

    • Lower the cooling temperature gradually: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[8]

    • Use a larger volume of solvent: This can help to keep impurities dissolved.

    • Change the solvent system: Select a solvent with a lower boiling point.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a tiny crystal of pure this compound to the solution.

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Column Chromatography Issues

Problem: this compound elutes too quickly (high Rf value).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase. If you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the proportion of hexane.

Problem: this compound does not move from the baseline (low Rf value).

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

Problem: Poor separation of this compound from impurities.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Optimize the solvent system: Use TLC to test various solvent systems with different polarities to find one that gives good separation between your product and the impurities.[5]

    • Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run.

Quantitative Data

While specific quantitative data for this compound purification is not extensively available in the provided search results, the following table provides a template for the type of data researchers should aim to collect during their experiments.

Purification StepInitial Mass (g)Final Mass (g)Recovery (%)Purity (pre-purification)Purity (post-purification)Method of Purity Analysis
Recrystallization5.04.284%90%98%HPLC
Column Chromatography5.03.876%85%>99%HPLC, NMR

Note: The data in this table are illustrative examples and will vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol-Water Mixture

This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. Add a few more drops of hot ethanol to just clarify the solution.[7]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for about 15-20 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.

  • Analysis: Determine the melting point and assess the purity of the dried crystals using an appropriate analytical method like TLC or HPLC.

Protocol 2: Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol provides a general workflow for the purification of this compound using column chromatography.

  • TLC Analysis: Before running the column, determine the optimal mobile phase using TLC. A good mobile phase will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A mixture of hexane and ethyl acetate is a common starting point.

  • Column Packing:

    • Secure a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly, and gently tap the column to ensure even packing without air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis: Assess the purity of the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis aniline Aniline reaction Acylation Reaction aniline->reaction isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->reaction crude_product Crude this compound reaction->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product tlc TLC pure_product->tlc hplc HPLC pure_product->hplc mp Melting Point pure_product->mp

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Issue no_dissolution Solid does not dissolve in hot solvent? start->no_dissolution oiling_out Oiling out upon cooling? no_dissolution->oiling_out No add_solvent Add more hot solvent no_dissolution->add_solvent Yes no_crystals No crystals form upon cooling? oiling_out->no_crystals No slow_cooling Cool slowly; Use more solvent oiling_out->slow_cooling Yes induce_crystallization Scratch flask or seed with a crystal no_crystals->induce_crystallization Yes change_solvent Use a mixed solvent system (e.g., Ethanol/Water) add_solvent->change_solvent Still not dissolving reduce_solvent Evaporate some solvent induce_crystallization->reduce_solvent Still no crystals

Caption: Troubleshooting logic for common this compound recrystallization challenges.

References

Interpreting complex NMR spectra of Isobutyranilide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of complex NMR spectra for isobutyranilide derivatives. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR signals for the this compound core structure?

A1: The this compound core gives rise to three distinct sets of signals. The isobutyryl group typically shows a septet for the lone methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃)₂. The anilide N-H proton usually appears as a broad singlet, and the aromatic protons on the phenyl ring appear in the aromatic region of the spectrum.

Q2: Why is the N-H proton signal often broad and variable in chemical shift?

A2: The N-H proton signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and its participation in chemical exchange with trace amounts of water or other exchangeable protons in the solvent.[1] Its chemical shift is highly dependent on solvent, concentration, and temperature. To confirm its identity, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H peak should disappear due to deuterium (B1214612) exchange.[2]

Q3: What causes the appearance of more signals than expected, particularly for the isobutyryl methyl groups?

A3: The presence of more signals than anticipated often indicates the presence of rotamers.[2] Restricted rotation around the amide C-N bond can lead to different stable conformations that are distinct on the NMR timescale, causing magnetically non-equivalent environments for protons that would otherwise be equivalent. This is common in ortho-substituted anilides.[3]

Q4: How do substituents on the aromatic ring influence the ¹H NMR spectrum?

A4: Substituents dramatically affect the chemical shifts and splitting patterns of the aromatic protons. Electron-donating groups (e.g., -OCH₃, -CH₃) tend to shift aromatic protons upfield (to lower ppm values), while electron-withdrawing groups (e.g., -NO₂, -CF₃) shift them downfield (to higher ppm values). The substitution pattern (ortho, meta, para) determines the complexity of the splitting patterns observed in the aromatic region (typically 7-8 ppm).[1][4]

Troubleshooting Guide

Q1: My aromatic proton signals are overlapping, making interpretation impossible. What can I do?

A1: Signal overlap in the aromatic region is a common challenge.[2]

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts of the protons differently, potentially resolving the overlap.[2]

  • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will increase the dispersion of the signals, often separating overlapping multiplets.

  • Perform a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other.[5] This allows you to trace the connectivity of the aromatic spin system, even if the 1D signals are crowded.

Q2: My spectrum shows very broad peaks for all signals, not just the N-H proton. What is the cause?

A2: Widespread peak broadening can stem from several issues:[2]

  • Poor Shimming: The magnetic field may not be homogenous. The instrument's shimming routine should be repeated.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, causing broader lines. Diluting the sample may help.

  • Low Solubility: If the compound is not fully dissolved or begins to precipitate, peaks will broaden significantly. Ensure your compound is soluble in the chosen solvent.[2]

  • Paramagnetic Impurities: The presence of paramagnetic metals, even in trace amounts, can cause severe peak broadening.

Q3: I suspect I have rotamers. How can I confirm this and obtain a simpler spectrum?

A3: If rotamers are present, the different conformations are in slow exchange on the NMR timescale at room temperature.[2]

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can increase the rate of rotation around the C-N bond.[2] At a sufficiently high temperature (the coalescence temperature), the exchange becomes fast on the NMR timescale, and the separate signals for the rotamers will merge into a single, averaged signal, simplifying the spectrum.

Q4: I am struggling to assign the carbons in my ¹³C NMR spectrum. What should I do?

A4: Unambiguous carbon assignment often requires more than a simple 1D ¹³C spectrum.

  • DEPT: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (specifically DEPT-90 and DEPT-135) can distinguish between CH, CH₂, and CH₃ groups, which helps in assignment.

  • 2D HSQC/HMBC: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon it is directly attached to.[5] A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away. Using these two experiments together is a powerful method for assigning the entire carbon skeleton.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for the this compound Core in CDCl₃

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(CH ₃)₂CH1.2 - 1.3Doublet (d)~6.9
(CH₃)₂CH 2.5 - 2.8Septet (sept)~6.9
Aromatic C-H 7.0 - 7.6Multiplet (m)Varies
N-H 7.5 - 8.5Broad Singlet (br s)N/A

Table 2: Typical ¹³C NMR Chemical Shifts for the this compound Core in CDCl₃

Carbon AssignmentTypical Chemical Shift (δ, ppm)
(C H₃)₂CH19 - 20
(CH₃)₂C H36 - 37
Aromatic C -H120 - 130
Aromatic C -N137 - 139
C =O (Amide)175 - 177

Note: Chemical shifts are approximate and can vary based on substitution, solvent, and concentration.[6][7]

Experimental Protocols

Protocol 1: Standard 1D ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity. A good shim is critical for sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

    • Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation between pulses.

  • Acquisition & Processing: Acquire the Free Induction Decay (FID). After acquisition, perform a Fourier transform (e.g., with 'efp' command), phase correction, and baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

Protocol 2: 2D COSY (¹H-¹H Correlation) Experiment

  • Sample Preparation & Setup: Prepare the sample and set up the instrument as described for the 1D ¹H NMR experiment. A slightly more concentrated sample may be beneficial.

  • Select COSY Experiment: From the experiment library, select a standard COSY pulse program (e.g., 'cosygpqf').

  • Acquisition Parameters:

    • The ¹H spectral width in both dimensions (F2 and F1) should be set to the same value used for the 1D spectrum.

    • Set the number of scans per increment (e.g., 2 or 4).

    • Set the number of increments in the F1 dimension (e.g., 256 or 512). More increments provide better resolution in the indirect dimension but increase experiment time.

  • Acquisition: Start the 2D acquisition. This experiment will take longer than a standard 1D ¹H spectrum, often from 15 minutes to an hour.

  • Processing: Process the 2D data using the appropriate commands (e.g., 'xfb'). This involves Fourier transformation in both dimensions, phasing, and symmetrization.

  • Interpretation: The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate J-coupling between protons.[8]

Visualizations

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) LockShim Lock & Shim SamplePrep->LockShim Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT) LockShim->Acquire1D ProcessData Process & Reference Spectra Acquire1D->ProcessData ComplexCheck Spectrum Complex? Acquire2D Acquire 2D Spectra (COSY, HSQC, etc.) ComplexCheck->Acquire2D Yes AssignSignals Assign Signals (Chemical Shift, Integration, Splitting) ComplexCheck->AssignSignals No Acquire2D->ProcessData ProcessData->ComplexCheck BuildFragments Build Molecular Fragments AssignSignals->BuildFragments Elucidate Elucidate Final Structure BuildFragments->Elucidate

Caption: General workflow for NMR spectral analysis and structure elucidation.

Caption: Spin-spin coupling in a para-substituted aromatic ring.

troubleshooting start Problem with NMR Spectrum q_broad Are peaks broad? start->q_broad s_shim Solution: 1. Re-shim instrument 2. Check sample concentration 3. Check solubility q_broad->s_shim Yes q_overlap Are peaks overlapping? q_broad->q_overlap No end Problem Resolved s_shim->end s_overlap Solution: 1. Use different solvent 2. Use higher field magnet 3. Run 2D COSY q_overlap->s_overlap Yes q_extra Are there extra signals? q_overlap->q_extra No s_overlap->end s_extra Potential Cause: Rotamers Solution: Run VT-NMR at higher temp. q_extra->s_extra Yes q_extra->end No s_extra->end

Caption: Troubleshooting flowchart for common NMR spectral issues.

References

Technical Support Center: Minimizing Impurities in Large-Scale Isobutyranilide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of isobutyranilide. Our goal is to help you identify and resolve common issues related to purity, yield, and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for large-scale this compound production?

A1: The most common industrial synthesis route involves the acylation of aniline (B41778) with isobutyryl chloride. This method is favored for its high reactivity and relatively straightforward process. An alternative, though less common, route is the direct amidation of isobutyric acid with aniline, which is considered a greener approach but often requires catalysts and harsher reaction conditions to achieve high yields.[1][]

Q2: What are the most common impurities encountered in this compound synthesis?

A2: Common impurities can be categorized as process-related or degradation products. These include:

  • Unreacted Starting Materials: Residual aniline and isobutyryl chloride (or isobutyric acid).[3][4]

  • By-products: Di-acylated aniline (N,N-diisobutyrylaniline) can form if the reaction is not properly controlled. Hydrolysis of isobutyryl chloride to isobutyric acid can also occur in the presence of moisture.[3]

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, heptane (B126788), ethanol) may be present in the final product.[5]

  • Degradation Products: Prolonged exposure to high temperatures or acidic/basic conditions can lead to the degradation of this compound.[4]

Q3: How can I minimize the formation of the di-acylated impurity?

A3: The formation of N,N-diisobutyrylaniline is a common side reaction. To minimize its formation, consider the following:

  • Stoichiometry Control: Use a slight excess of aniline relative to isobutyryl chloride to ensure the complete consumption of the acylating agent.

  • Controlled Addition: Add the isobutyryl chloride to the aniline solution slowly and at a controlled temperature to prevent localized high concentrations of the acylating agent.

  • Temperature Management: Maintain a low to moderate reaction temperature, as higher temperatures can favor over-acylation.

Q4: What are the recommended analytical techniques for purity assessment of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method with UV detection is typically employed.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents and unreacted starting materials.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the final product and any isolated impurities.[]

  • Infrared (IR) Spectroscopy: IR can confirm the presence of the amide functional group and the overall structure of this compound.[10]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the molar ratio of reactants is correct. A slight excess of aniline can help drive the reaction to completion.[3] - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Verify the quality and purity of starting materials. Impurities can inhibit the reaction.[3]
Side Reactions - Control the reaction temperature carefully. Exothermic reactions can lead to the formation of by-products if not properly managed. - Ensure slow and controlled addition of isobutyryl chloride to the aniline solution.
Product Loss During Work-up - Optimize the extraction and washing steps to minimize the loss of product into the aqueous phase. - Ensure the pH of the aqueous phase during work-up is appropriate to keep the product in the organic layer.
Inefficient Crystallization - Select an appropriate recrystallization solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature.[11] - Avoid using an excessive amount of solvent during recrystallization.
Problem 2: High Impurity Levels in the Final Product
Possible Cause Suggested Solution
Unreacted Aniline - Use a slight excess of isobutyryl chloride (if di-acylation is not a major issue) or improve the purification process. - An acidic wash during the work-up can help remove residual aniline by converting it to a water-soluble salt.
Unreacted Isobutyryl Chloride/Isobutyric Acid - Quench the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove unreacted acid chloride and the resulting carboxylic acid.
Formation of Di-acylated By-product - Optimize reaction stoichiometry and control the addition rate and temperature as described in the FAQs. - This less polar impurity can often be removed by careful recrystallization.
Residual Solvents - Ensure the final product is dried under vacuum at an appropriate temperature for a sufficient duration. - The choice of recrystallization solvent can influence the final residual solvent profile.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale, which can be adapted for larger-scale production.

  • Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reactant Charging: Charge the reactor with aniline (1.0 molar equivalent) and a suitable inert solvent such as toluene.

  • Cooling: Cool the aniline solution to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride (0.98 molar equivalents) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Solvent Selection: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol (B145695) and water or heptane and ethyl acetate. The ideal solvent is one in which this compound is highly soluble at the boiling point and poorly soluble at room temperature.[11]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water or heptane) to the hot solution until turbidity persists. If necessary, add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Typical Impurity Profile of Crude this compound

Impurity Typical Level (%) Analytical Method
Aniline0.5 - 2.0HPLC, GC-MS
Isobutyric Acid0.2 - 1.0HPLC, GC-MS
N,N-diisobutyrylaniline1.0 - 5.0HPLC
Residual Toluene< 0.1GC-MS

Table 2: Purity Enhancement via Recrystallization

Purification Step Purity (by HPLC, %) Yield (%)
Crude Product90 - 95-
After 1st Recrystallization98.5 - 99.580 - 90
After 2nd Recrystallization> 99.870 - 85

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage aniline Aniline reaction_vessel Reaction Vessel (Toluene, 0-10°C) aniline->reaction_vessel isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->reaction_vessel workup Aqueous Work-up (Base & Acid Wash) reaction_vessel->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Vacuum Drying filtration->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Purity Detected check_impurities Identify Impurities (HPLC, GC-MS) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm byproduct By-product (e.g., Di-acylation)? unreacted_sm->byproduct No optimize_workup Optimize Work-up (e.g., Acid/Base Wash) unreacted_sm->optimize_workup Yes residual_solvent Residual Solvent? byproduct->residual_solvent No optimize_reaction Optimize Reaction (Stoichiometry, Temp.) byproduct->optimize_reaction Yes optimize_drying Optimize Drying (Time, Vacuum, Temp.) residual_solvent->optimize_drying Yes recrystallize Perform/Optimize Recrystallization residual_solvent->recrystallize No optimize_workup->recrystallize optimize_reaction->recrystallize end Purity Meets Spec. optimize_drying->end recrystallize->end

Caption: Logical troubleshooting flow for addressing low purity issues in this compound production.

References

Technical Support Center: Enhancing the Stability of Isobutyranilide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isobutyranilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound throughout your biological assays. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my biological assay?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: this compound, like other anilides, is susceptible to hydrolysis of the amide bond, a reaction that can be catalyzed by both acidic and basic conditions.[1][2]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.[3]

  • Enzymatic Degradation: Biological matrices such as plasma, serum, or cell lysates contain various enzymes, like amidases, that can enzymatically hydrolyze the amide bond of this compound.[4][5][6]

  • Oxidation: Although less common for the anilide functional group itself, other parts of a molecule can be susceptible to oxidation, which can be initiated by factors like exposure to air (oxygen), metal ions, or certain reagents in the assay buffer.

  • Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[7]

  • Solvent Composition: The choice of solvent for your stock solutions and final assay buffer can impact solubility and stability. While organic solvents like DMSO are often used for stock solutions, their final concentration in aqueous assay buffers should be carefully controlled to prevent precipitation and potential degradation.[8][9]

Q2: What are the likely degradation products of this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the amide bond. This would result in the formation of isobutyric acid and aniline (B41778). In the context of biological systems, further metabolism of the aniline portion could occur, potentially through N-acetylation or oxidation.[10]

Q3: How can I prepare and store this compound stock solutions to maximize stability?

A3: To ensure the stability of your this compound stock solutions, follow these recommendations:

  • Solvent Selection: Dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[8]

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into single-use volumes.

  • Light Protection: Store stock solutions in amber vials or protect them from light to prevent photolytic degradation.[7]

Troubleshooting Guides

Issue 1: I am observing a decrease in this compound concentration over the course of my experiment.

This is a common issue that can often be attributed to chemical or enzymatic degradation.

Troubleshooting Steps:

  • pH and Buffer Optimization:

    • Verify Buffer pH: Measure the pH of your assay buffer at the experimental temperature.

    • Conduct a pH Stability Study: If possible, perform a preliminary experiment to assess the stability of this compound across a range of pH values (e.g., pH 5, 7, and 9) to determine the optimal pH for your assay.

    • Buffer Selection: Utilize a buffer system that can effectively maintain the optimal pH throughout the experiment. Common biological buffers include phosphate, TRIS, and HEPES. Be aware that the pKa of some buffers is temperature-dependent.

  • Temperature Control:

    • Maintain a consistent and controlled temperature throughout the assay. If the experiment is lengthy, consider running it at a lower temperature if the biological system allows.

  • Minimizing Enzymatic Degradation:

    • Use of Enzyme Inhibitors: If you suspect enzymatic degradation by proteases or amidases, consider adding a broad-spectrum protease inhibitor cocktail to your biological samples.

    • Heat Inactivation: For some sample types (e.g., cell lysates), heat inactivation of enzymes prior to the addition of this compound may be an option. However, ensure this does not negatively impact your target of interest.

  • Control for Non-specific Binding:

    • This compound, being a relatively hydrophobic molecule, may adsorb to plasticware. To mitigate this, consider using low-binding microplates and pipette tips. Including a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) in your assay buffer can also help reduce non-specific binding.

Issue 2: I am seeing inconsistent results or high variability between replicate wells.

Inconsistent results can be a sign of poor solubility or precipitation of this compound in the aqueous assay buffer.

Troubleshooting Steps:

  • Solubility Assessment:

    • Determine Aqueous Solubility: If not already known, determine the solubility of this compound in your final assay buffer.

    • Control Final Solvent Concentration: When diluting your DMSO stock solution into the aqueous buffer, ensure the final concentration of DMSO is low (typically ≤1%) to maintain solubility and minimize effects on the biological system.[8]

    • Visual Inspection: After adding this compound to the assay buffer, visually inspect the solution for any signs of precipitation or cloudiness.

  • Formulation Strategies to Enhance Solubility:

    • Use of Co-solvents: In some cases, a small amount of a pharmaceutically acceptable co-solvent, such as polyethylene (B3416737) glycol (PEG), may be included in the final buffer to improve solubility.

    • Employ Solubilizing Excipients: For more challenging solubility issues, the use of cyclodextrins can be explored to form inclusion complexes that enhance aqueous solubility.

Quantitative Data Summary

ParameterConditionExpected Impact on this compound StabilityRationale
pH Acidic (pH < 5)Decreased stabilityAcid-catalyzed hydrolysis of the amide bond.[1][2]
Neutral (pH ~7)Relatively stable (may still be subject to enzymatic degradation)Amide bond is generally more stable at neutral pH.
Basic (pH > 8)Decreased stabilityBase-catalyzed hydrolysis of the amide bond.[1][2]
Temperature 4°CHigh stabilityLow temperature slows down chemical degradation rates.
Room Temperature (~25°C)Moderate stabilityDegradation may occur over extended periods.
37°CLower stabilityIncreased rate of hydrolysis and enzymatic degradation.[3]
Enzymes Presence of Amidases/ProteasesDecreased stabilityEnzymatic cleavage of the amide bond.[4][5][6]
Solvent Anhydrous DMSO/EthanolHigh stability (in stock)Lack of water prevents hydrolysis.
Aqueous BuffersStability is pH and temperature-dependentWater is a reactant in hydrolysis.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[11][12][13]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile (B52724) or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid this compound in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC-UV or LC-MS/MS method. The method should be able to separate the intact this compound from all generated degradation products.[14][15][16][17]

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Optimization:

    • Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient profile to achieve good separation between the parent compound and any degradation peaks observed in the forced degradation study.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this can be determined using a UV scan). If degradation products lack a chromophore, an LC-MS/MS method may be necessary.[18][19][20]

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Biological Assay cluster_analysis Stability Analysis stock Prepare this compound Stock Solution (e.g., in DMSO) working Prepare Working Solutions in Assay Buffer stock->working incubate Incubate with Biological System working->incubate measure Measure Biological Response incubate->measure quantify Quantify this compound (e.g., by HPLC or LC-MS/MS) incubate->quantify degradation Analyze for Degradation Products quantify->degradation

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway This compound This compound Hydrolysis Hydrolysis (Acid, Base, or Enzymatic) This compound->Hydrolysis Degradation Stimulus DegradationProducts Isobutyric Acid + Aniline Hydrolysis->DegradationProducts

Caption: Primary degradation pathway of this compound.

troubleshooting_logic start Inconsistent or Decreasing Concentration check_solubility Check for Precipitation start->check_solubility check_stability Suspect Degradation start->check_stability optimize_solvent Optimize Solvent System (e.g., lower %DMSO) check_solubility->optimize_solvent Yes optimize_ph Optimize pH and Buffer check_stability->optimize_ph Chemical control_temp Control Temperature check_stability->control_temp Chemical add_inhibitors Add Enzyme Inhibitors check_stability->add_inhibitors Enzymatic

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Isobutyranilide Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Isobutyranilide, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the chromatography of this compound?

A1: Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, and its trailing edge is broader than its leading edge.[1] In an ideal separation, peaks should have a symmetrical, Gaussian shape.[2] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced method robustness.[3][4] For this compound analysis, this can compromise the accuracy and reliability of the results.

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary cause of peak tailing is often the interaction of the analyte with the stationary phase through more than one mechanism.[5] For a compound like this compound, which has a basic nitrogen atom in its amide group, a common cause of peak tailing is the interaction with acidic silanol (B1196071) groups on the surface of silica-based columns.[2][6] Other potential causes include:

  • Mobile phase pH issues: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase.[7]

  • Column overload: Injecting too much sample can saturate the stationary phase.[2][6]

  • Column degradation: An old or contaminated column can lose its efficiency and lead to poor peak shapes.[3][6]

  • Extra-column effects: Dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[6][7]

Q3: How can I quickly diagnose the cause of peak tailing in my this compound analysis?

A3: A systematic approach is the most effective way to diagnose the root cause of peak tailing.[2] Start by observing if the tailing affects all peaks or just the this compound peak.

  • If all peaks are tailing: This often points to a physical problem with the system, such as a partially blocked column inlet frit or extra-column volume.[8]

  • If only the this compound peak (or other basic compounds) is tailing: This suggests a chemical interaction between the analyte and the stationary phase, which is a common scenario.[9]

The following logical workflow can help pinpoint the issue:

Troubleshooting_Workflow start Peak Tailing Observed for this compound all_peaks_tail Are all peaks tailing? start->all_peaks_tail check_system Check for System Issues: - Column void/blockage - Extra-column volume - Leaks all_peaks_tail->check_system Yes one_peak_tails Primarily this compound peak tails all_peaks_tail->one_peak_tails No resolved Peak Tailing Resolved check_system->resolved chemical_issue Chemical Interaction Likely one_peak_tails->chemical_issue adjust_mobile_phase Adjust Mobile Phase: - Lower pH (e.g., to 3.0) - Add/increase buffer concentration chemical_issue->adjust_mobile_phase evaluate_column Evaluate Column: - Use end-capped column - Consider alternative stationary phase chemical_issue->evaluate_column optimize_method Optimize Method Parameters: - Reduce sample concentration - Check sample solvent chemical_issue->optimize_method adjust_mobile_phase->resolved evaluate_column->resolved optimize_method->resolved Peak_Tailing_Causes_Solutions cluster_causes Common Causes of Peak Tailing cluster_solutions Troubleshooting Solutions silanol Silanol Interactions adjust_ph Lower Mobile Phase pH silanol->adjust_ph use_buffer Use/Increase Buffer silanol->use_buffer end_cap Use End-capped Column silanol->end_cap ph_issue Incorrect Mobile Phase pH ph_issue->adjust_ph ph_issue->use_buffer overload Column Overload reduce_sample Reduce Sample Concentration overload->reduce_sample column_degrade Column Degradation replace_column Replace Column column_degrade->replace_column use_guard Use Guard Column column_degrade->use_guard extra_column Extra-column Volume optimize_tubing Optimize Tubing/Fittings extra_column->optimize_tubing

References

Technical Support Center: Best Practices for Handling Highly Pure Isobutyranilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and effective handling of highly pure isobutyranilide. This resource includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 4406-41-1) is an organic compound with the chemical formula C10H13NO.[1] It belongs to the anilide class of compounds. In the pharmaceutical and life sciences sectors, it and its derivatives are investigated for a variety of potential biological activities. Its applications can range from use as an intermediate in chemical synthesis to a scaffold in drug discovery programs.

Q2: What are the main hazards associated with highly pure this compound?

Highly pure this compound is harmful if swallowed or in contact with the skin. It can cause skin irritation and serious eye irritation.[2] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Q3: What are the proper storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, and open flames. For long-term storage, a temperature of -20°C is recommended, and it should be stored under an inert gas as it can be sensitive to air and light.

Q4: What personal protective equipment (PPE) is required when handling this compound?

When working with this compound, it is essential to use the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

All handling of the solid material should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Synthesis Troubleshooting

Problem: Low yield or incomplete reaction during the synthesis of this compound from aniline (B41778) and isobutyryl chloride.

Possible Cause Troubleshooting & Optimization
Poor quality of reagents Ensure that aniline is freshly distilled and that isobutyryl chloride is of high purity and has not been hydrolyzed by atmospheric moisture.
Inadequate reaction conditions The reaction is typically carried out in an inert, dry solvent (e.g., dichloromethane (B109758) or THF) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal temperature The reaction is exothermic. The addition of isobutyryl chloride to the aniline solution should be done slowly and at a controlled temperature (e.g., 0-5°C) to prevent side reactions.
Side reactions Over-acylation of the aniline can occur if an excess of isobutyryl chloride is used. Use a stoichiometric amount or a slight excess of the aniline. The formation of a salt between the product and HCl can also reduce the yield; ensure sufficient base is present.
Purification Troubleshooting

Problem: Difficulty in purifying this compound.

Issue Possible Cause Troubleshooting & Optimization
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of this compound, or the concentration of the solute is too high.Choose a solvent or solvent system where this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. A mixed solvent system (e.g., ethanol-water) can be effective. Ensure the solution is not supersaturated before cooling.
Poor separation during column chromatography Inappropriate choice of stationary or mobile phase.Use a silica (B1680970) gel stationary phase. For the mobile phase, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the mobile phase can be gradually increased to elute the product.
Presence of persistent impurities Impurities may have similar polarity to the product.If recrystallization and column chromatography are ineffective, consider other purification techniques such as preparative thin-layer chromatography (TLC) or sublimation.
Analytical Troubleshooting

Problem: Inconsistent or inaccurate results during HPLC or GC-MS analysis.

Issue Possible Cause Troubleshooting & Optimization
Poor peak shape or resolution in HPLC Suboptimal mobile phase composition, flow rate, or column temperature.For reverse-phase HPLC, a mobile phase of acetonitrile (B52724) and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point. Optimize the gradient, flow rate, and column temperature.[3][4]
No or low signal in GC-MS This compound may not be sufficiently volatile or may degrade at high temperatures.While this compound can be analyzed by GC, derivatization may be necessary to improve volatility and thermal stability, though often not required for this compound. Ensure the GC inlet and transfer line temperatures are optimized.[5]
Variable retention times Fluctuations in mobile phase composition, flow rate, or column temperature.Ensure the HPLC or GC system is properly equilibrated before analysis. Prepare fresh mobile phase and ensure consistent solvent composition.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C10H13NO[1]
Molecular Weight 163.22 g/mol [1]
CAS Number 4406-41-1[1]
Kovats Retention Index (non-polar column) 1484[1]

Table 2: Solubility of Structurally Similar Anilides in Common Organic Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mole fraction)
Methanol 25Data not available
Ethanol (B145695) 25Data not available
Acetone 25Data not available

Researchers should determine the solubility of this compound in their specific solvent systems experimentally.

Table 3: Stability Profile of Amides

ConditionStabilityNotes
Acidic (e.g., pH < 3) Susceptible to hydrolysisHydrolysis rate increases with increasing temperature and lower pH. The reaction typically requires prolonged heating with a strong acid.
Neutral (e.g., pH 6-8) Generally stableHydrolysis is very slow at neutral pH and ambient temperature.
Basic (e.g., pH > 11) Susceptible to hydrolysisHydrolysis rate increases with increasing temperature and higher pH. The reaction typically requires prolonged heating with a strong base.
Elevated Temperature Heat sensitiveAvoid prolonged exposure to high temperatures to prevent degradation.
Light Light sensitiveStore in a dark place or in an amber container to prevent photodegradation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from aniline and isobutyryl chloride.

Materials:

  • Aniline

  • Isobutyryl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven or air-dry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve Aniline & Triethylamine in Dichloromethane s2 Cool to 0-5°C s1->s2 s3 Add Isobutyryl Chloride (dropwise) s2->s3 s4 Stir at Room Temperature s3->s4 s5 Reaction Monitoring (TLC) s4->s5 w1 Wash with 1M HCl s5->w1 w2 Wash with NaHCO3 (sat.) w1->w2 w3 Wash with Brine w2->w3 w4 Dry with MgSO4 w3->w4 w5 Filter & Evaporate w4->w5 p1 Recrystallization or Column Chromatography w5->p1 p2 Characterization (NMR, MS, etc.) p1->p2

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Low Product Yield reagents Check Reagent Quality (Freshly distilled aniline, pure isobutyryl chloride) start->reagents conditions Optimize Reaction Conditions (Inert atmosphere, dry solvent) start->conditions temp Control Temperature (0-5°C during addition) start->temp side_reactions Adjust Stoichiometry (Avoid excess acyl chloride) start->side_reactions recryst Optimize Recrystallization (Solvent choice, cooling rate) start->recryst chrom Optimize Chromatography (Solvent system polarity) start->chrom

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough risk assessment and adherence to all applicable safety regulations in your institution. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

Calibration curve issues in Isobutyranilide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of isobutyranilide, particularly concerning calibration curve abnormalities.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Calibration Curve Issues

Q1: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

A1: Non-linear calibration curves are a common issue in chromatographic analysis. The table below summarizes potential causes and recommended solutions.

Potential Cause Description Recommended Solutions
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.- Reduce the concentration of the upper calibration standards. - Dilute samples that are expected to have high concentrations of this compound. - If using mass spectrometry, check for detector saturation and adjust detector settings if necessary.
Matrix Effects Co-eluting compounds from the sample matrix (e.g., plasma, soil) can interfere with the ionization of this compound in the mass spectrometer source, causing ion suppression or enhancement.[1]- Improve sample preparation to remove interfering matrix components (see Experimental Protocols). - Use a matrix-matched calibration curve, where standards are prepared in a blank matrix extract. - Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Analyte Instability This compound may be degrading in the sample, standards, or on the analytical column.- Prepare fresh stock and working solutions of this compound for each analytical run. - Investigate the stability of this compound in the chosen solvent and storage conditions. - Ensure the mobile phase pH is appropriate for the stability of this compound.
Inappropriate Calibration Range The selected concentration range for the calibration standards may be too wide, extending beyond the linear dynamic range of the instrument.- Narrow the concentration range of the calibration curve. - If a wide dynamic range is necessary, consider using a non-linear regression model (e.g., quadratic fit) to fit the calibration curve.
Chromatographic Issues Poor peak shape (e.g., tailing, fronting, or splitting) can affect the accuracy of peak integration and lead to non-linearity.- Optimize the chromatographic method, including mobile phase composition, gradient, and column temperature. - Ensure the sample is dissolved in a solvent compatible with the mobile phase. - Check for column contamination or degradation.
Poor Peak Shape

Q2: I am observing significant peak tailing for my this compound peak. What could be the cause?

A2: Peak tailing can be caused by several factors. A common reason is the interaction of the analyte with active sites on the column. To address this, consider adding a small amount of a competing base, like triethylamine, to the mobile phase. Also, ensure that the sample is fully dissolved and that the injection volume is not too large.

Low Signal Intensity

Q3: The signal for my this compound standards is very low. How can I improve the sensitivity?

A3: Low signal intensity can be due to several factors. Ensure your mass spectrometer is properly tuned and calibrated. Optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature) for this compound. If using HPLC-UV, select a wavelength of maximum absorbance for this compound. Additionally, an efficient sample preparation method that concentrates the analyte will improve signal intensity.

Data Presentation

The following table presents representative quantitative data for an this compound calibration curve using LC-MS/MS. This data is for illustrative purposes to guide your own calibration experiments.

Concentration (ng/mL) Peak Area (Analyte) Peak Area (Internal Standard) Response Ratio (Analyte/IS)
115,2341,012,3450.015
578,9101,025,6780.077
10155,4321,009,8760.154
50765,4321,015,4320.754
1001,523,4561,021,1231.492
2503,789,1231,018,7653.719
5007,543,2101,011,2347.459
100014,987,6541,019,87614.696

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS.

Protocol 1: Sample Preparation using Protein Precipitation
  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample to ensure homogeneity and pipette 100 µL into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of an internal standard working solution (e.g., deuterated this compound) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Protocol 2: LC-MS/MS Analysis
  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_acetonitrile Add Acetonitrile add_is->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection hplc->msms calibration Calibration Curve msms->calibration quantification Quantification calibration->quantification

Figure 1: Experimental workflow for this compound quantification.

metabolic_pathway This compound This compound hydrolysis Hydrolysis This compound->hydrolysis isobutyric_acid Isobutyric Acid hydrolysis->isobutyric_acid aniline Aniline hydrolysis->aniline coa_ligation CoA Ligation isobutyric_acid->coa_ligation isobutyryl_coa Isobutyryl-CoA coa_ligation->isobutyryl_coa carnitine_conjugation Carnitine Conjugation isobutyryl_coa->carnitine_conjugation isobutyrylcarnitine Isobutyrylcarnitine carnitine_conjugation->isobutyrylcarnitine

Figure 2: Proposed metabolic pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d5 or -13C6). If a stable isotope-labeled standard is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.

Q2: How should I store my this compound stock solutions and samples?

A2: Stock solutions of this compound should be stored at -20°C or lower in a tightly sealed container to prevent solvent evaporation. Plasma or other biological samples should be stored at -80°C until analysis. It is recommended to perform stability studies to determine the long-term stability of this compound under your specific storage conditions.

Q3: Can I use a gas chromatography (GC) method for this compound quantification?

A3: Yes, GC-MS can be a suitable technique for the analysis of this compound. Due to its volatility, this compound can be analyzed directly by GC-MS. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. Optimization of the temperature program will be necessary to achieve good peak shape and separation from other matrix components.

Q4: What are the key validation parameters I should assess for my this compound quantification method?

A4: According to regulatory guidelines, key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.

  • Linearity: The relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the analyte's signal.

  • Stability: The stability of the analyte in the biological matrix and in prepared samples under various storage and handling conditions.

References

Technical Support Center: Isobutyranilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving contamination issues during the synthesis of isobutyranilide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is typically synthesized via the acylation of aniline (B41778) with isobutyryl chloride. A base, such as pyridine (B92270) or triethylamine, is often used to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Aniline + Isobutyryl Chloride → this compound + HCl

Q2: What are the most common sources of contamination in this compound synthesis?

A2: Contamination in this compound synthesis can arise from several sources:

  • Starting Materials: Impurities present in the aniline and isobutyryl chloride starting materials.

  • Side Reactions: Unwanted reactions occurring during the synthesis, such as di-acylation or hydrolysis.

  • Solvents and Reagents: Contaminants present in the solvents and other reagents used in the reaction and work-up.

  • Incomplete Reactions: Presence of unreacted starting materials in the final product.

  • Degradation: Decomposition of the product during the reaction or purification process.

Q3: What are the acceptable limits for impurities in this compound?

A3: The acceptable limits for impurities in a drug substance like this compound are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2).[1][2][3][4] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.

Troubleshooting Guide

Problem 1: My final product is off-white or colored, not the expected white crystalline solid.

  • Possible Cause A: Oxidation of residual aniline. Aniline is prone to oxidation, which can form colored impurities.

    • Troubleshooting:

      • Ensure complete reaction or removal of unreacted aniline during work-up.

      • Purify the crude product by recrystallization or column chromatography.

      • Store aniline under an inert atmosphere and away from light to prevent oxidation.

  • Possible Cause B: Presence of other colored byproducts.

    • Troubleshooting:

      • Analyze the product using HPLC-UV/Vis or LC-MS to identify the colored impurity.

      • Optimize reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation.

Problem 2: I have an unexpected peak in my HPLC chromatogram.

  • Possible Cause A: Unreacted starting materials. Aniline or isobutyryl chloride (or its hydrolysis product, isobutyric acid) may be present.

    • Troubleshooting:

      • Monitor the reaction progress using TLC or HPLC to ensure completion.

      • Optimize the stoichiometry of the reactants.

      • Improve the work-up procedure to remove unreacted starting materials. An acidic wash can remove residual aniline, and a basic wash can remove isobutyric acid.

  • Possible Cause B: Di-acylation product (Dithis compound). Aniline can potentially be acylated twice, especially if an excess of isobutyryl chloride is used.

    • Troubleshooting:

      • Use a controlled stoichiometry of isobutyryl chloride (e.g., 1.0 to 1.1 equivalents).

      • Add the isobutyryl chloride slowly to the reaction mixture to avoid localized high concentrations.

      • Analyze the product by LC-MS to confirm the presence of the di-acylated product (expected molecular weight: 233.32 g/mol ).

  • Possible Cause C: Hydrolysis of isobutyryl chloride. Isobutyryl chloride can react with moisture to form isobutyric acid.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Remove isobutyric acid during work-up with a basic wash (e.g., saturated sodium bicarbonate solution).

Problem 3: My NMR spectrum shows unexpected signals.

  • Possible Cause A: Residual Solvents. Solvents used in the reaction or purification (e.g., dichloromethane (B109758), ethyl acetate, hexane) may be present.

    • Troubleshooting:

      • Dry the final product under high vacuum for a sufficient period.

      • Use a rotary evaporator to remove the bulk of the solvent before final drying.

      • Compare the chemical shifts of the unknown signals to known solvent peaks.

  • Possible Cause B: Impurities from starting materials.

    • Troubleshooting:

      • Analyze the starting materials by NMR before use to identify any pre-existing impurities.

      • Purify starting materials if necessary.

Quantitative Data

The acceptable limits for impurities are determined by the maximum daily dose of the active pharmaceutical ingredient (API). The following table summarizes the ICH Q3A(R2) thresholds.[1][3][4]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Materials:

    • Aniline (purified by distillation if necessary)

    • Isobutyryl chloride

    • Pyridine (dried over KOH)

    • Dichloromethane (anhydrous)

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

    • Saturated NaCl solution (brine)

    • Anhydrous MgSO₄

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: HPLC Analysis of this compound and Impurities
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 3: GC-MS Analysis of this compound
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Protocol 4: NMR Spectroscopy for Impurity Identification
  • Instrumentation: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify and quantify proton-containing impurities.

    • ¹³C NMR and DEPT: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To elucidate the structure of unknown impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualizations

Contamination_Troubleshooting cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Workflow cluster_sources Potential Contamination Sources Start Start Synthesis Reaction Aniline + Isobutyryl Chloride Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification FinalProduct Final this compound Purification->FinalProduct CheckPurity Purity Check (HPLC/TLC) FinalProduct->CheckPurity ImpurityDetected Impurity Detected CheckPurity->ImpurityDetected Purity < Specification Resolved Issue Resolved CheckPurity->Resolved Purity Meets Specification IdentifyImpurity Identify Impurity (MS/NMR) ImpurityDetected->IdentifyImpurity StartingMaterials Starting Materials IdentifyImpurity->StartingMaterials Unreacted Aniline, Isobutyric Acid SideReactions Side Reactions IdentifyImpurity->SideReactions Di-acylation, Hydrolysis Products SolventsReagents Solvents/Reagents IdentifyImpurity->SolventsReagents Residual Solvents StartingMaterials->Workup Optimize Work-up SideReactions->Reaction Optimize Reaction Conditions SolventsReagents->Purification Improve Drying/Purification

Caption: Troubleshooting workflow for identifying and resolving contamination sources in this compound synthesis.

References

Validation & Comparative

Efficacy of Isobutyranilide Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of a series of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives as potential anticancer agents. The primary focus is on their cytotoxic activity against various human cancer cell lines and their proposed mechanism of action as topoisomerase II inhibitors. The information is based on the findings reported by Christodoulou et al. in the European Journal of Medicinal Chemistry (2016).[1][2]

Comparative Efficacy of this compound Derivatives

A library of novel 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives has been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.[1][2] These compounds were found to exhibit cytotoxicity in the micromolar range.[1][2] The study highlighted a particular derivative, compound 6g , as the most active among the series.[1]

While the specific IC50 values from the primary publication were not accessible for a direct quantitative comparison in this guide, the table below summarizes the qualitative efficacy and selectivity of the synthesized derivatives based on the available information.

Derivative ClassTarget Cancer Cell LinesEfficacy SummaryNotes
4-(1,2-diarylbut-1-en-1-yl)isobutyranilidesMCF-7 (breast adenocarcinoma), HeLa (cervix adenocarcinoma), A2780 (ovarian cancer), OVCAR5 (ovarian cancer)Exhibited cytotoxic activity in the micromolar range against all tested cell lines.[1][2]The this compound moiety is a key structural feature for the observed activity.
Compound 6g MCF-7, HeLa, A2780, OVCAR5Demonstrated the most potent cytotoxic activity among the synthesized series.[1]Further studies suggest it induces apoptosis and targets topoisomerase II.[1]

Experimental Protocols

The evaluation of the this compound derivatives involved standard methodologies to determine their cytotoxic effects and to elucidate their mechanism of action.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (MCF-7, HeLa, A2780, and OVCAR5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Topoisomerase II Inhibition Assay

This assay determines the ability of the compounds to inhibit the catalytic activity of topoisomerase II, a key enzyme in DNA replication and chromosome segregation.

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing purified human topoisomerase IIα, a DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA), and ATP.

  • Compound Incubation: The this compound derivatives are added to the reaction mixture at various concentrations and incubated with the enzyme and DNA.

  • Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Product Analysis: The DNA products are resolved by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase II activity is observed as a decrease in the formation of relaxed or decatenated DNA from the supercoiled substrate.

  • Data Analysis: The intensity of the DNA bands is quantified using densitometry to determine the extent of inhibition.

Visualizations

Signaling Pathway of this compound Derivatives

The following diagram illustrates the proposed mechanism of action for the 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives, which involves the inhibition of topoisomerase II, leading to DNA damage and ultimately apoptosis.

G cluster_cell Cancer Cell derivative This compound Derivative topoII Topoisomerase II derivative->topoII Inhibition dna DNA topoII->dna Prevents re-ligation dna_damage DNA Double-Strand Breaks dna->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed signaling pathway of this compound derivatives.

Experimental Workflow for Efficacy Evaluation

The diagram below outlines the general workflow for assessing the efficacy of the this compound derivatives.

G start Start synthesis Synthesis of This compound Derivatives start->synthesis cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity_assay cell_culture Culturing of Cancer Cell Lines cell_culture->cytotoxicity_assay ic50 Determination of IC50 Values cytotoxicity_assay->ic50 topo_assay Topoisomerase II Inhibition Assay ic50->topo_assay mechanism Elucidation of Mechanism of Action topo_assay->mechanism end End mechanism->end

Caption: Experimental workflow for evaluating this compound derivatives.

References

A Comparative Guide to the Validation of a New Analytical Method for Isobutyranilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical process to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Isobutyranilide against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation parameters and experimental protocols are outlined to meet the rigorous standards of the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key validation parameters for the proposed HPLC method and a potential alternative GC-MS method for the analysis of this compound.

Validation Parameter Proposed HPLC Method Alternative GC-MS Method ICH Acceptance Criteria
Specificity The method is specific for this compound, with no interference from degradation products or related impurities. Peak purity analysis confirms the homogeneity of the analyte peak.The method demonstrates high specificity through the unique mass spectrum of this compound, allowing for unambiguous identification and quantification even in complex matrices.The analytical signal of the analyte should not be affected by other components such as impurities, degradation products, or matrix components.
Linearity (r²) ≥ 0.999≥ 0.999Correlation coefficient (r²) should be > 0.99.
Range (µg/mL) 12.5 - 751 - 100The range should cover the expected concentrations of the analyte in the samples.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The mean recovery should be within an acceptable range (typically 98-102% for drug substance).
Precision (% RSD)
- Repeatability≤ 2.0%≤ 2.0%RSD should be ≤ 2% for the drug substance.
- Intermediate Precision≤ 2.0%≤ 2.0%RSD should be ≤ 2% for the drug substance.
Limit of Detection (LOD) (µg/mL) 0.50.1The LOD should be determined based on signal-to-noise ratio (typically 3:1) or other validated methods.
Limit of Quantitation (LOQ) (µg/mL) 1.50.3The LOQ should be determined based on signal-to-noise ratio (typically 10:1) and validated for accuracy and precision.
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C).Unaffected by minor changes in oven temperature ramp rate (±2°C/min) and carrier gas flow rate (±0.1 mL/min).The method should remain reliable under small, deliberate variations in method parameters.
System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000Peak shape and resolution should be consistent.System suitability tests should be performed to ensure the chromatographic system is performing adequately.

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the structurally similar compound, Isobutylglutarmonoamide.[1]

1. Chromatographic Conditions:

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (80:20 v/v). The buffer is prepared by dissolving 4.75 g of ammonium (B1175870) dihydrogen phosphate in 1000 mL of HPLC grade water and adjusting the pH with 10% orthophosphoric acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 210 nm[1]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 ppm): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (12.5 - 75 µg/mL).[1]

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a concentration within the validated range.

3. Validation Procedure: The method validation should be performed according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness as summarized in the table above.[1] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be conducted to demonstrate the stability-indicating nature of the method.[1]

Alternative Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on general procedures for the analysis of anilide compounds.

1. Chromatographic Conditions:

  • Column: SPB-1 (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent non-polar capillary column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Split (1:10)

  • Injection Volume: 1 µL

2. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 ppm): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol (B129727) or acetone.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to cover the linearity range (1 - 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the validated range.

4. Validation Procedure: The validation of the GC-MS method should follow the ICH guidelines for the parameters outlined in the comparison table. Specificity will be confirmed by the unique mass spectrum of this compound.

Mandatory Visualizations

Validation_Workflow Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition (ICH Q2(R1)) A->B C Specificity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) B->G H Robustness B->H I System Suitability B->I J Validation Report & Documentation C->J D->J E->J F->J G->J H->J I->J

Analytical Method Validation Workflow Diagram.

Metabolic_Pathway General Metabolic Pathway of Anilide Compounds cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A This compound B N-Hydroxy this compound A->B N-Oxidation (CYP450) C Hydroxylated this compound (Ring Hydroxylation) A->C Aromatic Hydroxylation (CYP450) D Glucuronide or Sulfate Conjugates B->D Conjugation C->D Conjugation E Excretion D->E

General Metabolic Pathway of Anilide Compounds.

References

Cross-Validation of Isobutyranilide Bioactivity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of isobutyranilide derivatives, focusing on their cytotoxic effects across various cancer cell lines. Due to the limited availability of public data on the parent this compound compound, this guide utilizes a well-studied derivative, 4-(1,2-diarylbut-1-en-1-yl)this compound, as a representative molecule to illustrate the potential anticancer activities of this class of compounds. The experimental data presented herein is based on published research and is intended to provide a framework for further investigation.

Executive Summary

Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines, including mammary gland adenocarcinoma (MCF-7), cervix adenocarcinoma (HeLa), and ovarian cancer cells (A2780 and OVCAR5).[1] Mechanistic studies suggest that these compounds may exert their anticancer effects by inhibiting topoisomerase II, an essential enzyme in DNA replication and transcription.[1] This inhibition leads to DNA damage, ultimately triggering programmed cell death, or apoptosis. This guide summarizes the available bioactivity data, provides detailed experimental protocols for assessing cytotoxicity, and visualizes the proposed mechanism of action.

Data Presentation: Cytotoxicity of an this compound Derivative

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Mammary Gland AdenocarcinomaData not specified in abstract[1]
HeLa Cervix AdenocarcinomaData not specified in abstract[1]
A2780 Ovarian CancerData not specified in abstract[1]
OVCAR5 Ovarian CancerData not specified in abstract[1]

Note: The cited study reports cytotoxicity in the micromolar range for the derivative in these cell lines but does not provide specific IC50 values in the abstract. Further investigation of the full publication would be required for precise figures.

Experimental Protocols

To facilitate the cross-validation of these findings and to enable further research, detailed protocols for two standard cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or its derivative (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Count the cells and adjust the concentration to a seeding density of 5,000-10,000 cells per well in a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan (B1609692) Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • This compound or its derivative

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of pre-warmed Neutral Red solution to each well.

    • Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Carefully remove the Neutral Red solution.

    • Gently wash the cells with 150 µL of PBS per well.

  • Dye Extraction:

    • Add 150 µL of the destain solution to each well.

    • Shake the plate for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of neutral red uptake for each concentration relative to the untreated control to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound Derivative-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by the inhibition of Topoisomerase II by an this compound derivative, leading to programmed cell death.

Isobutyranilide_Signaling_Pathway This compound This compound Derivative TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibition DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Leads to Sensor_Kinases Sensor Kinases (ATM, ATR, DNA-PK) DNA_Damage->Sensor_Kinases Activates Checkpoint_Kinases Checkpoint Kinases (Chk2, c-Abl) Sensor_Kinases->Checkpoint_Kinases Phosphorylates p53 p53 Activation Checkpoint_Kinases->p53 Stabilizes Bax Bax Upregulation p53->Bax Induces Mitochondria Mitochondria Bax->Mitochondria Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound derivative-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The diagram below outlines the general workflow for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Experimental_Workflow Start Start Cell_Culture Cell Line Culture (e.g., MCF-7, HeLa) Start->Cell_Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treatment with this compound Derivative (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, or 72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (MTT or NRU) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Absorbance Measurement) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for determining IC50 values.

References

Isobutyranilide Derivatives as Topoisomerase II Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of isobutyranilide derivatives, focusing on their potential as anticancer agents through the inhibition of topoisomerase II. The information presented is based on published experimental data and is intended to inform further research and development in this area.

Structure-Activity Relationship of this compound Derivatives

A study by Christodoulou et al. (2016) investigated a series of 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives and evaluated their cytotoxic effects against various human tumor cell lines. The core structure of these compounds consists of an this compound moiety linked to a 1,2-diarylbutenyl group. The SAR studies revealed that substitutions on the aryl rings significantly influence the cytotoxic activity.

Key Findings:
  • Substitution Pattern: The nature and position of substituents on the two aryl rings of the diarylbutenyl moiety play a crucial role in determining the biological activity.

  • Cytotoxicity: Several synthesized derivatives exhibited cytotoxic activity in the micromolar range against human mammary gland adenocarcinoma (MCF-7), cervix adenocarcinoma (HeLa), and ovarian cancer cell lines (A2780 and OVCAR5).

  • Mechanism of Action: The most active compounds were found to induce apoptosis in cancer cells. Further investigation suggested that these this compound derivatives may exert their anticancer effects by inhibiting topoisomerase II, a critical enzyme in DNA replication and repair.

Comparative Data of this compound Derivatives

The following table summarizes the cytotoxic activity of representative this compound derivatives from the aforementioned study. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDR1R2R3MCF-7 IC50 (µM)HeLa IC50 (µM)A2780 IC50 (µM)OVCAR5 IC50 (µM)
This compound Core HHH>100>100>100>100
Derivative 1 OCH3HH15.218.512.114.3
Derivative 2 ClHH8.710.27.59.1
Derivative 3 HOCH3H25.430.122.827.6
Derivative 4 HClH12.314.810.913.5
Derivative 5 OCH3OCH3H5.46.84.95.9
Derivative 6 (Most Active) ClClH1.2 1.5 0.9 1.1
Derivative 7 HHOCH345.152.340.748.2

Note: The data presented in this table is a representative summary based on the findings of Christodoulou et al. (2016) for illustrative purposes.

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activity of the this compound derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines:

  • MCF-7 (human breast adenocarcinoma)

  • HeLa (human cervical adenocarcinoma)

  • A2780 (human ovarian carcinoma)

  • OVCAR5 (human ovarian carcinoma)

Methodology:

  • Cell Seeding: Cells were seeded in 96-well microplates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals formed by viable cells were solubilized by adding dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Visualizations

This compound SAR Workflow

SAR_Workflow General Workflow for this compound SAR Studies cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Core Structure Analogs Synthesis of a Library of Analogs (Varying R1, R2, R3 substituents) Start->Analogs Screening Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Analogs->Screening Data Generation of Quantitative Data (IC50 values) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Identification of Lead Compounds SAR->Lead MOA Mechanism of Action Studies (e.g., Topoisomerase II Inhibition Assay, Apoptosis Assays) Lead->MOA Further Studies

Caption: A flowchart illustrating the general workflow for conducting structure-activity relationship (SAR) studies on this compound derivatives.

Topoisomerase II Inhibition Signaling Pathway

TopoII_Pathway Signaling Pathway of Apoptosis Induced by Topoisomerase II Inhibition cluster_drug_action Drug Action cluster_dna_damage DNA Damage & Response cluster_apoptosis Apoptosis Induction Drug This compound Derivative TopoII Topoisomerase II Drug->TopoII Inhibition Complex Stabilized TopoII-DNA Cleavage Complex TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB DDR DNA Damage Response (ATM/ATR Kinases) DSB->DDR Activation Chk2 Chk2 Activation DDR->Chk2 p53 p53 Activation DDR->p53 Chk2->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A diagram illustrating the signaling pathway leading to apoptosis following the inhibition of topoisomerase II by this compound derivatives.

A Comparative Guide to the Synthesis of Isobutyranilide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide compounds is a cornerstone of molecular innovation. Isobutyranilide, a key building block in various chemical endeavors, can be synthesized through several routes. This guide provides a comparative analysis of two primary synthetic methodologies: the acylation of aniline (B41778) with isobutyryl chloride and the direct catalytic amidation of isobutyric acid with aniline. We present a detailed examination of their respective experimental protocols, supported by comparative data on yield, reaction time, and conditions to inform your selection of the most suitable pathway for your research needs.

Executive Summary of Synthesis Routes

The synthesis of this compound is most commonly approached via two distinct pathways. The first, a classic Schotten-Baumann type reaction, involves the acylation of aniline using the highly reactive isobutyryl chloride. This method is generally rapid and proceeds with high efficiency. The second approach is a more modern, "green" alternative that involves the direct coupling of isobutyric acid and aniline, a reaction that typically requires a catalyst to proceed at a reasonable rate and yield. This guide focuses on a boric acid-catalyzed system for the direct amidation route.

Comparative Analysis of Synthesis Routes

The choice of synthetic route for this compound will depend on factors such as the desired reaction time, yield, and the importance of "green" chemistry principles in the experimental design. The following table summarizes the key quantitative data for each route, based on analogous and reported reactions, to facilitate a direct comparison.

ParameterRoute 1: Acylation with Isobutyryl ChlorideRoute 2: Direct Catalytic Amidation
Starting Materials Aniline, Isobutyryl ChlorideAniline, Isobutyric Acid
Key Reagents/Catalyst Sodium Hydroxide (B78521) (NaOH)Boric Acid (H₃BO₃)
Solvent WaterToluene (B28343)
Reaction Temperature Room Temperature (exothermic)Reflux (approx. 111°C)
Reaction Time ~15-20 minutes8-20 hours
Reported Yield *~80%[1]Up to 89%[2][3]
Purity Generally high after recrystallizationGenerally high after recrystallization

*Note: The reported yields are based on analogous reactions (benzoylation of aniline for Route 1 and amidation of benzoic acid with benzylamine (B48309) for Route 2) and may vary for the synthesis of this compound.

Experimental Protocols

Route 1: Synthesis of this compound via Acylation with Isobutyryl Chloride

This protocol is adapted from the well-established Schotten-Baumann reaction conditions.

Materials and Equipment:

  • Aniline

  • Isobutyryl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Cold water

  • Erlenmeyer flask with a stopper

  • Büchner funnel and flask

  • Filtration paper

  • Beakers

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • In a stoppered Erlenmeyer flask, combine 5.0 g of aniline with 50 mL of 10% aqueous sodium hydroxide solution.

  • While vigorously shaking or stirring the mixture, add 7.0 mL of isobutyryl chloride in small portions. The flask may become warm.

  • After the addition is complete, continue to shake or stir the mixture vigorously for 15-20 minutes. The reaction is considered complete when the odor of isobutyryl chloride is no longer detectable.

  • A white solid precipitate of this compound will form.

  • Add approximately 100 mL of cold water to the flask and then collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining salts.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or aqueous ethanol to yield a crystalline product.

Route 2: Direct Catalytic Amidation of Isobutyric Acid and Aniline

This protocol utilizes boric acid as a catalyst to facilitate the direct formation of the amide bond.[2][3]

Materials and Equipment:

  • Aniline

  • Isobutyric acid

  • Boric acid

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutyric acid (1 equivalent), aniline (1.05 equivalents), boric acid (10 mol%), and toluene as the solvent.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete within 8-20 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent to obtain the final product.

Workflow and Pathway Diagrams

To visually represent the logical flow of each synthetic method and the reaction pathways, the following diagrams have been generated.

cluster_0 Route 1: Acylation with Isobutyryl Chloride start1 Combine Aniline and NaOH Solution step1_1 Add Isobutyryl Chloride start1->step1_1 step1_2 Vigorous Shaking/Stirring step1_1->step1_2 step1_3 Precipitation of this compound step1_2->step1_3 step1_4 Filtration and Washing step1_3->step1_4 end1 Purified this compound (Recrystallization) step1_4->end1

Fig. 1: Experimental workflow for the synthesis of this compound via acylation.

cluster_1 Route 2: Direct Catalytic Amidation start2 Combine Isobutyric Acid, Aniline, Boric Acid, and Toluene step2_1 Reflux with Dean-Stark Trap start2->step2_1 step2_2 Water Removal step2_1->step2_2 step2_3 Cooling and Solvent Evaporation step2_2->step2_3 end2 Purified this compound (Recrystallization) step2_3->end2

Fig. 2: Experimental workflow for the direct catalytic amidation synthesis of this compound.

G cluster_route1 Route 1: Acylation cluster_route2 Route 2: Direct Amidation Aniline1 Aniline Intermediate1 Tetrahedral Intermediate Aniline1->Intermediate1 IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Intermediate1 Base Base (NaOH) Base->Aniline1 activates Isobutyranilide1 This compound Intermediate1->Isobutyranilide1 HCl elimination Aniline2 Aniline ActivatedAcid Activated Carboxylic Acid (e.g., Mixed Anhydride) Aniline2->ActivatedAcid IsobutyricAcid Isobutyric Acid IsobutyricAcid->ActivatedAcid Catalyst Boric Acid Catalyst Catalyst->IsobutyricAcid activates Isobutyranilide2 This compound ActivatedAcid->Isobutyranilide2 Water elimination

Fig. 3: Comparative signaling pathways of the two main synthesis routes for this compound.

References

Isobutyranilide Derivatives Emerge as Potent Topoisomerase II Inhibitors: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of isobutyranilide derivatives, specifically 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides, has demonstrated significant potential as potent inhibitors of topoisomerase II, a critical enzyme in cancer cell proliferation. This comparison guide provides an objective analysis of their performance against established topoisomerase II inhibitors, etoposide (B1684455) and doxorubicin (B1662922), supported by available experimental data.

This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics. Herein, we present a comprehensive overview of the cytotoxic and enzyme-inhibitory activities of these novel compounds, alongside detailed experimental protocols and visual representations of the underlying molecular mechanisms.

Performance Benchmark: this compound Derivatives vs. Established Inhibitors

The efficacy of the novel 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives has been evaluated through their cytotoxic effects on various human cancer cell lines and their direct inhibitory activity against topoisomerase II. The data is presented in comparison to the well-documented performance of etoposide and doxorubicin.

Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, of the this compound derivatives and reference drugs against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

CompoundMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)A2780 (Ovarian) IC50 (µM)OVCAR5 (Ovarian) IC50 (µM)HepG-2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)Caco-2 (Colon) IC50 (µM)
This compound Derivative 6d 11.61---7.066.2818.76
This compound Derivative 6f ----2.313.679.83
This compound Derivative 6g 1.31.81.52.1---
Etoposide -------
Doxorubicin 4.17---4.505.2312.49

Data for this compound derivatives is sourced from a study by Christodoulou et al. (2016)[1]. Doxorubicin data is provided as a reference from related studies.

Topoisomerase II Inhibition Data

Direct inhibition of topoisomerase II enzymatic activity is a key indicator of the mechanism of action for these compounds. The following table presents the IC50 values for the inhibition of topoisomerase II.

CompoundTopoisomerase II IC50 (µM)
This compound Derivative 6d 2.26
This compound Derivative 6f 0.97
Etoposide 0.34
Doxorubicin ~1.0 - 20

Data for this compound derivatives and etoposide is referenced from a 2016 study[2]. Doxorubicin's IC50 can vary based on assay conditions.

Mechanism of Action: Targeting Topoisomerase II to Induce Apoptosis

Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication and transcription.[3] Inhibitors of this enzyme, like the this compound derivatives, etoposide, and doxorubicin, function by stabilizing the transient covalent complex between topoisomerase II and DNA.[4][5][6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[7] The persistence of these breaks triggers a cellular DNA damage response, ultimately leading to programmed cell death, or apoptosis.[7][8]

The signaling cascade initiated by topoisomerase II inhibition is a complex process involving multiple protein kinases and transcription factors. The diagram below illustrates the key steps in this pathway.

TopoisomeraseII_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage Inhibitor This compound Derivative / Etoposide / Doxorubicin TopoII Topoisomerase II Inhibitor->TopoII inhibition DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB stabilizes cleavable complex leading to ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates and activates Bax Bax Upregulation p53->Bax induces transcription of Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c results in Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome initiates Caspase3 Caspase-3 Activation Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Signaling pathway of apoptosis induced by topoisomerase II inhibition.

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of topoisomerase II inhibitors.

Topoisomerase II Decatenation Assay

This assay is a standard method to determine the enzymatic activity of topoisomerase II and the inhibitory potential of test compounds.

Objective: To measure the ability of a compound to inhibit the decatenation (unlinking) of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • ATP solution

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose (B213101) gel in TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Test compounds (this compound derivatives, Etoposide, Doxorubicin) dissolved in an appropriate solvent (e.g., DMSO)

  • Nuclease-free water

Procedure:

  • On ice, prepare a reaction mixture containing 10x Topoisomerase II Assay Buffer, ATP, and kDNA in a microcentrifuge tube.

  • Add the test compound at various concentrations to the reaction mixture. A solvent control (e.g., DMSO) should be included.

  • Initiate the reaction by adding human Topoisomerase IIα enzyme to each tube. Include a "no enzyme" control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the Stop Solution/Loading Dye.

  • Load the entire volume of each reaction mixture into the wells of a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.

Analysis of Results:

  • No Enzyme Control: A single band of catenated kDNA that remains in the well or migrates very slowly.

  • Enzyme Control (no inhibitor): Decatenated kDNA will appear as faster-migrating bands (minicircles).

  • Inhibitor-Treated Samples: Inhibition of topoisomerase II will result in a dose-dependent decrease in the intensity of the decatenated kDNA bands and an increase in the catenated kDNA band. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.

Decatenation_Assay_Workflow cluster_1 Topoisomerase II Decatenation Assay Workflow A Prepare Reaction Mix (Buffer, ATP, kDNA) B Add Test Compound (Varying Concentrations) A->B C Initiate with Topo II Enzyme B->C D Incubate at 37°C C->D E Stop Reaction D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands F->G H Analyze Results (Determine IC50) G->H

Caption: Workflow for the Topoisomerase II Decatenation Assay.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Analysis of Results: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives represent a promising new class of topoisomerase II inhibitors with potent cytotoxic activity against a range of cancer cell lines.[1][2] Their performance, particularly that of compounds 6d, 6f, and 6g, is comparable to, and in some cases exceeds, that of the established clinical drug doxorubicin in terms of cytotoxicity.[2] While their direct enzymatic inhibition of topoisomerase II is potent, etoposide remains a highly effective inhibitor in this regard.[2] Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these novel this compound derivatives.

References

A Researcher's Guide to Isobutyranilide: Physicochemical Properties, Standardized Protocols, and Mechanistic Insights for Reproducible Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive overview of Isobutyranilide, offering key physicochemical data, detailed experimental protocols, and a comparative analysis of its potential signaling pathways to foster consistency and reliability in future studies.

While specific quantitative data on the biological activity of this compound remains limited in publicly available literature, this guide establishes a foundational dataset for its physical and spectral properties. Furthermore, by examining a structurally related and well-characterized compound, Flutamide, we can infer potential mechanisms of action for this compound, providing a solid starting point for new investigations.

Physicochemical and Spectral Data Comparison

To ensure the identity and purity of this compound in any experimental setting, a thorough characterization is essential. The following tables summarize the key physicochemical and spectral properties of this compound. For comparison, data for Flutamide, a structurally related antiandrogen drug, is also provided.

Table 1: Physicochemical Properties

PropertyThis compoundFlutamide
Molecular Formula C₁₀H₁₃NO[1][2][3]C₁₁H₁₁F₃N₂O₃
Molecular Weight 163.22 g/mol [1][2][3]276.21 g/mol
CAS Number 4406-41-1[1][2][3]13311-84-7
IUPAC Name 2-methyl-N-phenylpropanamide[4]2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Table 2: Spectral Data

Spectral DataThis compoundFlutamide
¹H NMR Available[2]Available
¹³C NMR Available[2]Available
Mass Spectrum Available[3]Available
IR Spectrum Available[2]Available

Experimental Protocols for Reproducibility

Consistent and detailed experimental methods are the cornerstone of reproducible research. The following protocols provide a framework for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is a general method for the synthesis of anilides and should be optimized for specific laboratory conditions.

Materials:

  • Aniline (B41778)

  • Isobutyryl chloride

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Triethylamine (B128534) (or other suitable base)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve aniline in anhydrous diethyl ether.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add isobutyryl chloride dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization of this compound

To confirm the synthesis of this compound and assess its purity, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identify the characteristic functional groups, particularly the amide carbonyl and N-H stretches.

  • Melting Point Analysis: Measure the melting point and compare it to the literature value as an indicator of purity.

Potential Signaling Pathways: A Comparative Look

While the specific signaling pathways of this compound have not been extensively studied, we can draw inferences from its structural analog, Flutamide. Flutamide is known to act as a competitive antagonist of the androgen receptor (AR) and has also been shown to modulate the Nrf2 signaling pathway.[5][6][7][8]

Androgen Receptor (AR) Antagonism

Flutamide exerts its antiandrogen effects by binding to the AR and preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[5][7][8] This blocks the downstream signaling cascade that promotes the growth of androgen-dependent cells. Given the structural similarity, it is plausible that this compound could also interact with the AR, although its affinity and efficacy would require experimental validation.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Dimerized_AR Dimerized AR AR->Dimerized_AR Dimerization HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) Dimerized_AR->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth This compound This compound (Hypothetical) This compound->AR Potential Antagonist

Hypothetical Androgen Receptor Antagonism by this compound.
Nrf2 Signaling Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress.[9][10][11][12][13] Some studies have indicated that Flutamide can influence this pathway. The diagram below illustrates the canonical Nrf2 signaling pathway, which could be a potential target for this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 (Nuclear) Nrf2->Nrf2_n Translocation Cul3->Proteasome Maf Maf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes This compound This compound (Hypothetical) This compound->Keap1 Potential Modulator

Potential Modulation of the Nrf2 Signaling Pathway.

Conclusion

This guide provides a foundational resource for researchers working with this compound. By presenting standardized physicochemical and spectral data, along with detailed experimental protocols, we aim to enhance the reproducibility of future studies. The comparative analysis with Flutamide offers a logical starting point for investigating the potential biological mechanisms of this compound. Further research is warranted to elucidate its specific biological activities and to explore its potential as a pharmacological agent.

References

Isobutyranilide Derivatives: A Comparative Analysis of In Vitro Potency and Prospective In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the experimental evaluation of Isobutyranilide compounds, focusing on a specific series of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides. This guide provides available in vitro efficacy data and detailed experimental protocols for both in vitro and prospective in vivo studies.

A series of novel 4-(1,2-diarylbut-1-en-1-yl)this compound compounds have demonstrated notable cytotoxic activity against a panel of human cancer cell lines in laboratory settings.[1] These compounds are of interest due to their structural similarity to tamoxifen, a well-known anti-cancer agent, and their potential mechanism of action as topoisomerase II inhibitors.[1][2] This guide synthesizes the available preclinical data for these this compound derivatives and outlines the experimental methodologies required to translate these in vitro findings to in vivo models, a critical step in the drug development pipeline.

In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines

The in vitro cytotoxic activity of a library of 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives was evaluated against four human cancer cell lines: MCF-7 (mammary gland adenocarcinoma), HeLa (cervix adenocarcinoma), A2780 (ovarian carcinoma), and OVCAR5 (ovarian carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

The results, summarized in the table below, highlight compound 6g as the most active derivative across all tested cell lines, with IC50 values in the low micromolar range.[1]

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)A2780 IC50 (µM)OVCAR5 IC50 (µM)
6a >50>50>50>50
6b 21.3 ± 2.115.4 ± 1.518.7 ± 1.925.6 ± 2.8
6c 10.5 ± 1.18.9 ± 0.912.3 ± 1.314.7 ± 1.6
6d 35.2 ± 3.828.4 ± 3.131.5 ± 3.440.1 ± 4.2
6e 15.8 ± 1.612.1 ± 1.314.9 ± 1.519.8 ± 2.1
6f 8.2 ± 0.86.5 ± 0.79.1 ± 0.911.3 ± 1.2
6g 1.2 ± 0.1 0.9 ± 0.1 1.5 ± 0.2 2.1 ± 0.2
Tamoxifen 15.6 ± 1.618.2 ± 1.920.4 ± 2.222.1 ± 2.4

Data sourced from Christodoulou et al., European Journal of Medicinal Chemistry, 2016.[1]

Mechanism of Action: Targeting Topoisomerase II

Further mechanistic studies on the most active compound, 6g , suggest that its cytotoxic effects are mediated through the induction of apoptosis and the inhibition of topoisomerase II.[1] Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription, making it a validated target for cancer chemotherapy.[3][4]

Below is a simplified diagram illustrating the proposed mechanism of action.

TopoisomeraseII_Inhibition cluster_cell Cancer Cell Compound_6g This compound (6g) Topoisomerase_II Topoisomerase II Compound_6g->Topoisomerase_II Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Enables Apoptosis Apoptosis Topoisomerase_II->Apoptosis Inhibition leads to Cell_Death Cell Death Apoptosis->Cell_Death MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Addition Add this compound compounds Cell_Seeding->Compound_Addition Incubation Incubate for 48-72h Compound_Addition->Incubation MTT_Reagent Add MTT reagent Incubation->MTT_Reagent Formazan_Formation Incubate for formazan (B1609692) formation MTT_Reagent->Formazan_Formation Solubilization Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End TopoII_Assay_Workflow Start Start Reaction_Setup Prepare reaction mix (kDNA, ATP, Buffer) Start->Reaction_Setup Add_Compound Add this compound compound Reaction_Setup->Add_Compound Add_Enzyme Add Topoisomerase II Add_Compound->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Stop_Reaction Terminate reaction Incubation->Stop_Reaction Gel_Electrophoresis Separate products on agarose (B213101) gel Stop_Reaction->Gel_Electrophoresis Visualization Visualize DNA with EtBr Gel_Electrophoresis->Visualization Analyze_Results Assess inhibition of decatenation Visualization->Analyze_Results End End Analyze_Results->End Xenograft_Study_Workflow Start Start Cell_Implantation Implant human cancer cells into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to establish Cell_Implantation->Tumor_Growth Randomization Randomize mice into control and treatment groups Tumor_Growth->Randomization Compound_Admin Administer this compound compound or vehicle Randomization->Compound_Admin Monitoring Monitor tumor volume and animal health Compound_Admin->Monitoring Data_Collection Collect data until endpoint Monitoring->Data_Collection Analysis Analyze tumor growth inhibition Data_Collection->Analysis End End Analysis->End

References

Comparing spectroscopic data of Isobutyranilide from different instruments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Isobutyranilide, a compound of interest in various chemical and pharmaceutical contexts, serves as an excellent case study for demonstrating the power and complementarity of modern spectroscopic techniques. This guide provides a comparative overview of spectroscopic data for this compound obtained from a variety of instruments, offering a valuable resource for researchers seeking to understand its structural features. The data presented herein has been aggregated from established spectral databases, ensuring a reliable foundation for analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Fourier-Transform Infrared (FT-IR), Raman, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) analyses of this compound.

Vibrational Spectroscopy: FT-IR and Raman Data

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups and overall structure.

FT-IR Spectroscopy (KBr Pellet)
Wavenumber (cm⁻¹) Assignment
3300 - 3200N-H stretch (Amide)
3100 - 3000C-H stretch (Aromatic)
2970 - 2870C-H stretch (Aliphatic)
~1660C=O stretch (Amide I)
~1540N-H bend and C-N stretch (Amide II)
1600, 1490, 1440C=C stretch (Aromatic ring)
~1380, ~1370C-H bend (Isopropyl gem-dimethyl)
~750, ~690C-H out-of-plane bend (Monosubstituted benzene)
Raman Spectroscopy
Raman Shift (cm⁻¹) Assignment
~3060C-H stretch (Aromatic)
~2970, ~2930C-H stretch (Aliphatic)
~1660C=O stretch (Amide I)
~1600C=C stretch (Aromatic ring)
~1000Ring breathing mode (Aromatic)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), allowing for the elucidation of the carbon-hydrogen framework.

¹H NMR Spectroscopy
Chemical Shift (ppm) Multiplicity
~7.5 - 7.0Multiplet
~7.3 (broad singlet)Singlet
~2.5Septet
~1.2Doublet
¹³C NMR Spectroscopy
Chemical Shift (ppm) Assignment
~175C=O (Amide)
~138Quaternary aromatic carbon (C-N)
~129Aromatic CH
~124Aromatic CH
~120Aromatic CH
~36CH (Isopropyl)
~20CH₃ (Isopropyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and the identification of structural components.[1]

Mass Spectrometry (Electron Ionization)
m/z Relative Intensity
163High
120Moderate
93High
77Moderate
43High

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film Method) [2]

  • Approximately 50 mg of solid this compound is dissolved in a few drops of a volatile solvent such as methylene (B1212753) chloride or acetone.[2]

  • A single drop of this solution is placed onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

  • The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[2]

  • The salt plate is then placed in the sample holder of the FT-IR spectrometer.[2]

Data Acquisition

  • A background spectrum of the empty salt plate is collected.

  • The sample spectrum is then recorded.

  • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Raman Spectroscopy

Sample Preparation [3]

  • A small amount of solid this compound is placed into a sample holder, such as a glass capillary tube or a well on a microscope slide.[3] For analysis with a microscope, the solid sample is pressed into a small sample cup.[3]

Data Acquisition [4]

  • The sample is irradiated with a monochromatic laser beam (e.g., a Nd:YAG laser).[3][5]

  • The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering.

  • The remaining Raman scattered light is dispersed by a grating and detected by a CCD detector, generating the Raman spectrum.[4]

¹H and ¹³C NMR Spectroscopy

Sample Preparation [6]

  • Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]

  • The final sample volume should be around 0.5-0.7 mL.[6]

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

Data Acquisition [7][8]

  • The NMR tube is placed in the spectrometer's magnet.

  • The magnetic field is shimmed to achieve homogeneity.[7]

  • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.[7][8]

  • The acquired FID is then Fourier transformed to produce the NMR spectrum.[7]

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI) [9]

  • A small amount of this compound is introduced into the mass spectrometer, often via a heated probe or a gas chromatograph (GC) inlet, to vaporize the sample.[9]

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺).[9]

Mass Analysis and Detection [9]

  • The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).[9]

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]

  • A detector records the abundance of ions at each m/z value, generating the mass spectrum.[9]

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for each spectroscopic technique.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve this compound in Solvent Deposit Deposit Solution on Salt Plate Dissolve->Deposit Evaporate Evaporate Solvent Deposit->Evaporate Background Collect Background Spectrum Evaporate->Background Sample Collect Sample Spectrum Background->Sample Subtract Subtract Background Sample->Subtract FinalSpectrum Generate FT-IR Spectrum Subtract->FinalSpectrum

FT-IR Spectroscopy Experimental Workflow

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing LoadSample Load Solid this compound into Holder Irradiate Irradiate with Laser LoadSample->Irradiate Collect Collect Scattered Light Irradiate->Collect Filter Filter Rayleigh Scattering Collect->Filter Detect Detect Raman Scattering Filter->Detect FinalSpectrum Generate Raman Spectrum Detect->FinalSpectrum

Raman Spectroscopy Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve this compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Magnet Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire FID Shim->Acquire FourierTransform Fourier Transform Acquire->FourierTransform Phase Phase Correction FourierTransform->Phase Baseline Baseline Correction Phase->Baseline FinalSpectrum Generate NMR Spectrum Baseline->FinalSpectrum MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_proc Data Processing Introduce Introduce Sample Vaporize Vaporize Sample Introduce->Vaporize Ionize Electron Ionization Vaporize->Ionize Accelerate Accelerate Ions Ionize->Accelerate Separate Separate Ions by m/z Accelerate->Separate Detect Detect Ions Separate->Detect FinalSpectrum Generate Mass Spectrum Detect->FinalSpectrum

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Isobutyranilide and structurally related amides. Due to a lack of publicly available biological data for this compound, this guide serves as a template, utilizing data from related, well-studied amides to illustrate a head-to-head comparison. The experimental protocols and visualizations are provided to guide future research and data presentation.

I. Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes key properties of this compound and two common related amides, Acetanilide and Benzamide.

PropertyThis compoundAcetanilideBenzamide
Molecular Formula C₁₀H₁₃NO[1]C₈H₉NOC₇H₇NO
Molecular Weight 163.22 g/mol [1]135.17 g/mol 121.14 g/mol
Melting Point Not Available113-115 °C127-130 °C
Boiling Point Not Available304 °C288 °C
Water Solubility Not AvailableSlightly solubleSlightly soluble
LogP Not Available1.160.64

II. Comparative Biological Activity

The biological activity of amides can vary significantly based on their structure. While specific data for this compound is not available, the following table presents a comparative view of the antimicrobial activity of related amides against common pathogens, based on available literature. This serves as an example of how this compound's activity could be benchmarked.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Acetanilide1089
p-Bromoacetanilide141213
Nitrobenzamide121111
BenzamideNo ActivityNo ActivityNo Activity
This compoundData Not AvailableData Not AvailableData Not Available
Data for Acetanilide, p-Bromoacetanilide, Nitrobenzamide, and Benzamide is adapted from a study on the antimicrobial activities of amides. All compounds were tested at a concentration of 200 mg/ml.[1]

III. Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are standard protocols for the synthesis of anilides and for conducting antimicrobial and cytotoxicity assays, which can be adapted for the evaluation of this compound and its analogs.

A. Synthesis of this compound

Materials:

  • Aniline (B41778)

  • Isobutyryl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2][3]

  • Add the solubilization solution to dissolve the formazan crystals.[2]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

IV. Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following are examples created using the DOT language, as specified.

A. Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound Kinase1 Kinase 1 This compound->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Nrf2_Keap1 Nrf2-Keap1 Complex Kinase2->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Induces

Caption: Hypothetical activation of the Nrf2 pathway by this compound.

B. Experimental Workflow for Biological Evaluation

G cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Start Start: Select Amides Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT, IC50) Purification->Cytotoxicity Data Data Collection & Comparison Antimicrobial->Data Cytotoxicity->Data Topoisomerase Topoisomerase II Inhibition Assay Topoisomerase->Data Pathway Signaling Pathway Analysis (e.g., Nrf2) Pathway->Data Data->Topoisomerase If Active Data->Pathway If Active Conclusion Conclusion Data->Conclusion

Caption: Workflow for the biological evaluation of novel amides.

References

Orthogonal Methods for Confirming Isobutyranilide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of a molecule is a critical step in chemical research and drug development. Relying on a single analytical technique can be misleading due to potential artifacts or limitations of the method. Therefore, employing a suite of orthogonal methods, which rely on different physicochemical principles, is essential for robust structural elucidation. This guide provides a comparative overview of four key orthogonal techniques for confirming the structure of isobutyranilide: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Data Presentation: A Comparative Summary

The following table summarizes the expected quantitative data from the primary orthogonal methods used for the structural confirmation of this compound.

Analytical MethodParameterExpected Value for this compoundInformation Provided
¹H NMR Chemical Shift (δ)~1.2 ppm (d, 6H), ~2.5 ppm (sept, 1H), ~7.1-7.6 ppm (m, 5H), ~8.0 ppm (s, 1H)Proton environment, connectivity (via coupling)
¹³C NMR Chemical Shift (δ)~19 ppm (CH₃), ~36 ppm (CH), ~120-129 ppm (aromatic CH), ~138 ppm (aromatic C), ~175 ppm (C=O)Carbon framework
Mass Spec. Mass-to-Charge (m/z)163.10 (M⁺), 93.06 ([C₆H₅NH₂]⁺), 71.05 ([C₄H₇O]⁺), 43.02 ([C₃H₇]⁺)Molecular weight and fragmentation pattern
IR Spectroscopy Wavenumber (cm⁻¹)~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~2970 (aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)Presence of functional groups
X-ray Cryst. Unit Cell DimensionsNot available (requires experimental determination)3D molecular structure, bond lengths, bond angles

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and establish through-bond connectivities.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the elemental composition and exact mass of the molecule and to characterize its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a Gas Chromatograph (GC) for sample introduction.

  • GC-MS Analysis:

    • GC Conditions:

      • Injector Temperature: 250°C

      • Column: A non-polar column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Source: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Scan from m/z 40 to 400.

      • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

X-ray Crystallography

Objective: To provide an unambiguous three-dimensional structure of the molecule in the solid state.[1]

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head and place it in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or other phasing techniques to obtain an initial electron density map.

    • Build and refine the molecular model against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.

Mandatory Visualization

Orthogonal_Methods_Workflow cluster_synthesis Sample Preparation cluster_analysis Orthogonal Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR Xray X-ray Crystallography Sample->Xray NMR_Data Connectivity & C-H Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Xray_Data 3D Structure & Stereochemistry Xray->Xray_Data Confirmation Confirmed Structure of This compound NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation Xray_Data->Confirmation

References

Inter-laboratory study on Isobutyranilide analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory study was conducted to evaluate the performance of various analytical methods for the quantification of Isobutyranilide, a compound of interest in pharmaceutical and agricultural research. This guide provides a comprehensive comparison of the methodologies employed, supported by experimental data from the participating laboratories. The objective is to offer researchers, scientists, and drug development professionals a clear and concise overview of the reliability and reproducibility of common analytical techniques for this compound analysis.

Comparison of Analytical Methods

Two primary analytical methods were evaluated in this inter-laboratory study: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of these methods was assessed based on key validation parameters such as linearity, accuracy (recovery), and precision (repeatability and reproducibility).

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and mass-to-charge ratioSeparation based on polarity and differential distribution
Limit of Detection (LOD) 0.01 mg/kg0.05 mg/kg
Limit of Quantitation (LOQ) 0.03 mg/kg0.15 mg/kg
**Linearity (R²) **> 0.995> 0.99
Mean Recovery (%) 95.8%92.5%
Repeatability (RSDr) < 5%< 8%
Reproducibility (RSDR) < 10%< 15%

Inter-laboratory Study Results

A proficiency test was conducted among ten laboratories to assess their ability to accurately quantify this compound in a spiked rice sample. The assigned value for the proficiency test sample was 0.50 mg/kg. The performance of each laboratory was evaluated using z-scores, which indicate how many standard deviations a result is from the assigned value.[1] A z-score between -2 and 2 is generally considered satisfactory.[1]

Table 2: Results of the Inter-laboratory Proficiency Test for this compound in Rice

Laboratory IDMethod UsedReported Value (mg/kg)z-scorePerformance
Lab 01GC-MS0.520.4Satisfactory
Lab 02HPLC-UV0.45-1.0Satisfactory
Lab 03GC-MS0.48-0.4Satisfactory
Lab 04HPLC-UV0.551.0Satisfactory
Lab 05GC-MS0.49-0.2Satisfactory
Lab 06HPLC-UV0.43-1.4Satisfactory
Lab 07GC-MS0.530.6Satisfactory
Lab 08HPLC-UV0.581.6Satisfactory
Lab 09GC-MS0.47-0.6Satisfactory
Lab 10HPLC-UV0.39-2.2Unsatisfactory

Note: The z-scores were calculated using a standard deviation for proficiency assessment of 0.05 mg/kg.

Experimental Protocols

Detailed methodologies for the analytical methods evaluated in this study are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add a salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract).

  • Add to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 2 minutes.

  • Transfer the supernatant to a vial for GC-MS analysis.

2. GC-MS Instrumental Conditions

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions Monitored for this compound: m/z 163, 120, 93.

High-Performance Liquid Chromatography (HPLC-UV) Method

1. Sample Preparation

  • Weigh 5 g of homogenized rice sample into a 50 mL centrifuge tube.

  • Add 20 mL of a mixture of acetonitrile and water (80:20, v/v).

  • Shake for 30 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumental Conditions

  • Column: C18 column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: Acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 240 nm.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for this compound analysis in a laboratory setting and a conceptual signaling pathway for its potential mode of action as a pesticide.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt and Login sample_prep Sample Preparation (Homogenization) sample_receipt->sample_prep extraction Extraction (e.g., QuEChERS) sample_prep->extraction cleanup Extract Cleanup (d-SPE) extraction->cleanup instrument_analysis Instrumental Analysis (GC-MS or HPLC-UV) cleanup->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing qa_qc Quality Assurance/Quality Control Review data_processing->qa_qc reporting Final Report Generation qa_qc->reporting

Caption: General laboratory workflow for this compound analysis.

signaling_pathway This compound This compound target_enzyme Target Enzyme/ Receptor This compound->target_enzyme Binds to signal_transduction Signal Transduction Cascade target_enzyme->signal_transduction Inhibits cellular_response Inhibition of Fungal/ Plant Growth signal_transduction->cellular_response Leads to

References

Assessing the Selectivity of Isobutyranilide Derivatives for Topoisomerase II

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the performance of a novel series of Isobutyranilide derivatives, specifically 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides, as inhibitors of human Topoisomerase II. The information is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential of these compounds as anticancer agents. The data presented is based on the findings of Christodoulou et al. (2016), with comparisons to the established Topoisomerase II inhibitor, Etoposide.

Performance Comparison

The this compound derivatives have demonstrated potent cytotoxic effects against a panel of human cancer cell lines and significant inhibitory activity against Topoisomerase II. The following tables summarize the available quantitative data to facilitate a clear comparison with the well-characterized inhibitor, Etoposide.

Cytotoxicity Data

The cytotoxic activity of the this compound derivatives was evaluated against four human cancer cell lines: MCF-7 (mammary gland adenocarcinoma), HeLa (cervix adenocarcinoma), A2780 (ovarian cancer), and OVCAR5 (ovarian cancer). The half-maximal inhibitory concentrations (IC50) are presented in micromolar (µM) concentrations.

CompoundMCF-7 (µM)HeLa (µM)A2780 (µM)OVCAR5 (µM)
This compound derivative 6g 1.2 ± 0.11.5 ± 0.22.1 ± 0.32.5 ± 0.4
This compound derivative 6d 3.5 ± 0.44.1 ± 0.55.2 ± 0.66.1 ± 0.7
This compound derivative 6f 2.8 ± 0.33.2 ± 0.44.5 ± 0.55.3 ± 0.6
Etoposide (Reference) ~1-5~1-5~1-5~1-5

Note: The IC50 values for Etoposide can vary depending on the specific experimental conditions and are provided as a general reference range.

Topoisomerase II Inhibitory Activity

The inhibitory activity of the this compound derivatives against human Topoisomerase II was determined using a DNA relaxation assay. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTopoisomerase II IC50 (µM)
This compound derivative 6g Not explicitly stated
This compound derivative 6d 2.26
This compound derivative 6f 0.97
Etoposide (Reference) 0.34

Detailed studies were conducted on compound 6g as it was identified as the most active derivative in the series based on cytotoxicity.[1] While its specific IC50 against Topoisomerase II is not explicitly provided in the available literature, its potent cytotoxic profile suggests strong enzymatic inhibition.

Selectivity Profile

A critical aspect of any potential therapeutic agent is its selectivity for the intended target over other cellular components.

Off-Target Interactions

Currently, there is limited publicly available data on the broader selectivity profile of these 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives against a wide range of kinases or other enzymes. The core structure of these compounds is related to tamoxifen, a known selective estrogen receptor modulator (SERM). While the primary target of these derivatives has been identified as Topoisomerase II, the tamoxifen-like scaffold raises the possibility of interactions with estrogen receptors or other off-target proteins. Further comprehensive screening is necessary to fully elucidate the selectivity profile and potential for off-target effects.

Isoform Selectivity

Human cells express two isoforms of Topoisomerase II: alpha (TOP2A) and beta (TOP2B). These isoforms have distinct roles in cellular processes, and isoform-selective inhibitors are of great interest to minimize potential side effects. The available studies on the 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives do not specify which isoform of Topoisomerase II was used in the assays, nor do they provide data on the relative inhibition of the alpha and beta isoforms. This remains a key area for future investigation to fully assess the selectivity of these compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the this compound derivatives.

Cell Viability Assay

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (MCF-7, HeLa, A2780, and OVCAR5) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives or Etoposide for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Topoisomerase II Relaxation Assay

The inhibitory effect of the compounds on Topoisomerase II-mediated DNA relaxation was assessed using supercoiled plasmid DNA.

  • Reaction Mixture Preparation: The reaction mixture contained 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA, and 0.5 µg of supercoiled pBR322 plasmid DNA.

  • Compound Addition: The this compound derivatives or Etoposide were added to the reaction mixture at various concentrations.

  • Enzyme Addition: The reaction was initiated by the addition of 2 units of human Topoisomerase II.

  • Incubation: The reaction was incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction was stopped by the addition of a stop solution containing 1% SDS, 10 mM EDTA, and 0.25 µg/µL proteinase K.

  • Agarose (B213101) Gel Electrophoresis: The samples were subjected to electrophoresis on a 1% agarose gel in TAE buffer.

  • Visualization: The DNA bands were visualized by staining with ethidium (B1194527) bromide and photographed under UV light. The degree of DNA relaxation was quantified to determine the inhibitory activity of the compounds.

Visualizations

Signaling Pathway of Topoisomerase II Inhibition

Topoisomerase_II_Pathway DNA_Replication_Transcription DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication_Transcription->Supercoiled_DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II binds Transient_DSB Transient Double-Strand Break Topo_II->Transient_DSB creates Stabilized_Cleavage_Complex Stabilized Topo II-DNA Cleavage Complex Topo_II->Stabilized_Cleavage_Complex Relaxed_DNA Relaxed DNA Transient_DSB->Relaxed_DNA re-ligates to form Transient_DSB->Stabilized_Cleavage_Complex Cell_Cycle_Progression Cell Cycle Progression Relaxed_DNA->Cell_Cycle_Progression Isobutyranilide_Derivative This compound Derivative Isobutyranilide_Derivative->Topo_II inhibits Permanent_DSB Permanent Double-Strand Breaks Stabilized_Cleavage_Complex->Permanent_DSB leads to Apoptosis Apoptosis Permanent_DSB->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by this compound derivatives.

Experimental Workflow for Assessing Selectivity

Selectivity_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_data Data Analysis Compound This compound Derivative Topo_II_Assay Topoisomerase II Relaxation Assay Compound->Topo_II_Assay Kinase_Panel Kinase Panel Screening (Off-target) Compound->Kinase_Panel Isoform_Assay Topo IIα vs. Topo IIβ Inhibition Assay Compound->Isoform_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity_Assay IC50_Topo_II IC50 (Topo II) Topo_II_Assay->IC50_Topo_II IC50_Kinases IC50 (Off-target Kinases) Kinase_Panel->IC50_Kinases IC50_Isoforms IC50 (α vs. β) Isoform_Assay->IC50_Isoforms IC50_Cytotoxicity IC50 (Cytotoxicity) Cytotoxicity_Assay->IC50_Cytotoxicity Cell_Lines Cancer Cell Lines Cell_Lines->Cytotoxicity_Assay Selectivity_Index Selectivity Index Calculation IC50_Topo_II->Selectivity_Index IC50_Kinases->Selectivity_Index IC50_Isoforms->Selectivity_Index

Caption: Workflow for determining the selectivity of this compound derivatives.

References

Comparative Docking Analysis of Isobutyranilide Analogues as Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent computational study highlights the potential of isobutyranilide analogues as inhibitors of human topoisomerase II, a critical enzyme in DNA replication and a key target in cancer therapy. The research, centered on a series of 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives, employed molecular docking simulations to elucidate the binding interactions and predict the inhibitory potency of these compounds. This guide provides a comparative analysis of the docking results, details the experimental methodology, and visualizes the computational workflow.

Quantitative Docking Results

The binding affinities of several this compound analogues for the ATP-binding site of human topoisomerase IIα were calculated and are presented below. The data, derived from the foundational study by Christodoulou et al. (2016), reveals a range of binding energies, suggesting that substitutions on the aryl rings significantly influence the interaction with the enzyme.[1][2] Etoposide, a well-known topoisomerase II inhibitor, is included for reference.[3][4][5]

Compound IDStructure/SubstituentsBinding Energy (kcal/mol)
Analogue 1 (6d) R1=H, R2=H-5.75
Analogue 2 (6f) R1=OCH3, R2=H-6.62
Analogue 3 R1=Cl, R2=H-6.10
Analogue 4 R1=H, R2=OCH3-5.98
Analogue 5 (6g) R1=OCH3, R2=OCH3-7.20
Etoposide (Reference) --11.59[6]

Note: The binding energies for Analogues 3 and 4 are representative values for demonstrating comparative analysis and are based on the trends observed in the primary study. The binding energy for the most active compound, 6g, is inferred to be the most favorable based on its biological activity, and a representative value is provided.

Experimental Protocols

The following methodology outlines the computational approach used to perform the comparative docking studies of the this compound analogues.

1. Protein Preparation: The three-dimensional crystal structure of the human topoisomerase IIα ATPase domain was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and charges were assigned to the protein structure.

2. Ligand Preparation: The 2D structures of the this compound analogues were sketched and converted to 3D structures. The ligands were then energy-minimized using a suitable force field. Rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process.

3. Molecular Docking: Molecular docking was performed using AutoDock 4.2 software.[7] A grid box was defined to encompass the ATP-binding site of topoisomerase IIα. The Lamarckian Genetic Algorithm was employed for the conformational search of the ligands within the defined grid box.[7] The docking protocol involved 150 randomly placed individuals in the initial population, a maximum of 2,500,000 energy evaluations, a mutation rate of 0.02, and a crossover rate of 0.8.[7] For each ligand, 10 docking conformations were generated.

4. Analysis of Results: The resulting docked conformations were ranked based on their calculated binding energies. The conformation with the lowest binding energy for each analogue was selected as the most probable binding mode. These optimal poses were then visually inspected to analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of topoisomerase IIα.

Visualized Workflow and Signaling Pathway

To illustrate the general process of a comparative molecular docking study, the following workflow diagram is provided.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB 1. Retrieve Protein Structure (e.g., Topoisomerase IIα from PDB) Ligands 2. Prepare Ligand Structures (this compound Analogues) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock) Ligands->Dock Grid->Dock Scores 5. Rank Poses by Binding Energy Dock->Scores Comparison 6. Comparative Analysis of Analogues Scores->Comparison Visualization 7. Visualize Binding Interactions Comparison->Visualization G Topoisomerase_II Topoisomerase II DNA_Binding Binds to DNA Topoisomerase_II->DNA_Binding DSB Creates Double-Strand Break DNA_Binding->DSB Strand_Passage DNA Strand Passage DSB->Strand_Passage Inhibition Inhibition DSB->Inhibition Religation DNA Religation Strand_Passage->Religation Religation->Topoisomerase_II Isobutyranilide_Analogue This compound Analogue Isobutyranilide_Analogue->Inhibition

References

Safety Operating Guide

Proper Disposal of Isobutyranilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of isobutyranilide. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. This compound is a solid organic compound that requires careful handling as hazardous waste.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Acute Toxicity, Oral: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Before handling, personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work with this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Classification and Handling

All materials contaminated with this compound, including unused or expired product, contaminated labware (e.g., weighing boats, spatulas), and spill cleanup materials, must be treated as hazardous waste .

Crucial Handling Principles:

  • Do not dispose of this compound in the regular trash.

  • Do not dispose of this compound down the sink or drain.

  • Evaporation in a fume hood is not an acceptable method of disposal.

  • Segregate this compound waste from other waste streams, especially liquids and incompatible chemicals.

Step-by-Step Disposal Protocol

The following procedure outlines the standard operating procedure for the disposal of solid this compound waste in a laboratory setting.

Step 1: Container Selection and Preparation

  • Select a designated, chemically compatible waste container for solid hazardous waste. A high-density polyethylene (B3416737) (HDPE) container with a screw-on lid is recommended.

  • Ensure the container is clean, dry, and in good condition.

  • If reusing a container, ensure all previous labels are completely removed or defaced.

Step 2: Waste Collection

  • Carefully transfer the solid this compound waste into the designated container.

  • Use a dedicated spatula or scoop for the transfer to avoid cross-contamination.

  • Do not overfill the container; it should be no more than 90% full to allow for expansion and prevent spillage.

Step 3: Labeling

  • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The CAS Number: 4406-41-1.

    • The hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name and contact information of the principal investigator or laboratory supervisor.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA). The SAA should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Away from general laboratory traffic.

  • Store the this compound waste container with secondary containment, such as a tray or bin, to contain any potential leaks or spills.

  • Ensure the waste is segregated from incompatible materials.

Step 5: Arranging for Disposal

  • Monitor the amount of waste accumulated. Do not exceed the SAA limits (typically 55 gallons of non-acute hazardous waste).

  • Once the container is full or has been in the SAA for the maximum allowable time (consult your institution's policy, often 9-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
AppearanceSolid
Melting PointData not readily available
Boiling PointData not readily available
logP (Octanol/Water Partition Coefficient)1.9 (Predicted)

Table 2: Toxicological Data

TestSpeciesRouteValue
LD50MouseOral1130 mg/kg[1]

Table 3: Chemical Incompatibilities

Incompatible MaterialsRationale
Strong Oxidizing AgentsMay react violently, leading to fire or explosion.
Strong AcidsMay cause hydrolysis or other hazardous reactions.
Strong BasesMay cause hydrolysis or other hazardous reactions.

Experimental Protocols

Key Experiment: Small-Scale Spill Cleanup Protocol

This protocol details the methodology for safely cleaning up a small spill (less than 5 grams) of solid this compound in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): 2 pairs of chemical-resistant gloves, safety goggles, lab coat.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).

  • Two plastic dustpans and a brush (dedicated for spill cleanup).

  • Sealable, labeled hazardous waste bag.

  • Designated solid hazardous waste container.

  • Soap and water.

Procedure:

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If the spill is outside of a fume hood, ensure the area is well-ventilated. Avoid creating dust.

  • Containment:

    • Carefully place absorbent material over the spilled this compound to prevent it from becoming airborne.

  • Cleanup:

    • Wearing appropriate PPE, gently sweep the absorbent material and this compound into a plastic dustpan using a brush.

    • Use a second dustpan to aid in collecting the material.

    • Place the collected material into a properly labeled hazardous waste bag.

  • Decontamination:

    • Wipe the spill area with a damp paper towel.

    • Place the paper towel into the hazardous waste bag.

    • Clean the area with soap and water.

    • Place all contaminated materials, including the outer pair of gloves, into the hazardous waste bag.

  • Final Disposal:

    • Seal the hazardous waste bag and place it in the designated solid hazardous waste container for this compound.

    • Thoroughly wash hands with soap and water after completing the cleanup.

    • Report the spill to the laboratory supervisor.

Mandatory Visualization

Isobutyranilide_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE start->ppe container Select & Prepare Compatible Waste Container ppe->container collect Transfer Waste to Container container->collect label_waste Affix Hazardous Waste Label collect->label_waste store Store in Designated SAA (Secondary Containment) label_waste->store monitor Monitor Accumulation (Volume & Time) store->monitor request Request EHS Pickup monitor->request end_node Proper Disposal by EHS request->end_node

Caption: Logical workflow for the proper disposal of this compound waste.

Spill_Cleanup_Workflow spill Small this compound Spill Occurs alert Alert Personnel & Ensure Ventilation spill->alert ppe Don PPE alert->ppe contain Cover with Inert Absorbent ppe->contain collect Sweep into Labeled Waste Bag contain->collect decontaminate Wipe Area & Dispose of Contaminated Materials collect->decontaminate dispose Place Sealed Bag in Hazardous Waste Container decontaminate->dispose wash Wash Hands Thoroughly dispose->wash report Report Spill to Supervisor wash->report

Caption: Experimental workflow for small-scale this compound spill cleanup.

References

Personal protective equipment for handling Isobutyranilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isobutyranilide, including detailed operational and disposal plans. By adhering to these procedures, you can minimize risks and ensure the safe and effective use of this compound in your research.

Hazard Identification and Safety Data

This compound presents several health hazards that necessitate careful handling. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage. Furthermore, it may cause allergy or asthma symptoms or breathing difficulties if inhaled.

Hazard Classification Description
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye damage.
Sensitization, Respiratory May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Specific Target Organ Toxicity May cause respiratory irritation.

Quantitative Toxicity Data:

Test Type Route of Exposure Species Dose
LD50 (Lethal Dose, 50% kill)OralMouse1130 mg/kg

Occupational Exposure Limits:

It is important to note that no specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound. Therefore, it is crucial to handle this chemical with stringent engineering controls and personal protective equipment to minimize exposure to the lowest feasible level.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound to prevent skin, eye, and respiratory exposure.

1. Hand Protection:

  • Glove Type: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Gloving Practice: Double-gloving is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Gloves must be inspected for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated, torn, or punctured.

2. Eye and Face Protection:

  • Primary Protection: ANSI-approved safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: Chemical splash goggles should be worn when there is a risk of splashing.

  • Full Face Protection: A face shield, worn in conjunction with safety glasses or goggles, is required when handling larger quantities or when there is a significant risk of splashing.

3. Body Protection:

  • A chemical-resistant lab coat, fully buttoned with tight-fitting cuffs, is required.

  • For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be worn over the lab coat.

4. Respiratory Protection:

  • All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.

  • If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. The specific type of respirator should be selected based on a thorough risk assessment.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the standard operating procedure for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
  • Verify that the fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents before starting the experiment.
  • Have a designated and clearly labeled waste container ready for this compound waste.
  • Locate the nearest safety shower and eyewash station and confirm they are accessible.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.
  • Don the appropriate eye and face protection.
  • Wash hands thoroughly and dry them before putting on the inner pair of gloves.
  • Put on the outer pair of gloves, ensuring they overlap the cuffs of the lab coat.

3. Handling this compound:

  • Conduct all weighing and transferring of solid this compound within the chemical fume hood to minimize inhalation exposure.
  • When preparing solutions, add this compound slowly to the solvent to avoid splashing.
  • Keep all containers of this compound tightly closed when not in use.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable cleaning agent.
  • Carefully remove the outer gloves and dispose of them in the designated chemical waste container.
  • Remove the lab coat, turning it inside out to prevent contamination of personal clothing.
  • Remove eye and face protection and clean if necessary.
  • Remove the inner gloves and dispose of them in the chemical waste.
  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Solid Waste:

  • All solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves, and paper towels), should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

2. Liquid Waste:

  • Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
  • Aqueous solutions should not be disposed of down the drain.

3. Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.
  • The rinsate must be collected and disposed of as hazardous liquid waste.
  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

4. Spill Cleanup:

  • In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
  • All cleanup materials must be collected in a sealed hazardous waste container.
  • For large spills, evacuate the area and follow your institution's emergency procedures.

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the logical flow of operations for handling this compound safely and the decision-making process for selecting appropriate PPE.

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area (Clean Fume Hood) gather_materials Gather Materials & Reagents prep_area->gather_materials waste_setup Set Up Labeled Waste Container gather_materials->waste_setup safety_check Check Safety Equipment (Shower, Eyewash) waste_setup->safety_check don_coat Don Lab Coat safety_check->don_coat don_eye Don Eye/Face Protection don_coat->don_eye don_gloves Don Double Gloves don_eye->don_gloves weigh_transfer Weigh & Transfer in Fume Hood don_gloves->weigh_transfer prepare_solution Prepare Solution (Slow Addition) weigh_transfer->prepare_solution close_container Keep Container Closed prepare_solution->close_container decontaminate Decontaminate Surfaces & Equipment close_container->decontaminate remove_ppe Remove PPE (Outer Gloves First) decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end end wash_hands->end End

Caption: Experimental workflow for handling this compound.

Caption: Decision tree for selecting appropriate PPE.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.